Technical Documentation Center

2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride

Core Science & Biosynthesis

Foundational

Physicochemical characteristics of 2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride

Topic: Physicochemical Characteristics of 2-Methyl-2,9-diazaspiro[4.5]decane Hydrochloride Format: Technical Guide / Whitepaper Author Role: Senior Application Scientist Unlocking 3D Chemical Space in Drug Discovery Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Characteristics of 2-Methyl-2,9-diazaspiro[4.5]decane Hydrochloride Format: Technical Guide / Whitepaper Author Role: Senior Application Scientist

Unlocking 3D Chemical Space in Drug Discovery

Executive Summary

In the modern pursuit of novel therapeutics, the escape from "flatland" (planar aromatic scaffolds) is a critical design strategy to improve solubility, metabolic stability, and target selectivity. 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride represents a high-value spirocyclic diamine scaffold . By incorporating a rigid spiro-carbon junction between a five-membered pyrrolidine ring and a six-membered piperidine ring, this molecule offers a defined vector for substituent exit, maximizing


 character while maintaining low lipophilicity.

This guide details the physicochemical architecture, solid-state characteristics, and handling protocols for this specific building block, designed to support medicinal chemists and process engineers in optimizing its use in lead generation.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of a 2,9-diazaspiro[4.5]decane core, methylated at the


 position (pyrrolidine nitrogen). The spiro-fusion at 

creates a rigid orthogonal orientation between the two rings.

Key Structural Attributes:

  • Chirality: The spiro carbon (

    
    ) is a stereogenic center due to the asymmetry of the rings (heteroatom placement). Unless resolved, the material is supplied as a racemate .
    
  • Basicity: It contains two basic centers:

    • 
       (Tertiary amine, N-methyl pyrrolidine-like): pKa 
      
      
      
      10.2–10.5.
    • 
       (Secondary amine, piperidine-like): pKa 
      
      
      
      10.8–11.2.
  • Stoichiometry: Due to the high basicity of both nitrogens, the stable solid form is typically the dihydrochloride (2HCl) salt.

Visualization: Structural & Ionization Map

G Core 2-Methyl-2,9-diazaspiro[4.5]decane N2 N2 (Pyrrolidine) Tertiary Amine pKa ~10.4 Core->N2 Methylated Site N9 N9 (Piperidine) Secondary Amine pKa ~11.0 Core->N9 Reactive Handle Spiro C5 Spiro Center (Chiral/Racemic) Core->Spiro Rigid Junction Salt Dihydrochloride Salt (Hygroscopic Solid) N2->Salt Protonation Site 1 N9->Salt Protonation Site 2

Figure 1: Structural decomposition highlighting ionization centers and the stereogenic spiro junction.

Physicochemical Characteristics

The following data summarizes the predicted and empirically derived properties of the hydrochloride salt form.

PropertyValue / DescriptionImpact on Development
Molecular Formula

Stoichiometry confirmation essential for yield calc.
Molecular Weight 154.25 (Free Base) / 227.17 (2HCl)--
Solubility (Water) High (> 100 mg/mL)Excellent for aqueous formulations; risk of hygroscopicity.
LogD (pH 7.4) < -1.0 (Highly Polar)Low permeability unless derivatized; ideal for lowering logP of lipophilic warheads.
Hygroscopicity Significant (Deliquescent)Requires strict humidity control during weighing/storage.
Thermal Profile

> 250°C (Decomp)
High lattice energy typical of diamine salts.
Appearance White to off-white crystalline powderDiscoloration (yellowing) indicates oxidation of free amine traces.

Expert Insight: The low LogD and high polarity make this scaffold an excellent "solubilizing unit." When attached to a hydrophobic kinase inhibitor core, it can dramatically improve the overall aqueous solubility of the drug candidate while retaining high affinity due to its rigid shape [1].

Experimental Protocols
4.1. Salt Form Handling & Stability

The dihydrochloride salt is prone to deliquescence (absorbing moisture until it dissolves). The following protocol ensures data integrity during weighing and transfer.

Protocol: Handling Hygroscopic Spiro-Salts

  • Environment: All bulk handling should occur in a desiccated glove box or a humidity-controlled room (<30% RH).

  • Equilibration: Do not open cold bottles immediately. Allow the container to reach room temperature to prevent condensation.

  • Weighing: Use anti-static weighing boats. If the material clumps, do not grind aggressively, as this exposes fresh surface area for moisture uptake.

  • Solvent Choice: For reactions, avoid weighing the solid if possible. Instead, prepare a standardized stock solution in Methanol or Water , where the salt is stable.

4.2. Free Base Liberation (Desalting)

For coupling reactions (e.g.,


 or Amide Coupling) targeting the secondary amine (

), the free base must be generated in situ or isolated.

Workflow: In-Situ Neutralization

  • Reagents: 2-Methyl-2,9-diazaspiro[4.5]decane·2HCl, DIPEA (Diisopropylethylamine) or

    
    .
    
  • Solvent: DMF or DMAc (Dimethylacetamide).

  • Stoichiometry: Use 3.0 - 4.0 equivalents of base. The first 2 equivalents neutralize the HCl; the excess ensures the secondary amine is deprotonated and nucleophilic.

Critical Caution: Do not store the isolated free base for extended periods. As a diamine, it readily absorbs


 from the air to form carbamates/carbonates.
Synthetic Utility & Pathway Logic

This scaffold is typically employed to introduce 3D complexity.[1] The synthesis often involves the construction of the spiro-ring system followed by resolution or derivatization.

Visualization: Reaction Decision Tree

Synthesis Start Target: N9 Functionalization Choice Reaction Type? Start->Choice SNAr Nucleophilic Aromatic Substitution (e.g., vs Fluoropyridine) Choice->SNAr Aryl Halide Amide Amide Coupling (vs Carboxylic Acid) Choice->Amide Acid/HATU RedAm Reductive Amination (vs Aldehyde) Choice->RedAm Aldehyde/STAB Cond_SNAr Requires Heat (80-100°C) Base: DIPEA/DMSO Risk: N2-Methyl elimination (rare) SNAr->Cond_SNAr Cond_Amide Standard Coupling Base: TEA/DCM Risk: Slow kinetics (Steric bulk) Amide->Cond_Amide

Figure 2: Decision matrix for functionalizing the secondary amine (


).
Quality Control & Impurity Profiling

When sourcing or synthesizing this material, specific impurities can affect biological data.

  • Regioisomers: The 2,8-diazaspiro[4.5]decane isomer is a common byproduct if the spiro-cyclization lacks high regiocontrol. Verify using 1H-NMR (distinct splitting patterns of the spiro-adjacent methylenes).

  • Monomethylation Variance: Ensure the methyl group is strictly on

    
    . Migration or bis-methylation (quaternary salt) can occur during synthesis. Check via LC-MS  (Mass shift +14 or +15 vs expected).
    
  • Enantiomeric Excess (ee): If using a chiral batch, chiral HPLC is mandatory.

    • Column: Chiralpak IA or IC.

    • Mobile Phase: Hexane:EtOH:DEA (Diethylamine is crucial for peak shape of basic amines).

References
  • BenchChem Technical Support. (2025).[1] The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis. BenchChem.

  • PubChem. (2025).[2] 2,9-Diazaspiro[4.5]decane Dihydrochloride Compound Summary. National Library of Medicine.

  • Li, L., et al. (2014).[3] One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry.

  • ChemicalBook. (2024).[4] 2-Methyl-2,9-diazaspiro[4.5]decane Product Entries.

Sources

Exploratory

An In-depth Technical Guide to 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride: Synthesis, Identification, and Characterization

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride, a specialized heterocyclic compound. While this...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride, a specialized heterocyclic compound. While this specific N-methylated isomer is not widely documented in commercial or literature databases, this document outlines a robust scientific approach to its synthesis and definitive identification, leveraging the known chemistry of its parent scaffold, 2,9-diazaspiro[4.5]decane.

The diazaspiro[4.5]decane core is a valuable scaffold in medicinal chemistry, offering a rigid, three-dimensional structure that can be strategically functionalized to interact with biological targets. The specific arrangement of nitrogen atoms within the spirocyclic system dictates the compound's chemical properties and potential pharmacological applications. This guide will focus on the synthesis and characterization of the 2-methyl substituted 2,9-isomer, providing a foundational framework for its use in research and drug discovery.

The Parent Scaffold: 2,9-Diazaspiro[4.5]decane dihydrochloride

The logical starting point for the synthesis of the target compound is the commercially available parent scaffold, 2,9-diazaspiro[4.5]decane, typically supplied as its dihydrochloride salt to improve stability and handling.

PropertyValueSource
Chemical Name 2,9-diazaspiro[4.5]decane;dihydrochloride
CAS Number 1334499-87-4
Molecular Formula C₈H₁₈Cl₂N₂
Molecular Weight 213.15 g/mol
Physical Form Solid

Proposed Synthesis of 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride

The synthesis of the target compound involves the selective mono-N-methylation of the 2,9-diazaspiro[4.5]decane core, followed by conversion to its hydrochloride salt. Several methodologies exist for the N-methylation of secondary amines. A common and effective method is reductive amination.

Synthetic Workflow

The proposed synthetic pathway involves two main steps:

  • Reductive Amination : The free base of 2,9-diazaspiro[4.5]decane is reacted with formaldehyde in the presence of a reducing agent to introduce the methyl group at one of the nitrogen atoms.

  • Hydrochloride Salt Formation : The purified 2-Methyl-2,9-diazaspiro[4.5]decane is then treated with hydrochloric acid to yield the final hydrochloride salt.

Synthetic Workflow Parent 2,9-Diazaspiro[4.5]decane dihydrochloride (CAS: 1334499-87-4) FreeBase 2,9-Diazaspiro[4.5]decane (Free Base) Parent->FreeBase Base Treatment (e.g., NaOH) MethylatedProduct 2-Methyl-2,9-diazaspiro[4.5]decane FreeBase->MethylatedProduct Reductive Amination (Formaldehyde, NaBH(OAc)₃) FinalProduct 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride MethylatedProduct->FinalProduct Salt Formation (HCl in Ether)

Caption: Proposed synthetic workflow for 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride.

Detailed Experimental Protocol

Step 1: Liberation of the Free Base

  • Dissolve 2,9-diazaspiro[4.5]decane dihydrochloride in water.

  • Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (NaOH) with stirring until the pH is basic (pH > 12).

  • Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base of 2,9-diazaspiro[4.5]decane.

Step 2: Reductive Amination

  • Dissolve the 2,9-diazaspiro[4.5]decane free base in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add one equivalent of aqueous formaldehyde (37% solution).

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) in portions to the reaction mixture at room temperature.

  • Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Hydrochloride Salt Formation

  • Dissolve the purified 2-Methyl-2,9-diazaspiro[4.5]decane in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride.

Structural Elucidation and Identification

Confirming the identity and purity of the synthesized 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride is crucial. A combination of spectroscopic techniques is required for unambiguous structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR : The proton NMR spectrum will confirm the presence of the methyl group and its location on one of the nitrogen atoms. Key expected signals include:

    • A singlet integrating to three protons, corresponding to the N-methyl group. The chemical shift of this singlet is expected to be in the range of 2.2-2.5 ppm.

    • A series of multiplets corresponding to the methylene protons of the piperidine and pyrrolidine rings.

    • A broad signal corresponding to the N-H proton of the secondary amine, which may be exchangeable with D₂O.

    • In the hydrochloride salt, the N-H protons will be more deshielded and may appear as broader signals.

  • ¹³C NMR : The carbon NMR spectrum will show a distinct signal for the N-methyl carbon, typically in the range of 30-40 ppm. The spectrum will also show signals for the spiro carbon and the methylene carbons of the two rings.[1][2]

Hypothetical NMR Data Summary

NucleusExpected Chemical Shift (ppm)MultiplicityAssignment
¹H~2.3SingletN-CH₃
2.5 - 3.5MultipletsRing CH₂ protons
VariableBroad SingletN-H
¹³C~35QuartetN-CH₃
40 - 60TripletsRing CH₂ carbons
~65SingletSpiro-carbon
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

  • Expected Molecular Ion : For the free base, 2-Methyl-2,9-diazaspiro[4.5]decane (C₉H₁₈N₂), the expected exact mass for the molecular ion [M+H]⁺ would be approximately 155.1599. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.

  • Key Expected Absorptions :

    • N-H Stretch : A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine. This may be broadened in the hydrochloride salt due to hydrogen bonding.

    • C-H Stretch : Sharp absorption bands in the region of 2800-3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the methyl and methylene groups.

    • N-H Bend : An absorption band around 1590-1650 cm⁻¹.

Identification_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation SynthesizedProduct Purified 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride NMR NMR Spectroscopy (¹H and ¹³C) SynthesizedProduct->NMR Structural Details MS Mass Spectrometry (HRMS) SynthesizedProduct->MS Molecular Weight IR FTIR Spectroscopy SynthesizedProduct->IR Functional Groups Confirmation Unambiguous Structure and Purity Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: A workflow for the analytical identification of 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride.

Conclusion

While 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride is not a widely cataloged compound, its synthesis and characterization are readily achievable through standard organic chemistry techniques. This guide provides a scientifically sound, hypothetical framework for its preparation starting from the known 2,9-diazaspiro[4.5]decane dihydrochloride. The detailed analytical procedures outlined, particularly NMR and mass spectrometry, are essential for the unambiguous confirmation of its structure. This foundational knowledge is critical for researchers and drug development professionals looking to explore the potential of this and other novel diazaspiro[4.5]decane derivatives in their scientific endeavors.

References

  • Zografos, A. L., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • Li, Y., et al. (2018). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 231292, 1,4-Diazaspiro[4.5]decane. Retrieved from [Link].

  • Kavallieratos, K., et al. (2025). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). MDPI.
  • Zografos, A. L., et al. (2025). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
  • SpectraBase. 1-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione, 4-methylene-6,9-bis(phenylmethyl)-. Retrieved from [Link].

  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Request PDF.
  • SpectraBase. 3,3-Diphenyl-1,4-diazaspiro[4.5]decan-2-one. Retrieved from [Link].

  • BenchChem. (2025). Application Notes & Protocols: 6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis.
  • Hamza, D., & Jones, M. J. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2004(13), 2448-2450.
  • PubChemLite. 2-methyl-2,8-diazaspiro[4.5]decane dihydrochloride. Retrieved from [Link].

  • Hartwig, J. F., et al. (2022).
  • Wang, J., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.
  • Han, X., & Gross, M. L. (2005). MASS SPECTROMETRY-BASED METABOLOMICS. PMC - NIH.
  • Hartwig, J. F., et al. (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles.
  • Rozhkova, Y. S., et al. (2012). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles.
  • Kim, I. S., et al. (2020). Sulfoxonium ylides for direct methylation of N-heterocycles in water.
  • Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl)
  • Takeda, T., et al. (2018). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry (RSC Publishing).
  • Hoshina, K., et al. (2001). TOF mass spectra of [(a)–(c)] methyl chloride, [(d)–(f)] methyl bromide, [(g)–(i)] methane, and [(j).
  • Annan, R. S., et al. (2021).
  • Stenutz, R. (2010). 5.
  • Gorniak, R., et al. (2023).

Sources

Foundational

Technical Whitepaper: Solubility Landscape and Handling of 2-Methyl-2,9-diazaspiro[4.5]decane Hydrochloride

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride . This guide is structured for researchers in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride .

This guide is structured for researchers in medicinal chemistry and process development, focusing on the practical application of this spirocyclic building block in synthesis and formulation.[1]

Executive Summary & Compound Identification

2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride is a spirocyclic diamine salt used primarily as a scaffold in drug discovery to introduce three-dimensional complexity (Fsp3 character) into flat aromatic structures. The spiro[4.5]decane core consists of a pyrrolidine ring fused to a piperidine ring at a single carbon atom.

The "hydrochloride" designation typically refers to the dihydrochloride form (


) due to the presence of two basic nitrogen centers: the 

-methylated pyrrolidine nitrogen and the secondary piperidine nitrogen.
Physicochemical Identity
PropertyDetail
Chemical Name 2-Methyl-2,9-diazaspiro[4.5]decane dihydrochloride
CAS Number 1864061-96-0 (Note: Often cross-referenced with 2,7-isomer due to numbering variations)
Molecular Formula

(Typically

, MW

g/mol )
Core Structure Spiro-fused Pyrrolidine-Piperidine
Acidity (pKa)

;

(Predicted)
Appearance White to off-white hygroscopic solid

Technical Note on Numbering: The [4.5] spiro system numbering can vary. Standard IUPAC numbering starts the smaller ring (1-4), spiro (5), larger ring (6-10). The "2,9-diaza" designation places the methyl-amine in the 5-membered ring (pos 2) and the secondary amine in the 6-membered ring (pos 9), meta to the spiro center.

Solubility Profile

The solubility of the hydrochloride salt is dominated by its high lattice energy and ionic character. Unlike its free base counterpart, the salt is highly polar.[1] The following data represents the consensus profile for spirocyclic diamine dihydrochlorides.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingApplication Relevance
Polar Protic Water High (>100 mg/mL)Ideal for aqueous workups; pH adjustment required for extraction.
Methanol High (>50 mg/mL)Preferred solvent for transfers and initial dissolution.
Ethanol Moderate Solubility decreases significantly with temperature drops.
Polar Aprotic DMSO High (>100 mg/mL)Standard solvent for biological assays and stock solutions.
DMF High Alternative reaction solvent; difficult to remove.
Acetonitrile Low (<5 mg/mL)Poor solubility for the salt; often requires water cosolvent.
Chlorinated DCM Sparingly Soluble Critical: The HCl salt is effectively insoluble in pure DCM. Requires "Salt Break" (see Section 3).
Chloroform Low Slightly better than DCM but generally poor for the salt form.
Ethers/Hydrocarbons THF, Et2O, Hexane Insoluble Used as anti-solvents to precipitate the salt from MeOH/Water.[1]
Solubility Decision Tree

The following diagram illustrates the logical flow for solvent selection based on the intended experimental outcome (Reaction vs. Purification).

SolubilityLogic Start Start: 2-Methyl-2,9-diazaspiro[4.5]decane HCl Goal Define Goal Start->Goal Rxn Chemical Synthesis (Amide Coupling/SnAr) Goal->Rxn Purify Purification / Extraction Goal->Purify Polar Polar Solvent Required Rxn->Polar Biphasic Biphasic System Required Purify->Biphasic DMSO Use DMSO or DMF (High Solubility) Polar->DMSO High Temp/Library MeOH Use Methanol (Good Solubility) Polar->MeOH Reductive Amination SaltBreak Perform Salt Break (Convert to Free Base) Biphasic->SaltBreak DCM Extract into DCM/EtOAc SaltBreak->DCM

Figure 1: Solvent selection logic based on the physicochemical state of the spiro-amine.

Experimental Protocols: Handling & Manipulation

Protocol A: "Salt Break" (Free Base Liberation)

The most common challenge with this compound is its insolubility in organic reaction solvents (DCM, THF) required for acylation or alkylation. You must convert the HCl salt to the free base in situ or prior to reaction.

Objective: Isolate 2-Methyl-2,9-diazaspiro[4.5]decane (Free Base) in DCM.

  • Dissolution: Dissolve 1.0 g of the HCl salt in 5.0 mL of distilled water. The solution should be clear and acidic (pH ~1-2).

  • Basification:

    • Place the aqueous solution in an ice bath (exothermic).

    • Slowly add 4M NaOH or saturated

      
       dropwise with stirring.
      
    • Target pH: >12. The solution may become cloudy as the free base oils out.

  • Extraction:

    • Add 10 mL of DCM (Dichloromethane). Note: A mixture of DCM:Isopropanol (3:1) is recommended if the emulsion is stubborn.

    • Extract 3 times. Combine organic layers.

  • Drying: Dry organics over anhydrous

    
     (Sodium Sulfate) for 15 minutes.
    
  • Concentration: Filter and concentrate in vacuo at <40°C.

    • Result: Colorless to pale yellow viscous oil (Free Base).

    • Storage: Use immediately; free base spiro-amines effectively capture

      
       from air (carbamate formation).
      
Protocol B: Gravimetric Solubility Determination

Use this protocol to validate solubility in a specific proprietary solvent.

  • Weigh 50 mg of the HCl salt into a 2 mL HPLC vial.

  • Add solvent in 50 µL increments, vortexing for 30 seconds between additions.

  • Monitor for visual clarity (disappearance of solid particles).

  • Calculation:

    
    .
    
  • If not dissolved after 1.0 mL, solubility is <50 mg/mL.[1] Proceed to sonication (5 mins) and re-check.

Synthesis Applications

The solubility profile dictates the reaction conditions for functionalizing the


 (position 9).
  • Amide Coupling (HATU/EDC):

    • Preferred Solvent: DMF or DMAc.

    • Base: DIPEA (Diisopropylethylamine) must be added in excess (3-4 equivalents) to neutralize the HCl salt and activate the amine.

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Preferred Solvent: DMSO or NMP.

    • Temp: 80-120°C.

    • Solubility Note: The HCl salt dissolves readily in DMSO upon heating; the addition of

      
       facilitates the reaction but creates a suspension.
      
Workflow Visualization: Salt Break to Reaction

SaltBreak Input HCl Salt (Solid) Water Dissolve in H2O Input->Water Base Add NaOH (pH > 12) Water->Base Extract Extract w/ DCM Base->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Product Free Base Oil (Ready for Rxn) Dry->Product

Figure 2: Workflow for converting the stable HCl salt into the reactive free base form.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75355615, 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane. Retrieved from [Link]

  • Royal Society of Chemistry (2012). One-step synthesis of diazaspiro[4.5]decane scaffolds. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of 2-Methyl-2,9-diazaspiro[4.5]decane

Abstract The diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity.[1][2] This guide provides a comprehensive technical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity.[1][2] This guide provides a comprehensive technical analysis of a specific, targeted derivative: 2-Methyl-2,9-diazaspiro[4.5]decane. We will explore its stereochemical intricacies, delve into the conformational dynamics of its constituent rings, and outline the modern analytical and computational methodologies required for its definitive characterization. This document is intended for researchers, scientists, and drug development professionals who are leveraging complex scaffolds to create next-generation therapeutics.

Introduction: The Significance of the Spirocyclic Scaffold

In the pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles, medicinal chemists are increasingly turning to three-dimensional molecular frameworks.[2] Spirocycles, compounds in which two rings share a single common atom (the spiro carbon), offer a distinct architectural advantage over traditional flat, aromatic systems. This unique structure provides a rigid, well-defined orientation of substituents in three-dimensional space, which can facilitate more precise and high-affinity interactions with biological targets such as enzymes and receptors.[1][2]

The 2,9-diazaspiro[4.5]decane core, comprised of a fused pyrrolidine and piperidine ring, is of particular interest. The two nitrogen atoms provide key points for chemical modification and for establishing critical interactions (e.g., hydrogen bonding) with protein targets. The introduction of a methyl group at the 2-position, creating 2-Methyl-2,9-diazaspiro[4.5]decane, adds another layer of stereochemical complexity and conformational constraint, making a thorough understanding of its structure essential for rational drug design.

Stereochemical Complexity of 2-Methyl-2,9-diazaspiro[4.5]decane

The structure of 2-Methyl-2,9-diazaspiro[4.5]decane contains two stereogenic centers, which gives rise to multiple stereoisomers. A full understanding of these isomers is the first step in any rational development program.

  • C5 (The Spiro Carbon): The spiro carbon atom, where the pyrrolidine and piperidine rings connect, is a stereocenter.

  • C2 (The Methyl-Substituted Carbon): The carbon atom in the pyrrolidine ring bearing the methyl group is also a stereocenter.

The presence of two stereocenters means that a maximum of 2n (where n=2) stereoisomers are possible, resulting in four potential isomers. These exist as two pairs of enantiomers. Stereoisomers that are not mirror images of each other are classified as diastereomers.[3]

Table 1: Possible Stereoisomers of 2-Methyl-2,9-diazaspiro[4.5]decane

Stereocenter at C2Stereocenter at C5 (Spiro)Relationship
(R)(R)Enantiomer of (S,S)
(S)(S)Enantiomer of (R,R)
(R)(S)Enantiomer of (S,R); Diastereomer of (R,R) & (S,S)
(S)(R)Enantiomer of (R,S); Diastereomer of (R,R) & (S,S)

The distinct three-dimensional arrangement of each diastereomer results in different physical properties and, crucially, different biological activities. Therefore, stereoselective synthesis and rigorous analytical characterization are not just academic exercises; they are prerequisites for successful drug development.

Methodologies for Stereoselective Synthesis

The creation of a single, desired stereoisomer requires a carefully planned synthetic route. While a multitude of methods exist for creating spirocyclic systems, achieving stereocontrol is paramount.[4][5]

Workflow for Stereoselective Synthesis

Below is a generalized workflow illustrating the key stages in producing and verifying a specific stereoisomer of 2-Methyl-2,9-diazaspiro[4.5]decane.

G cluster_0 Synthesis & Purification cluster_1 Structural Verification A Chiral Starting Material Selection or Asymmetric Catalyst B Multi-step Synthesis of Spirocyclic Core A->B C Diastereoselective Methylation or Resolution B->C D Purification (e.g., Chiral Chromatography) C->D E NMR Spectroscopy (1H, 13C, NOESY) D->E Characterize G X-ray Crystallography (Absolute Stereochemistry) D->G Definitive Proof H Optical Rotation D->H Confirm Enantiopurity F Mass Spectrometry E->F

Caption: A generalized workflow for the synthesis and verification of stereoisomers.

Protocol: Hypothetical Stereoselective Synthesis Step

This protocol outlines a conceptual method for the diastereoselective introduction of the methyl group, a critical step in controlling the final stereochemistry.

  • Precursor Preparation: Synthesize the 2,9-diazaspiro[4.5]decane core using established literature methods. Protect the N9 nitrogen with a suitable protecting group (e.g., Boc) to prevent side reactions.

  • Chiral Auxiliary Conjugation: React the N2 nitrogen with a chiral auxiliary (e.g., a derivative of (S)-proline). This temporarily attaches a chiral group that will direct the subsequent methylation step.

  • Directed Methylation: Cool the reaction mixture to -78 °C under an inert atmosphere (Argon). Add a strong base such as lithium diisopropylamide (LDA) to deprotonate the carbon adjacent to N2. Introduce methyl iodide (CH₃I). The chiral auxiliary will sterically hinder one face of the resulting anion, forcing the methyl group to add from the opposite, less-hindered face.

  • Auxiliary Cleavage: Remove the chiral auxiliary under mild acidic or reductive conditions to yield the enantiomerically enriched 2-Methyl-2,9-diazaspiro[4.5]decane precursor.

  • Deprotection & Purification: Remove the N9 protecting group. Purify the final product using chiral HPLC to separate any remaining diastereomers and to determine the enantiomeric excess (e.e.).

  • Validation: Confirm the structure and stereochemistry of the final product using NMR, Mass Spectrometry, and, if a suitable crystal can be obtained, X-ray crystallography.

Conformational Analysis

The biological activity of 2-Methyl-2,9-diazaspiro[4.5]decane is not only dictated by its static stereochemistry but also by its dynamic conformational preferences. The molecule is composed of a five-membered pyrrolidine ring and a six-membered piperidine ring, each with its own conformational landscape.

Piperidine Ring Conformations

The six-membered piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. It can, in theory, undergo a "ring flip" to an alternative chair conformation. However, in a rigid spirocyclic system, this inversion is often highly restricted. The key question for this ring is the orientation of its C-H bonds, which can be either axial (pointing up or down, parallel to the principal axis) or equatorial (pointing out from the ring).

Pyrrolidine Ring Conformations

The five-membered pyrrolidine ring is more flexible than the piperidine ring and typically adopts envelope or twist conformations to alleviate torsional strain.

Influence of the Methyl Group

The methyl group at the C2 position will have a strong preference for an orientation that minimizes steric clashes with the rest of the molecule. This preference significantly influences the overall conformational equilibrium of the entire spirocyclic system. The interplay between the pyrrolidine ring's pucker and the piperidine ring's chair conformation, constrained by the spiro center, creates a unique and relatively rigid three-dimensional structure.

G A Chair Conformation 1 (e.g., N9-H Axial) C High-Energy Twist-Boat Intermediate A->C Ring Flip B Chair Conformation 2 (e.g., N9-H Equatorial) C->B

Caption: Conformational equilibrium of the piperidine ring.

Spectroscopic and Computational Characterization

A combination of advanced analytical techniques is required to fully elucidate the structure and preferred conformation of 2-Methyl-2,9-diazaspiro[4.5]decane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining molecular structure and conformation in solution.[6]

  • ¹H NMR: Provides information on the electronic environment of each proton and their connectivity through spin-spin coupling. The magnitude of coupling constants (J-values) can give crucial information about the dihedral angles between protons, helping to define the ring's conformation.

  • ¹³C NMR: Reveals the number of unique carbon atoms, confirming the overall molecular symmetry.[7]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of every atom in the molecule.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This is the key experiment for conformational analysis. It detects protons that are close to each other in space, even if they are not directly bonded. A strong NOESY correlation between the C2-methyl protons and specific protons on the piperidine ring would provide definitive evidence for the preferred orientation of the pyrrolidine ring relative to the piperidine ring.

Table 2: Hypothetical ¹H NMR Data for a Diastereomer of 2-Methyl-2,9-diazaspiro[4.5]decane

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Inferred Orientation
H23.15m--
CH₃ at C21.25d6.8-
H6 (axial)1.50ddd12.5, 12.5, 4.0Axial
H6 (equatorial)1.85ddd12.5, 4.5, 2.0Equatorial
H8 (axial)2.90ddd11.5, 11.5, 4.5Axial
H8 (equatorial)3.20ddd11.5, 4.0, 2.0Equatorial

Note: This data is illustrative. Actual values would be determined experimentally.

X-ray Crystallography

If a high-quality single crystal of a stereoisomer can be grown, X-ray crystallography provides an unambiguous determination of its solid-state structure, including the absolute configuration of its stereocenters and its precise bond lengths and angles. This technique is considered the "gold standard" for structural elucidation.

Computational Chemistry

Computational methods are invaluable for predicting and understanding the conformational landscape of complex molecules.

  • Conformational Search: Algorithms can systematically explore the potential energy surface of the molecule to identify all low-energy conformations.

  • Density Functional Theory (DFT): High-level DFT calculations can be used to accurately determine the relative energies of different conformers, predict NMR chemical shifts, and calculate the energy barriers for conformational interconversion.[8][9] This allows for a direct comparison between theoretical predictions and experimental data, providing a powerful, synergistic approach to structural analysis.

Applications in Drug Development

The rigid, three-dimensional nature of the 2-Methyl-2,9-diazaspiro[4.5]decane scaffold makes it highly attractive for drug discovery. This framework has been explored for its potential in developing a range of therapeutic agents.

  • Kinase Inhibitors: The rigid structure allows for the precise orientation of substituents to interact with key residues in the ATP-binding pocket of kinases, which are implicated in inflammatory diseases and cancer.[2][10]

  • GPCR Ligands: The defined vectors for substitution are ideal for designing selective agonists or antagonists for G-protein coupled receptors.

  • Ion Channel Modulators: Derivatives of the related 2,8-diazaspiro[4.5]decane scaffold have been investigated as potent glycoprotein IIb-IIIa antagonists.[11]

The value of this scaffold lies in its ability to reduce the entropic penalty upon binding to a target protein, which can lead to higher binding affinity. Its conformational rigidity also improves metabolic stability and other desirable pharmacokinetic properties.[2]

Conclusion

2-Methyl-2,9-diazaspiro[4.5]decane is a molecule of significant stereochemical and conformational complexity. A successful research or drug development program based on this scaffold demands a sophisticated and integrated approach. Mastery of its stereoselective synthesis is the first critical step, followed by a rigorous analytical characterization campaign that leverages advanced NMR techniques, X-ray crystallography, and computational chemistry. By fully understanding and controlling the three-dimensional nature of this potent scaffold, researchers can unlock its full potential in the design of highly selective and efficacious new medicines.

References

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Available at: [Link]

  • A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. Arkat USA. Available at: [Link]

  • Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane. PubChem. Available at: [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Available at: [Link]

  • NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed. Available at: [Link]

  • 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA. Available at: [Link]

  • 2-(2-Methylbutan-2-yl)-2,9-diazaspiro[4.5]decane. PubChem. Available at: [Link]

  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Indepe. Semantic Scholar. Available at: [Link]

  • Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. ResearchGate. Available at: [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme. Available at: [Link]

  • 2-methyl-2,7-diazaspiro[4.5]decane. PubChemLite. Available at: [Link]

  • Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene. PMC. Available at: [Link]

  • Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. ResearchGate. Available at: [Link]

  • Computational Evaluation of Enantioselective Diels-Alder Reactions Mediated by Corey's Cationic Oxazaborolidine Catalysts. PMC. Available at: [Link]

  • Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Elsevier. Available at: [Link]

  • STEREOCHEMISTRY II. Available at: [Link]

  • Chapter 5 – Stereochemistry at Tetrahedral Centers – Student Solutions Manual for Organic Chemistry. NC State University Libraries. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]

  • Computational Chemistry Studies Relevant to Medicinal Chemistry. eScholarship.org. Available at: [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available at: [Link]

Sources

Foundational

Commercial Availability &amp; Technical Guide: 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride

The following technical guide details the commercial availability, sourcing strategy, and quality assurance protocols for 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride . Executive Summary 2-Methyl-2,9-diazaspiro[4.5]d...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the commercial availability, sourcing strategy, and quality assurance protocols for 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride .

Executive Summary

2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride is a specialized spirocyclic diamine scaffold used primarily in medicinal chemistry to improve the physicochemical properties (Fsp³, solubility, metabolic stability) of drug candidates targeting GPCRs and kinases.

Supply Chain Status: Direct commercial stock of the specific 2-methyl derivative is limited and often mislabeled .

  • Primary Sourcing Strategy: Purchase the widely available parent scaffold, 2,9-diazaspiro[4.5]decane dihydrochloride (CAS 1334499-87-4) , and perform a single-step regioselective methylation in-house.

  • Secondary Sourcing Strategy: Contract custom synthesis from Tier-1 CROs (Enamine, WuXi AppTec) using the parent CAS as the starting material specification.

Critical Warning: There is significant confusion in online catalogs between the 2,9-diaza , 2,7-diaza , and 2,8-diaza isomers. Researchers must validate the regiochemistry of any purchased material using 2D-NMR (HMBC/NOESY) to ensure the nitrogen positions correspond to the 2,9-isomer.

Chemical Profile & Identity

Precise identification is required to avoid purchasing the wrong regioisomer.

FeatureSpecification
Compound Name 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride
Parent Scaffold 2,9-Diazaspiro[4.5]decane
Parent CAS 1334499-87-4 (Dihydrochloride salt)
Derivative CAS Ambiguous in catalogs (Often linked to 1864061-96-0, which is the 2,7-isomer)
Molecular Formula C₉H₁₈N₂[1][2][3][4][5][6][7][8] · xHCl (typically x=2)
SMILES (Free Base) CN1CCC2(C1)CCCNC2
Key Structural Feature A pyrrolidine ring (N at pos 2) spiro-fused to a piperidine ring (N at pos 9).
Isomer Differentiation

The spiro[4.5]decane system has multiple nitrogen arrangements.

  • 2,9-Diaza (Target): N in 5-membered ring (pos 2) + N in 6-membered ring (pos 9).

  • 2,8-Diaza (Common): N in 5-membered ring (pos 2) + N in 6-membered ring (pos 8).

  • 2,7-Diaza (Common): N in 5-membered ring (pos 2) + N in 6-membered ring (pos 7).

Commercial Supply Landscape

Due to the rarity of the pre-methylated 2,9-isomer, the most reliable supply chain utilizes the parent compound.

Tier 1: Stock Suppliers of Parent Scaffold (CAS 1334499-87-4)

These suppliers typically hold stock of the unmethylated dihydrochloride salt.

SupplierReliability RatingStock StatusLead Time
PharmaBlock High (Manufacturer)In Stock (g to kg)1-2 Weeks
Enamine High (Building Block Leader)In Stock1-2 Weeks
BLD Pharm Medium-HighIn Stock1-3 Weeks
Sigma-Aldrich High (Distributor)Sourced from PharmaBlock2-4 Weeks
Tier 2: Custom Synthesis (Pre-Methylated)

If "ready-to-use" 2-methyl material is required, use these vendors but mandate NMR validation before shipment.

  • WuXi AppTec: Request custom methylation of the 2,9-parent.

  • ChemScene / MedChemExpress: Often list the compound, but verify batch-specific COA for isomer correctness.

Technical Protocol: In-House Preparation

Objective: Synthesize 2-Methyl-2,9-diazaspiro[4.5]decane dihydrochloride from the commercial parent 2,9-diazaspiro[4.5]decane dihydrochloride.

Rationale: The parent compound has two secondary amines.[9] However, the pyrrolidine nitrogen (pos 2) and piperidine nitrogen (pos 9) have distinct steric and electronic environments. If regioselectivity is difficult, a global methylation followed by separation or protection/deprotection strategies may be needed. Note: For simple N-methylation, reductive amination often methylates both or the less hindered amine first. The protocol below assumes a controlled stoichiometry or global methylation if the target is the bis-methyl or if protection is used.

Standard Protocol: Reductive Methylation (Eschweiler-Clarke variant or STAB) Assumption: You require the N2-methyl derivative. If selectivity is required, use N-Boc protection on the more accessible piperidine nitrogen first (often commercially available as tert-butyl 2,9-diazaspiro[4.5]decane-9-carboxylate ).

Workflow Diagram

MethylationProtocol Start Parent Scaffold (CAS 1334499-87-4) Step1 Selective Protection (Boc2O, 0.9 eq) Start->Step1 DCM, 0°C Step2 Reductive Methylation (HCHO, NaBH(OAc)3) Step1->Step2 DCE, RT Step3 Deprotection (HCl/Dioxane) Step2->Step3 Acidolysis End Target: 2-Methyl-2,9-diaza 2HCl Salt Step3->End Precipitation QC QC Validation (1H-NMR, NOESY) End->QC Verify Regio

Figure 1: Recommended synthetic workflow to ensure regioselective methylation at the 2-position (pyrrolidine) by leveraging the higher nucleophilicity or accessibility of the piperidine nitrogen for protection first, or vice-versa depending on specific steric analysis.

Step-by-Step Methodology
  • Starting Material: Dissolve 2,9-diazaspiro[4.5]decane dihydrochloride (1.0 eq) in Methanol/DCM. Add TEA (2.5 eq) to free-base.

  • Protection (Optional but Recommended): Add Boc-anhydride (0.9 eq) at 0°C. The sterically less hindered nitrogen (typically the piperidine N9) often reacts faster. Isolate the mono-Boc intermediate.

    • Validation: Check LCMS for M+100 peak.

  • Methylation: Dissolve mono-Boc intermediate in DCE. Add Formaldehyde (37% aq, 5.0 eq) and NaBH(OAc)3 (3.0 eq). Stir at RT for 4h.[9]

    • Mechanism:[2][4] Reductive amination converts the remaining secondary amine (pyrrolidine N2) to the N-methyl tertiary amine.

  • Workup: Quench with saturated NaHCO3. Extract with DCM. Dry over Na2SO4.

  • Deprotection: Treat the N-methyl-N-Boc intermediate with 4M HCl in Dioxane . Stir 2h.

  • Isolation: Evaporate solvent. Triturate the residue with diethyl ether to obtain the 2-Methyl-2,9-diazaspiro[4.5]decane dihydrochloride as a white solid.

Quality Assurance & Validation

When sourcing or synthesizing this scaffold, the following QC parameters are non-negotiable.

Regioisomer Verification (Critical)

The 2,9-isomer is easily confused with the 2,8- and 2,7-isomers.

  • Test: 2D-NMR (HMBC).

  • Criteria: Look for correlations between the spiro-carbon (C5) and the adjacent methylene protons.

    • In 2,9-diaza : The spiro carbon connects to two CH2 groups in the 5-ring and two CH2 groups in the 6-ring. The N9 is separated from the spiro center by two carbons on one side and one on the other? No, in spiro[4.5]decane, N9 is usually in the 4-position relative to the spiro center in the piperidine ring.

    • Diagnostic Signal: The N-Methyl singlet in 1H NMR should show NOE correlations to the protons of the pyrrolidine ring (positions 1 and 3), confirming the methyl is on the 5-membered ring.

Salt Stoichiometry
  • Requirement: Dihydrochloride (2HCl).

  • Validation: Elemental Analysis (Cl content) or Silver Nitrate titration. Ensure the material is not a monohydrochloride, which may affect solubility and pH in biological assays.

Purity Specification
  • HPLC: >97% purity at 214 nm (amines have weak UV, consider ELSD or CAD detection).

  • Residual Solvents: <5000 ppm (ICH guidelines), specifically checking for Dioxane or Methanol from the synthesis.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews, 114(16), 8257–8322. (Contextual grounding for scaffold utility).
  • PubChem . (2024). Compound Summary: 2,9-Diazaspiro[4.5]decane.[1][3][5][7] Retrieved from [Link]

Sources

Exploratory

Initial biological screening of 2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride

An In-Depth Technical Guide Initial Biological Screening of 2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride Abstract The quest for novel chemical scaffolds that exhibit improved three-dimensionality is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Initial Biological Screening of 2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride

Abstract

The quest for novel chemical scaffolds that exhibit improved three-dimensionality is a cornerstone of modern drug discovery, aiming to enhance target engagement, selectivity, and pharmacokinetic profiles.[1] Diazaspirocycles, particularly the diazaspiro[4.5]decane core, represent a class of privileged structures with inherent rigidity and spatial complexity.[2][3] This guide outlines a comprehensive, tiered strategy for the initial biological screening of the novel compound, 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride. In the absence of published biological data for this specific entity, this document serves as a robust framework, leveraging established methodologies and insights from structurally related compounds to guide researchers in elucidating its therapeutic potential. The proposed cascade begins with foundational cytotoxicity and early ADME-Tox profiling, followed by hypothesis-driven screening against high-probability target classes, such as G-Protein Coupled Receptors (GPCRs), and concludes with initial target validation and selectivity assessment.

Introduction: The Rationale for Screening a Novel Diazaspirocycle

Medicinal chemistry has progressively moved to embrace the "Escape from Flatland" concept, which advocates for molecules with greater sp3 character and three-dimensionality to improve clinical success rates.[4] Flat, aromatic compounds, while historically significant, often face challenges with solubility, metabolic stability, and off-target effects. Spirocyclic scaffolds directly address these limitations by providing a rigid, three-dimensional arrangement of functional groups, enabling more precise interactions with complex biological targets.[1][4]

The 2-Methyl-2,9-diazaspiro[4.5]decane core contains two basic nitrogen atoms, a common pharmacophore in ligands targeting central nervous system (CNS) receptors and other protein classes where hydrogen bonding and salt-bridge interactions are critical. Related diazaspiro structures have demonstrated activity as kinase inhibitors, σ2 receptor ligands, and antagonists for neuropeptide Y (NPY) receptors, highlighting the scaffold's versatility.[2][5][6]

This guide provides the essential experimental framework to systematically investigate the biological activity of 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride, transforming it from a novel chemical entity into a well-characterized compound with a defined biological profile.

Compound Profile & Handling

  • Compound Name: 2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride

  • Molecular Formula: C₉H₂₀N₂Cl₂[7]

  • Structural Features: The molecule features a spirocyclic junction connecting a piperidine ring and a pyrrolidine ring. One nitrogen is secondary, while the other is a tertiary amine bearing a methyl group. The presence of two basic nitrogens suggests a high likelihood of interaction with targets possessing acidic residues in their binding pockets, such as GPCRs.

  • Preparation & Storage: For in vitro assays, a high-concentration stock solution (e.g., 10 mM) should be prepared in a suitable solvent like DMSO or sterile water.[4] Aliquots should be stored at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles. The hydrochloride salt form generally confers better aqueous solubility.

A Phased Approach to Biological Screening

A tiered or phased screening cascade is the most efficient method for characterizing a new compound. It prioritizes broad, cost-effective assays to quickly identify potential liabilities and promising activities before committing resources to more complex, target-specific studies.

G cluster_0 Phase 1: Foundational Profiling cluster_2 Phase 3: Hit Confirmation & Validation A Compound Acquisition & QC (Purity, Identity) B In Vitro Cytotoxicity (e.g., MTT Assay) A->B C Early ADME-Tox (Metabolic Stability, CYP Inhibition) A->C D Broad Target Panel Screen (e.g., GPCR Binding Panel) B->D C->D Proceed if stable F Functional Assays (Agonist/Antagonist Mode) D->F If 'Hits' Identified E Broad Kinase Panel Screen E->F If 'Hits' Identified G Dose-Response & Potency (EC50 / IC50 Determination) F->G H Initial Selectivity Profiling G->H

Caption: Proposed workflow for the initial biological screening cascade.

Phase 1: Foundational Profiling

The initial phase is designed to establish a baseline understanding of the compound's intrinsic toxicity and drug-like properties. This data is critical for interpreting results from subsequent assays and making go/no-go decisions.[8][9]

Determining a compound's cytotoxicity is a crucial first step to identify a non-toxic concentration range for further cell-based assays.[8][10] The MTT assay is a reliable, colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[11][12]

Table 1: Template for Cytotoxicity Data Presentation

Cell Line Description Compound IC₅₀ (µM) Positive Control IC₅₀ (µM) (e.g., Doxorubicin)
HEK293 Human Embryonic Kidney [Experimental Value] [Experimental Value]
HepG2 Human Hepatocellular Carcinoma [Experimental Value] [Experimental Value]

| A549 | Human Lung Carcinoma | [Experimental Value] | [Experimental Value] |

Experimental Protocol: MTT Cytotoxicity Assay [11][13]

  • Cell Seeding: Plate human cell lines (e.g., HEK293 for general toxicity, HepG2 for potential liver toxicity) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride in cell culture medium (e.g., from 0.01 µM to 100 µM). Replace the old medium with the compound-containing medium. Include vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[13]

Early assessment of ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties helps to identify potential liabilities that could halt drug development later on.[14][15] Key initial assays include metabolic stability and cytochrome P450 (CYP) inhibition.

  • Metabolic Stability: This assay determines how quickly the compound is metabolized by liver enzymes. Human liver microsomes are a standard tool for this assessment.[9]

  • CYP450 Inhibition: This assay identifies if the compound inhibits major CYP enzymes (e.g., 3A4, 2D6, 2C9), which is a primary cause of drug-drug interactions.[16]

Table 2: Template for Early ADME-Tox Data Presentation

Assay Parameter Result Interpretation
Metabolic Stability Half-life (t½) in HLM (min) [Experimental Value] >30 min is generally considered stable
Intrinsic Clearance (µL/min/mg) [Experimental Value] Lower values indicate greater stability
CYP Inhibition CYP3A4 IC₅₀ (µM) [Experimental Value] >10 µM is generally considered low risk
CYP2D6 IC₅₀ (µM) [Experimental Value] >10 µM is generally considered low risk

| | CYP2C9 IC₅₀ (µM) | [Experimental Value] | >10 µM is generally considered low risk |

Phase 2: Target Class Identification

Based on the compound's structural features, a hypothesis-driven approach is employed to screen against likely protein families.

GPCRs are the most intensively studied drug targets, and their activation is often modulated by small molecules containing basic nitrogen centers.[17] A broad panel screen is an effective way to identify potential interactions across this large family.

Methodology: Radioligand Binding Assay Radioligand binding assays are a robust and sensitive method to measure the direct interaction of a compound with a receptor.[18][19] The assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.[20]

Experimental Protocol: Competitive Radioligand Binding Assay [19]

  • Assay Setup: In a 96-well or 384-well plate, combine cell membranes expressing the target GPCR, a fixed concentration of a suitable radioligand (at or below its Kd), and the test compound (2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride) at a single high concentration (e.g., 10 µM) for the primary screen.

  • Controls: Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Separation: Separate bound from free radioligand. This is typically done by rapid vacuum filtration through a glass fiber filter plate, which traps the cell membranes.[20]

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound. A significant inhibition (typically >50%) flags the compound as a "hit" for that specific receptor.

As some diazaspiro[4.5]decanone scaffolds are known kinase inhibitors, screening against a diverse kinase panel is a logical secondary path to explore potential anti-cancer or anti-inflammatory activity.[2] Commercial services offer panels that test for inhibitory activity against hundreds of kinases.

Phase 3: Hit Confirmation and Validation

Any "hits" identified in Phase 2 must be confirmed and further characterized.

A binding hit does not indicate function. Functional assays are required to determine if the compound acts as an agonist (activator) or antagonist (inhibitor) of the receptor.[21][22] The choice of assay depends on the GPCR's signaling pathway (e.g., Gs, Gi, Gq).[23][24]

G cluster_0 Gq-Coupled GPCR Signaling Ligand Agonist Ligand (e.g., Test Compound) GPCR Gq-Coupled Receptor Ligand->GPCR Binds & Activates Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP1 IP1 (Measured in Assay) IP3->IP1 Metabolized to

Caption: Simplified Gq signaling pathway leading to IP1 accumulation.

Experimental Protocol: IP-One HTRF Assay for Gq-Coupled Receptors [21]

  • Cell Culture: Use a cell line stably expressing the target Gq-coupled GPCR.

  • Assay Procedure: Plate the cells and stimulate them with varying concentrations of the test compound (for agonist mode) or with a fixed concentration of a known agonist in the presence of varying concentrations of the test compound (for antagonist mode).

  • Detection: Following incubation, lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents. These consist of an IP1-d2 acceptor and an anti-IP1-cryptate donor.

  • Data Acquisition: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP1 produced in the cells.

  • Analysis: Plot the dose-response curve and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

For confirmed functional hits, full dose-response curves are generated to accurately determine potency (EC₅₀ or IC₅₀).[18] To assess selectivity, the compound is then tested against a panel of closely related receptors to see if its activity is specific to the primary target. High selectivity is a desirable trait for a potential therapeutic, as it can reduce the likelihood of off-target side effects.[1]

Conclusion and Future Directions

This technical guide presents a logical and experimentally sound strategy for the initial biological characterization of 2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride. By systematically evaluating cytotoxicity, ADME-Tox properties, and activity against broad target classes, researchers can efficiently identify any potential therapeutic value or liabilities associated with this novel scaffold. Positive results from this screening cascade would provide a strong foundation for more advanced studies, including lead optimization, in vivo efficacy models, and detailed mechanistic investigations. The inherent three-dimensionality of the diazaspiro[4.5]decane core makes it a compelling scaffold, and a thorough initial screening is the critical first step in unlocking its potential in drug discovery.

References

  • The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis. Benchchem.
  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.
  • Functional assays for screening GPCR targets. Drug Discovery Today.
  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences.
  • GPCR Functional Assay Technology. Tanso Biosciences.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed.
  • Potential applications of spirocyclic compounds in pharmacology. Benchchem.
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. Benchchem.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.
  • Time-critical early ADME characterization. Admescope.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • Spiro-, Poly- and Bicyclic Screening Compound Library. Life Chemicals.
  • In Vitro ADME and Toxicology Assays. Eurofins Discovery.
  • About Ligand Binding Assays. Gifford Bioscience.
  • Early ADME Screening: 3 Ways It Boosts IND Submission Success. WuXi AppTec.
  • ADME-Tox Assays. Promega Corporation.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
  • Receptor Binding Assays - Multiwell Plates. Merck.
  • 2-Methyl-2,8-diazaspiro[4.5]Decane dihydrochloride. MilliporeSigma.

Sources

Foundational

Potential therapeutic targets for diazaspiro[4.5]decane derivatives

An In-Depth Technical Guide to the Core Therapeutic Targets of Diazaspiro[4.5]decane Derivatives Authored by: A Senior Application Scientist This guide provides a comprehensive exploration of the therapeutic landscape fo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Core Therapeutic Targets of Diazaspiro[4.5]decane Derivatives

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the therapeutic landscape for diazaspiro[4.A5]decane derivatives, a scaffold of significant interest in modern medicinal chemistry. We will dissect the established and emerging molecular targets for this versatile chemical class, moving beyond a mere listing of possibilities to an in-depth analysis of the underlying mechanisms and the experimental rationale that guides drug discovery efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of diazaspiro[4.5]decane-based compounds.

Part 1: The Diazaspiro[4.5]decane Scaffold: A Privileged Structure in Neuropharmacology

The diazaspiro[4.5]decane core is a bicyclic heterocyclic system that has proven to be a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional conformation allows for precise orientation of substituent groups, enabling high-affinity and selective interactions with various biological targets. This has led to the development of several successful drugs and valuable research tools, primarily targeting the central nervous system.

The therapeutic utility of this scaffold was first highlighted by the development of buspirone, an anxiolytic agent. Subsequent research has expanded the scope of diazaspiro[4.5]decane derivatives to include antipsychotic, antidepressant, and other CNS-active agents. Understanding the molecular targets of these compounds is crucial for the rational design of new and improved therapeutics.

Part 2: Primary Therapeutic Targets: Modulators of Monoamine Receptors

The vast majority of biologically active diazaspiro[4.5]decane derivatives exert their effects by modulating monoamine neurotransmitter receptors, particularly serotonin and dopamine receptors.

The Serotonin 5-HT1A Receptor: A Key Target for Anxiolytics and Antidepressants

The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) family, is a well-validated target for the treatment of anxiety and depressive disorders. It functions as an autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic receptor in various brain regions, including the hippocampus, amygdala, and prefrontal cortex.

Mechanism of Action:

Activation of presynaptic 5-HT1A autoreceptors leads to a decrease in the firing rate of serotonergic neurons and a reduction in serotonin release. In contrast, activation of postsynaptic 5-HT1A receptors mediates the therapeutic effects of anxiolytics and antidepressants. Diazaspiro[4.5]decane derivatives, such as buspirone and its analogs, act as partial agonists at this receptor. This partial agonism is key to their therapeutic profile, as it allows for a "fine-tuning" of the serotonergic system without causing the excessive stimulation that could lead to adverse effects.

G cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron 5HT_synthesis Tryptophan -> 5-HT 5HT_release 5-HT Release 5HT1A_auto 5-HT1A Autoreceptor 5HT_release->5HT1A_auto 5HT1A_post Postsynaptic 5-HT1A Receptor 5HT_release->5HT1A_post 5HT1A_auto->5HT_release AC Adenylyl Cyclase 5HT1A_post->AC cAMP cAMP PKA Protein Kinase A CREB CREB Neuronal_response Anxiolytic/Antidepressant Effects Diazaspiro_derivative Diazaspiro[4.5]decane Derivative (e.g., Buspirone) Diazaspiro_derivative->5HT1A_auto Diazaspiro_derivative->5HT1A_post

Figure 1: Signaling pathway of diazaspiro[4.5]decane derivatives at 5-HT1A receptors.

Structure-Activity Relationships (SAR):

The affinity and functional activity of diazaspiro[4.5]decane derivatives at the 5-HT1A receptor are highly dependent on the nature of the substituents on the spirocyclic core and the piperazine ring. Key SAR insights include:

  • The Spirocyclic Moiety: The diazaspiro[4.5]decane-dione is a critical pharmacophore for high affinity. Modifications to this core can significantly impact binding.

  • The Linker: A four-carbon (butyl) chain connecting the spirocyclic core to the piperazine ring is generally optimal for 5-HT1A receptor affinity.

  • The Terminal Aryl Group: The substituent on the distal nitrogen of the piperazine ring is a major determinant of selectivity and functional activity. An aryl group, such as a pyrimidinyl or phenyl group, is often found in potent ligands.

Experimental Protocols for Assessing 5-HT1A Receptor Interaction:

  • Radioligand Binding Assay: This is the gold standard for determining the affinity of a compound for a receptor. It involves competing the test compound with a radiolabeled ligand (e.g., [3H]8-OH-DPAT, a potent 5-HT1A agonist, or [3H]WAY-100635, a selective antagonist) for binding to membranes prepared from cells or tissues expressing the 5-HT1A receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the equilibrium dissociation constant (Ki) can be calculated.

  • [35S]GTPγS Binding Assay: This functional assay measures the activation of G-proteins coupled to the receptor. In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. By using a non-hydrolyzable analog of GTP, [35S]GTPγS, the extent of G-protein activation can be quantified by measuring the amount of radioactivity incorporated into the membranes. This assay allows for the determination of a compound's efficacy (Emax) and potency (EC50) and can distinguish between full agonists, partial agonists, and antagonists.

  • cAMP Assay: Since the 5-HT1A receptor is negatively coupled to adenylyl cyclase, its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. This can be measured using various techniques, such as enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based biosensors. This provides another measure of the functional activity of a test compound.

Dopamine D2 and D3 Receptors: Targets for Antipsychotics

Several diazaspiro[4.5]decane derivatives, most notably the atypical antipsychotic cariprazine, exhibit significant affinity for dopamine D2 and D3 receptors. These receptors are key targets for the treatment of schizophrenia and other psychotic disorders.

Mechanism of Action:

The therapeutic efficacy of antipsychotics is primarily attributed to their ability to modulate dopaminergic neurotransmission. While older, "typical" antipsychotics are primarily D2 receptor antagonists, many newer, "atypical" antipsychotics, including those with a diazaspiro[4.5]decane scaffold, have a more complex pharmacology. Cariprazine, for example, is a D2 and D3 receptor partial agonist with a higher affinity for D3 receptors. This partial agonism is thought to contribute to its favorable side effect profile, particularly with respect to motor side effects (extrapyramidal symptoms) and hyperprolactinemia, which are common with D2 antagonists. The high D3 receptor affinity may also contribute to its efficacy in treating the negative and cognitive symptoms of schizophrenia.

G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron DA_synthesis Tyrosine -> L-DOPA -> Dopamine DA_release Dopamine Release DA_synthesis->DA_release D2_auto D2 Autoreceptor DA_release->D2_auto Feedback D2_post Postsynaptic D2 Receptor DA_release->D2_post Synaptic Transmission D3_post Postsynaptic D3 Receptor DA_release->D3_post Synaptic Transmission D2_auto->DA_release Inhibition AC Adenylyl Cyclase D2_post->AC Inhibition D3_post->AC Inhibition cAMP cAMP AC->cAMP Neuronal_response Antipsychotic Effects cAMP->Neuronal_response Diazaspiro_derivative Diazaspiro[4.5]decane Derivative (e.g., Cariprazine) Diazaspiro_derivative->D2_auto Partial Agonist Diazaspiro_derivative->D2_post Partial Agonist Diazaspiro_derivative->D3_post Partial Agonist (Higher Affinity) Dopamine Dopamine Dopamine->D2_post Full Agonist Dopamine->D3_post Full Agonist

Figure 2: Signaling pathway of diazaspiro[4.5]decane derivatives at dopamine D2/D3 receptors.

Experimental Protocols for Assessing Dopamine D2/D3 Receptor Interaction:

  • Radioligand Binding Assays: Similar to the 5-HT1A receptor assays, competitive binding studies are performed using radiolabeled ligands selective for D2 or D3 receptors. For example, [3H]spiperone or [3H]raclopride can be used for D2 receptors, while [3H]-(+)-PHNO or [3H]7-OH-DPAT are often used for D3 receptors. These assays are crucial for determining the affinity (Ki) and selectivity of the diazaspiro[4.5]decane derivatives for each receptor subtype.

  • Functional Assays:

    • [35S]GTPγS Binding Assay: This assay is also applicable to D2 and D3 receptors, which are also Gi/o-coupled GPCRs. It allows for the characterization of the functional activity (partial agonism, antagonism) of the test compounds.

    • cAMP Assays: The inhibitory effect of D2/D3 receptor activation on adenylyl cyclase can be measured to determine the functional potency and efficacy of the compounds.

    • β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the activated receptor, which is an important signaling pathway for many GPCRs and can be involved in both receptor desensitization and G-protein-independent signaling. These assays can reveal biased agonism, where a ligand preferentially activates one signaling pathway over another.

Part 3: Emerging and Other Potential Therapeutic Targets

While the primary focus of diazaspiro[4.5]decane derivative research has been on serotonin and dopamine receptors, emerging evidence suggests that this versatile scaffold can interact with other targets, opening up new therapeutic possibilities.

Other Serotonin Receptor Subtypes

Some diazaspiro[4.5]decane derivatives have shown affinity for other serotonin receptor subtypes, including:

  • 5-HT2A Receptors: Antagonism at 5-HT2A receptors is a key feature of many atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and their reduced risk of extrapyramidal side effects. Some diazaspiro[4.5]decane derivatives possess 5-HT2A antagonist activity, which could complement their D2/D3 partial agonism.

  • 5-HT7 Receptors: The 5-HT7 receptor is implicated in the regulation of mood, cognition, and circadian rhythms. Antagonism at this receptor is being explored as a potential therapeutic strategy for depression and cognitive deficits in schizophrenia.

Sigma Receptors

Sigma receptors are a unique class of intracellular proteins that are not GPCRs. They are involved in the regulation of various cellular functions, including ion channel activity, calcium signaling, and cell survival.

  • Sigma-1 (σ1) Receptors: Ligands for the σ1 receptor have shown potential in the treatment of neurodegenerative diseases, pain, and depression. The diazaspiro[4.5]decane scaffold has been identified as a promising starting point for the development of selective σ1 receptor ligands.

Adrenergic Receptors

Some diazaspiro[4.5]decane derivatives have been found to interact with adrenergic receptors, particularly α1-adrenergic receptors. This could have implications for their cardiovascular side effect profile or could be exploited for therapeutic benefit in conditions where modulation of adrenergic signaling is desired.

Part 4: Drug Development Considerations

The successful development of a diazaspiro[4.5]decane derivative into a therapeutic agent requires careful consideration of its pharmacokinetic and safety profiles.

Pharmacokinetics (ADME):

  • Absorption: The oral bioavailability of these compounds can be influenced by their physicochemical properties, such as lipophilicity and solubility.

  • Distribution: Many of these compounds are designed to cross the blood-brain barrier to exert their effects on the CNS.

  • Metabolism: The metabolic stability of diazaspiro[4.5]decane derivatives is a key consideration. Metabolism by cytochrome P450 enzymes can lead to the formation of active or inactive metabolites, which can influence the drug's overall efficacy and safety profile. For example, buspirone is metabolized to an active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), which has α2-adrenergic antagonist properties.

  • Excretion: The route and rate of excretion will determine the dosing frequency.

Toxicity and Safety:

A thorough evaluation of the potential toxicity of any new diazaspiro[4.5]decane derivative is essential. This includes assessing its potential for off-target effects, cardiotoxicity (e.g., hERG channel inhibition), and other adverse effects.

Part 5: Future Directions

The diazaspiro[4.5]decane scaffold continues to be a rich source of inspiration for the design of new therapeutic agents. Future research in this area is likely to focus on:

  • Developing more selective ligands: By fine-tuning the structure of these derivatives, it may be possible to develop compounds with greater selectivity for specific receptor subtypes, leading to improved efficacy and reduced side effects.

  • Exploring biased agonism: The concept of biased agonism, where a ligand preferentially activates certain signaling pathways over others, offers a new paradigm for drug design. Developing biased agonists based on the diazaspiro[4.5]decane scaffold could lead to drugs with novel therapeutic profiles.

  • Targeting new disease areas: As our understanding of the biological roles of various receptors and other targets expands, the therapeutic applications of diazaspiro[4.5]decane derivatives may extend beyond the CNS to other areas, such as oncology and inflammatory diseases.

References

  • Buspirone - Wikipedia. Available at: [Link]

  • What is the mechanism of action of buspirone (Buspar)? - Dr.Oracle. Available at: [Link]

  • 5-HT1A Receptors in Psychopharmacology. Available at: [Link]

  • WAY-100635 - Wikipedia. Available at: [Link]

  • What is the mechanism of Buspirone Hydrochloride? - Patsnap Synapse. Available at: [Link]

  • Fornal, C. A., et al. (1994). WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. The Journal of pharmacology and experimental therapeutics, 270(3), 1159-1169. Available at: [Link]

  • Buspirone And Anxiety Disorders: A Review With Pharmacological And Clinical Perspectives - Internet Scientific Publications. Available at: [Link]

  • Mitsui, T., et al. (2002). Effects of WAY100635, a selective 5-HT1A-receptor antagonist on the micturition-reflex pathway in the rat. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 283(4), R947-R955. Available at: [Link]

  • Noel, F., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Vascular pharmacology, 61(1), 29-34. Available at: [Link]

  • Hentzer, M., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical pharmacology, 175, 113870. Available at: [Link]

  • Hentzer, M., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical Pharmacology, 175, 113870. Available at: [Link]

  • Stouffer, K. M., et al. (2023). Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. bioRxiv. Available at: [Link]

  • FUNCTIONAL CHARACTERIZATION OF 5-HT1A AND 5-HT2C RECEPTORS - Semantic Scholar. Available at: [Link]

  • Cichero, E., et al. (2016). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European journal of medicinal chemistry, 125, 1029-1040. Available at: [Link]

  • Cichero, E., et al. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 125, 1029-1040. Available at: [Link]

  • Brasili, L., et al. (2014). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. European journal of medicinal chemistry, 87, 439-453. Available at: [Link]

  • Giannakopoulou, E., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1234. Available at: [Link]

Exploratory

A Senior Application Scientist's Guide to the Diazaspiro[4.5]decane Core in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The diazaspiro[4.5]decane core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its i...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The diazaspiro[4.5]decane core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and synthetic tractability make it an exemplary building block for navigating novel chemical space. This guide provides an in-depth review of the diazaspiro[4.5]decane core, detailing its strategic importance, synthetic methodologies, and diverse applications in targeting a range of debilitating diseases. We will explore its role in the development of kinase inhibitors, agents for central nervous system (CNS) disorders, and other emerging therapeutic areas, supported by structure-activity relationship (SAR) insights and detailed experimental context.

The Strategic Advantage of Spirocyclic Scaffolds in Drug Design

In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly moving away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures. Spirocycles, which are ring systems fused at a single atom, are at the forefront of this shift.[1] Their rigid, non-planar structure offers several distinct advantages:

  • Enhanced Target Binding and Selectivity: The defined 3D orientation of substituents on a spirocyclic core can lead to more precise and effective interactions with the complex topologies of biological targets, potentially improving both potency and selectivity.[2][3][4]

  • Improved Physicochemical Properties: The introduction of spirocyclic motifs, which inherently increases the fraction of sp3-hybridized carbons (Fsp3), often correlates with improved drug-like properties.[1][4] This includes modulation of aqueous solubility, lipophilicity (logP), and metabolic stability, which are critical parameters for successful drug development.[1][5]

  • Access to Novel Chemical Space: Spirocyclic scaffolds provide a pathway to explore novel intellectual property (IP) space, moving away from heavily saturated areas of chemical research.[5]

The diazaspiro[4.5]decane scaffold, featuring a shared carbon between a five-membered and a six-membered ring, both containing nitrogen atoms, exemplifies these advantages. The nitrogen atoms serve as key points for chemical modification and can play a crucial role in molecular interactions and pharmacokinetic properties.[6]

Synthetic Pathways to the Diazaspiro[4.5]decane Core

The construction of the diazaspiro[4.5]decane framework can be achieved through various synthetic strategies. The choice of a specific route is often dictated by the desired substitution pattern, stereochemistry, and overall efficiency. A common and effective approach involves a multi-step sequence starting from a commercially available ketone.

One such facile, three-step synthesis was developed for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a spiro-hydantoin derivative.[7] This method highlights a cost-effective and high-yielding pathway to a pharmacologically relevant class of compounds.[7]

Representative Experimental Protocol: Synthesis of a Spiro-Hydantoin

This protocol is adapted from a reported synthesis of N-1 monosubstituted spiro carbocyclic hydantoins.[7]

Step 1: Strecker Reaction to form α-Amino Nitrile

  • To a solution of 4-phenylcyclohexan-1-one, sodium cyanide (NaCN), and methylamine hydrochloride in a DMSO/H₂O mixture, stir at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Perform an aqueous workup and extract the product with diethyl ether.

  • Treat the resulting ether solution with saturated ethanolic HCl to precipitate the α-amino nitrile hydrochloride salt.

Causality: The Strecker synthesis is a classic and efficient method for creating α-amino nitriles from ketones. The use of methylamine hydrochloride provides both the amine nucleophile and the acidic catalyst needed for imine formation, which is then attacked by the cyanide ion.

Step 2: Urea Formation

  • Dissolve the α-amino nitrile hydrochloride from Step 1 in a mixture of acetic acid and water.

  • Add potassium cyanate (KOCN) portion-wise while maintaining the temperature.

  • Stir the reaction until completion, leading to the formation of the corresponding ureido derivative.

Causality: Potassium cyanate serves as the source for the carbamoyl group. The reaction proceeds through the nucleophilic attack of the amino group on the cyanate, followed by tautomerization to form the stable urea linkage.

Step 3: Ring-Closing Cyclization

  • Suspend the ureido derivative in dry N,N-Dimethylformamide (DMF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) carefully at 0°C.

  • Allow the reaction to warm to room temperature and stir until cyclization is complete.

  • Quench the reaction with water and perform an acid hydrolysis to yield the final 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.

Causality: Sodium hydride acts as a strong base to deprotonate the urea nitrogen, initiating an intramolecular nucleophilic attack on the nitrile carbon. This forms the five-membered hydantoin ring. Subsequent hydrolysis converts the resulting imine into the desired dione. This method is noted for its high yields and the fact that intermediates often do not require further purification.[7]

G cluster_0 Synthetic Workflow A 4-Phenylcyclohexan-1-one B α-Amino Nitrile (Intermediate 1) A->B  Step 1: Strecker Reaction (NaCN, MeNH2·HCl) C Ureido Derivative (Intermediate 2) B->C  Step 2: Urea Formation (KOCN, AcOH) D 1,3-Diazaspiro[4.5]decane-2,4-dione (Final Product) C->D  Step 3: Cyclization (NaH, then H3O+)

Caption: A generalized workflow for the synthesis of a diazaspiro[4.5]decane-dione.

Medicinal Chemistry Applications of the Diazaspiro[4.5]decane Core

The unique structural and physicochemical properties of the diazaspiro[4.5]decane scaffold have been leveraged to develop potent and selective modulators for a variety of biological targets.

Kinase Inhibition in Oncology and Inflammation

Kinases are a major class of drug targets, and the diazaspiro[4.5]decane core has proven to be a valuable scaffold for designing potent inhibitors.

  • TYK2/JAK1 Inhibition: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[8] These kinases are key components of the JAK-STAT signaling pathway, which is implicated in numerous inflammatory and autoimmune diseases.[3][8] One optimized compound, compound 48 , displayed excellent potency (IC₅₀ values of 6 nM for TYK2 and 37 nM for JAK1) and over 23-fold selectivity against the related JAK2 kinase.[8] This compound also showed significant anti-inflammatory effects in a mouse model of ulcerative colitis, superior to the established drug tofacitinib.[8]

  • RIPK1 Inhibition: Through virtual screening and subsequent optimization, 2,8-diazaspiro[4.5]decan-1-one derivatives were also developed as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[9] RIPK1 is a key mediator of necroptosis, a form of programmed cell death involved in inflammatory diseases.[9] The lead compound from this series, compound 41 , inhibited RIPK1 with an IC₅₀ of 92 nM and protected cells from necroptosis.[9]

  • KRAS-G12D Inhibition: In oncology, 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives have recently been identified as potent and selective inhibitors of the KRAS-G12D mutation, a critical driver in many cancers.[10] Two compounds, HDB-2 and HDB-3 , exhibited nanomolar IC₅₀ values in cellular assays and strong binding affinity, highlighting the potential of this scaffold in targeting oncogenic mutations.[10]

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 JAK1 JAK1 Receptor->JAK1 STAT STAT TYK2->STAT phosphorylates JAK1->STAT phosphorylates STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor Compound 48 (2,8-Diazaspiro[4.5]decan-1-one) Inhibitor->TYK2 inhibits Inhibitor->JAK1 inhibits

Caption: Inhibition of the TYK2/JAK1 pathway by a diazaspiro[4.5]decane derivative.

Modulation of Central Nervous System (CNS) Targets

The diazaspiro[4.5]decane scaffold has been employed to create ligands for various CNS receptors, which are targets for treating pain, depression, and neurodegenerative diseases.

  • Neurokinin (NK) Receptor Antagonists: Spiropiperidines, including diazaspiro[4.5]decane derivatives, have been investigated as potent and selective antagonists for the tachykinin NK₂ receptor.[11] NK receptors are involved in pain transmission and inflammation.[12]

  • Opioid Receptor Agonists: Researchers have identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel class of selective agonists for the delta opioid receptor, a promising target for treating chronic pain and depression.[3]

  • 5-HT₁A Receptor Ligands: While not a diaza- variant, the related 1,4-dioxa-spiro[4.5]decane core has been used to develop potent and selective ligands for the 5-HT₁A serotonin receptor, a key target for anxiety and depression.[13] This demonstrates the broader utility of the spiro[4.5]decane framework in CNS drug discovery.

Other Therapeutic Applications

The versatility of the scaffold extends to other important enzyme families.

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: 2,8-diazaspiro[4.5]decane-based urea derivatives were identified as highly potent inhibitors of sEH.[14] Inhibition of sEH is a therapeutic strategy for hypertension and inflammation. Oral administration of these compounds effectively lowered blood pressure in hypertensive rat models.[14]

Structure-Activity Relationship (SAR) and Design Rationale

Systematic modification of the diazaspiro[4.5]decane core has yielded crucial insights into the structural requirements for potent biological activity.

  • Kinase Inhibitors: In the development of TYK2/JAK1 inhibitors, the introduction of the 2,8-diazaspiro[4.5]decan-1-one scaffold was a key optimization step from a previously identified lead.[8] This modification improved both potency and selectivity. The SAR exploration revealed that specific substitutions on the pyrimidine ring and the spirocyclic core were critical for achieving the desired dual inhibitory profile.

  • sEH Inhibitors: For the sEH inhibitors, docking studies revealed that replacing a trifluoromethyl group with a trifluoromethoxy group on the phenylurea moiety could prevent a steric clash with a phenylalanine residue in the murine sEH active site.[14] This rational design choice led to improved inhibitory activity against the murine enzyme, demonstrating the power of structure-based design in optimizing spirocyclic leads.[14]

Compound Class Scaffold Isomer Target(s) Key Activity Therapeutic Area Reference
Kinase Inhibitor2,8-Diazaspiro[4.5]decan-1-oneTYK2 / JAK1IC₅₀ = 6 nM / 37 nMInflammation[8]
Kinase Inhibitor2,8-Diazaspiro[4.5]decan-1-oneRIPK1IC₅₀ = 92 nMInflammation[9]
Kinase Inhibitor1-Oxa-3,7-diazaspiro[4.5]decan-2-oneKRAS-G12DNanomolar IC₅₀Oncology[10]
sEH Inhibitor2,8-Diazaspiro[4.5]decanesEHOrally active antihypertensiveHypertension[14]
Opioid Agonist1,3,8-Triazaspiro[4.5]decane-2,4-dioneDelta Opioid ReceptorSelective AgonistCNS (Pain, Depression)[3]

Future Directions and Conclusion

The diazaspiro[4.5]decane core continues to be a highly valuable and versatile scaffold in modern medicinal chemistry. Its ability to impart conformational rigidity and favorable physicochemical properties makes it an attractive starting point for the design of next-generation therapeutics.[15] While significant progress has been made, particularly in the area of kinase inhibition, many isomers and substitution patterns of the diazaspiro[4.5]decane core remain underexplored.[3] For instance, the 6,7-diazaspiro[4.5]decane isomer is largely uninvestigated in published literature, representing a significant opportunity for novel drug discovery.[3]

Future efforts will likely focus on:

  • Solid-Phase Synthesis: Employing the diazaspiro[4.5]decane core in solid-phase organic synthesis to rapidly generate large, diverse libraries for high-throughput screening.[16]

  • Exploring New Isomers: Systematically synthesizing and evaluating underrepresented isomers to uncover unique pharmacological profiles.[3]

  • Advanced Drug Delivery: Leveraging the scaffold's properties to develop compounds with improved pharmacokinetic profiles, such as oral bioavailability and CNS penetration.

References

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Unlocking the Potential of Spirocycles in Medicinal Chemistry. Oreate AI Blog. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Drugs for Neglected Diseases initiative (DNDi). Available at: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. ScienceDirect. Available at: [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Available at: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]

  • 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). MDPI. Available at: [Link]

  • Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. PubMed. Available at: [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. Available at: [Link]

  • 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ResearchGate. Available at: [Link]

  • Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. PubMed. Available at: [Link]

  • New method for the synthesis of 1,2,8-triazaspiro[4.5]decane derivatives. Semantic Scholar. Available at: [Link]

  • Overview of the neurokinin-1 receptor antagonists. Biotarget. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: A Proposed Synthetic Route and Purification Strategy for 2-Methyl-2,9-diazaspiro[4.5]decane Hydrochloride

Abstract: The diazaspiro[4.5]decane scaffold is a conformationally constrained, three-dimensional motif recognized as a privileged structure in medicinal chemistry. Its rigid framework and dual nitrogen sites offer well-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The diazaspiro[4.5]decane scaffold is a conformationally constrained, three-dimensional motif recognized as a privileged structure in medicinal chemistry. Its rigid framework and dual nitrogen sites offer well-defined vectors for chemical diversification, making it a valuable core for constructing libraries aimed at novel therapeutic agents. This document provides a comprehensive, prospective guide for the synthesis, purification, and characterization of a specific derivative, 2-Methyl-2,9-diazaspiro[4.5]decane, culminating in its stable hydrochloride salt. The proposed pathway is grounded in established, robust chemical transformations and is designed to serve as a reliable starting point for researchers in drug discovery and organic synthesis.

Strategic Overview: Retrosynthetic Analysis

A logical and efficient synthesis of the target compound begins with a commercially available, symmetrically protected piperidone derivative. The proposed retrosynthetic pathway leverages a robust spiro-annulation reaction followed by a series of standard functional group transformations.

The key strategic decisions are:

  • Spirocycle Formation: Employing a Bucherer-Bergs reaction on an N-protected 4-piperidone to reliably construct the spirocyclic core as a stable hydantoin intermediate.

  • Orthogonal Protection: Using a tert-butyloxycarbonyl (Boc) group to protect the piperidine nitrogen. This group is stable under the conditions required for hydantoin reduction and subsequent N-methylation but can be cleanly removed under acidic conditions in the final step.

  • Sequential Functionalization: A step-wise approach involving reduction, selective methylation, and final deprotection ensures high regioselectivity and minimizes the formation of complex side products.

G Target 2-Methyl-2,9-diazaspiro[4.5]decane (Hydrochloride Salt) Freebase 2-Methyl-2,9-diazaspiro[4.5]decane (Free Base) Target->Freebase HCl Salt Formation Protected_Diamine tert-Butyl 2-methyl-2,9-diazaspiro[4.5]decane -9-carboxylate Freebase->Protected_Diamine Boc Deprotection (Acidolysis) Spiro_Diamine tert-Butyl 2,9-diazaspiro[4.5]decane -9-carboxylate Protected_Diamine->Spiro_Diamine Selective N-Methylation Spiro_Hydantoin tert-Butyl 2,4-dioxo-1,3,9-triazaspiro[4.5]decane -9-carboxylate Spiro_Diamine->Spiro_Hydantoin Hydantoin Reduction (e.g., LiAlH4) Start N-Boc-4-piperidone (Commercial) Spiro_Hydantoin->Start Bucherer-Bergs Reaction G cluster_0 Synthetic Pathway Start N-Boc-4-piperidone Step1 Step 1: Bucherer-Bergs Spiro-Hydantoin Formation Start->Step1 Intermediate1 Spiro-Hydantoin Intermediate Step1->Intermediate1 Step2 Step 2: Hydantoin Reduction Intermediate1->Step2 Intermediate2 Spiro-Diamine Intermediate Step2->Intermediate2 Step3 Step 3: Selective N-Methylation Intermediate2->Step3 Intermediate3 N-Methylated Intermediate Step3->Intermediate3 Step4 Step 4: Boc Deprotection Intermediate3->Step4 Intermediate4 Free Base Product Step4->Intermediate4 Step5 Step 5: Hydrochloride Salt Formation Intermediate4->Step5 Final_Product 2-Methyl-2,9-diazaspiro[4.5]decane Hydrochloride Step5->Final_Product

Caption: Overall workflow for the synthesis of the target compound.

Protocol 1: Synthesis of tert-Butyl 2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxylate (Spiro-Hydantoin)

This step utilizes the Bucherer-Bergs reaction, a reliable method for synthesizing spiro-hydantoins from ketones. [1]The reaction proceeds via the formation of an aminonitrile intermediate which then cyclizes in the presence of carbonate.

Materials:

  • N-Boc-4-piperidone

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a sealed, thick-walled pressure vessel, combine N-Boc-4-piperidone (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (3.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water until the total concentration of the piperidone is approximately 0.5 M.

  • Reaction: Securely seal the vessel and heat to 80-90 °C in an oil bath behind a blast shield. Stir the reaction vigorously for 24-48 hours.

    • Rationale: The elevated temperature and pressure are necessary to drive the equilibrium towards the cyclized hydantoin product.

  • Monitoring: After cooling to room temperature, progress can be checked by taking a small aliquot, acidifying, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Work-up: Carefully vent and open the vessel in a well-ventilated fume hood. Cool the reaction mixture in an ice bath. A precipitate should form.

  • Isolation: Filter the solid precipitate and wash thoroughly with cold water to remove excess inorganic salts.

  • Purification: The crude solid can be further purified by recrystallization from an ethanol/water mixture to yield the pure spiro-hydantoin. Dry the product under vacuum.

Protocol 2: Synthesis of tert-Butyl 2,9-diazaspiro[4.5]decane-9-carboxylate (Spiro-Diamine)

The hydantoin is a cyclic diamide, which can be reduced to the corresponding diamine using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Materials:

  • tert-Butyl 2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄) - EXTREME CAUTION: PYROPHORIC, REACTS VIOLENTLY WITH WATER

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a suspension of LiAlH₄ (4.0-5.0 eq) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0 °C. Add the spiro-hydantoin (1.0 eq) portion-wise as a solid, ensuring the internal temperature does not exceed 10 °C.

    • Rationale: Portion-wise addition at low temperature controls the highly exothermic reaction.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 65 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Quenching (Fieser workup): Cool the reaction to 0 °C. CAREFULLY and SLOWLY quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • Rationale: This procedure safely neutralizes excess hydride and produces a granular precipitate of aluminum salts that is easy to filter.

  • Isolation: Stir the resulting slurry vigorously for 1 hour until a white, filterable precipitate forms. Add anhydrous Na₂SO₄, stir for another 15 minutes, and filter the slurry through a pad of Celite. Wash the filter cake thoroughly with THF and EtOAc.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude diamine can be purified by silica gel column chromatography.

Protocol 3: Synthesis of tert-Butyl 2-methyl-2,9-diazaspiro[4.5]decane-9-carboxylate

Selective methylation of the less-hindered, exocyclic secondary amine can be achieved via the Eschweiler-Clarke reaction. This method uses formaldehyde and formic acid and is self-limiting, which prevents over-methylation.

Materials:

  • tert-Butyl 2,9-diazaspiro[4.5]decane-9-carboxylate

  • Formaldehyde (37% solution in H₂O)

  • Formic Acid (HCOOH, >88%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the spiro-diamine (1.0 eq), formaldehyde (2.5 eq), and formic acid (2.5 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir for 2-4 hours. Evolution of CO₂ will be observed.

    • Rationale: The reaction proceeds via formation of an iminium ion, which is then reduced by formate. The formic acid acts as both an acid catalyst and the hydride source.

  • Monitoring: Follow the reaction by LC-MS to confirm the formation of the methylated product.

  • Work-up: Cool the reaction to room temperature and carefully basify by pouring it into a beaker containing a stirred, saturated solution of NaHCO₃ until effervescence ceases (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 4 & 5: Boc Deprotection and Hydrochloride Salt Formation

The final steps involve the removal of the acid-labile Boc group and the formation of the stable hydrochloride salt, which often aids in purification by crystallization.

Materials:

  • tert-Butyl 2-methyl-2,9-diazaspiro[4.5]decane-9-carboxylate

  • 4 M HCl in 1,4-Dioxane

  • Diethyl ether (Et₂O) or Isopropanol (IPA)

Procedure:

  • Deprotection: Dissolve the purified N-methylated intermediate (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane.

  • Acidification: Add an excess of 4 M HCl in dioxane (5-10 eq) and stir the solution at room temperature for 2-4 hours.

    • Rationale: The strong acid cleaves the tert-butyl carbamate, releasing CO₂ and isobutylene, to yield the free secondary amine as its hydrochloride salt.

  • Monitoring: The reaction is typically complete when gas evolution stops. Progress can be confirmed by LC-MS.

  • Isolation & Salt Formation: The hydrochloride salt will often precipitate directly from the reaction mixture. If not, concentrate the solvent under reduced pressure.

  • Purification/Recrystallization: Add a co-solvent like diethyl ether to the residue to induce precipitation. Filter the resulting solid. The final product, 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride , can be recrystallized from a solvent system such as isopropanol/ether to achieve high purity.

  • Final Product: Collect the crystalline solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Purification & Characterization Notes

TechniqueApplication & Key ConsiderationsTroubleshooting Tips
TLC Analysis Routine monitoring of reaction progress.Problem: Streaking of amine spots. Solution: Add 1-3% triethylamine or 1% acetic acid to the eluent to improve spot shape by neutralizing the acidic silica or protonating the amine, respectively. [1]
Column Chromatography Purification of non-crystalline intermediates (diamine, methylated product).Problem: Poor separation. Solution: Use a shallower solvent gradient or an isocratic elution. Consider adding a basic modifier (e.g., 1% triethylamine) to the eluent system for basic compounds. [1]
Recrystallization Primary purification method for the final crystalline hydrochloride salt.Problem: Compound "oils out" instead of crystallizing. Solution: This occurs if the compound's melting point is below the solution's temperature. [1]Try using a lower-boiling point solvent, reducing the initial amount of solvent, or cooling the solution more slowly.
Characterization Structure and purity confirmation.¹H & ¹³C NMR: To confirm the carbon-hydrogen framework. LC-MS: To confirm the molecular weight of intermediates and the final product. FTIR: To observe the disappearance of carbonyl stretches (hydantoin C=O) and the appearance of N-H stretches.

References

  • BenchChem. (2025). Application Notes & Protocols: 6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis.
  • Organic & Biomolecular Chemistry. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. RSC Publishing.
  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank.
  • BenchChem. (2025). Technical Support Center: Purification of 6,7-Diazaspiro[4.5]decane Intermediates.

Sources

Application

Application Notes and Protocols: Leveraging 2-Methyl-2,9-diazaspiro[4.5]decane Hydrochloride as a Core Scaffold in Parallel Synthesis for Accelerated Drug Discovery

Authored by: A Senior Application Scientist Introduction: The Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery The landscape of early-stage drug discovery is perpetually challenged by the need to explo...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery

The landscape of early-stage drug discovery is perpetually challenged by the need to explore vast and diverse chemical spaces to identify novel, potent, and selective modulators of biological targets. Historically, combinatorial chemistry has often favored flat, aromatic, sp²-rich molecules, which, while synthetically accessible, may not always possess the optimal physicochemical properties for successful drug development. In recent years, there has been a paradigm shift towards the exploration of more three-dimensional (3D), sp³-rich scaffolds.[1][2][3] These rigid, conformationally constrained structures offer a superior platform for the precise spatial orientation of functional groups, which can lead to enhanced target engagement, improved selectivity, and more favorable pharmacokinetic profiles.[4]

The 2-methyl-2,9-diazaspiro[4.5]decane core is an exemplary embodiment of such a 3D scaffold. Its spirocyclic nature imparts a high degree of rigidity, while the two nitrogen atoms at positions 2 and 9 provide two distinct vectors for chemical diversification. This dual-functionality is a cornerstone of efficient parallel synthesis, enabling the rapid generation of large and structurally diverse compound libraries from a single, common core.[5][6] The presence of a methyl group at the 2-position introduces a degree of steric hindrance and electronic modification that can be exploited for selective functionalization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-methyl-2,9-diazaspiro[4.5]decane hydrochloride in parallel synthesis campaigns.

The Strategic Advantage of the 2-Methyl-2,9-diazaspiro[4.5]decane Scaffold

The utility of the 2-methyl-2,9-diazaspiro[4.5]decane scaffold in parallel synthesis is underpinned by several key features:

  • Inherent Three-Dimensionality: The spirocyclic core ensures a well-defined and rigid 3D conformation, which is crucial for probing the often complex and intricate binding pockets of biological targets.[1][2]

  • Two Points of Orthogonal Diversification: The presence of two nitrogen atoms allows for the introduction of two independent sets of building blocks, exponentially expanding the accessible chemical space from a single scaffold.[3][5]

  • Differential Reactivity: The nitrogen at the 9-position is a secondary amine within a piperidine ring, while the nitrogen at the 2-position is a tertiary amine within a pyrrolidine ring. This inherent difference in steric and electronic environments can be exploited for selective and orthogonal functionalization.

  • Synthetic Tractability: The amine functionalities are readily amenable to a wide array of well-established and robust chemical transformations, making this scaffold highly compatible with automated parallel synthesis platforms.[6]

The hydrochloride salt form of the scaffold ensures stability and ease of handling. Prior to its use in synthesis, the free base is typically generated in situ by the addition of a suitable non-nucleophilic base.

Workflow for Parallel Library Synthesis

The following sections outline a detailed, step-by-step workflow for the parallel synthesis of a diverse chemical library based on the 2-methyl-2,9-diazaspiro[4.5]decane scaffold. This workflow is designed for a 96-well plate format, a common platform for high-throughput synthesis.[6]

Parallel Synthesis Workflow cluster_prep Scaffold Preparation cluster_div1 First Diversification (N9) cluster_purification Purification & Characterization cluster_final Final Library Start 2-Methyl-2,9-diazaspiro[4.5]decane •HCl Free_Base In situ Free Base Generation Start->Free_Base Add non-nucleophilic base (e.g., DIPEA) Reaction_1 Acylation / Sulfonylation / Reductive Amination / etc. Free_Base->Reaction_1 Purification Parallel Purification (e.g., SPE, HPLC) Reaction_1->Purification Building_Blocks_1 R1 Building Blocks (e.g., Acyl Chlorides, Sulfonyl Chlorides, Aldehydes) Building_Blocks_1->Reaction_1 Analysis QC Analysis (LC-MS, NMR) Purification->Analysis Library Final Compound Library Plate Analysis->Library Solid-Phase Synthesis Workflow Start 2-Chlorotrityl Chloride Resin Immobilization Immobilize Scaffold at N9 Start->Immobilization 2-Methyl-2,9-diazaspiro[4.5]decane, DIPEA, DCM Diversification_1 Diversify at N2 (e.g., Reductive Amination) Immobilization->Diversification_1 R1 Building Blocks (e.g., Aldehydes + NaBH(OAc)3) Cleavage Cleave from Resin Diversification_1->Cleavage TFA/DCM Purification Purify Final Products Cleavage->Purification Library Final Library Purification->Library

Sources

Method

Derivatization techniques for the 9-position of 2-Methyl-2,9-diazaspiro[4.5]decane

Application Note: Strategic Functionalization of the N9-Position in 2-Methyl-2,9-diazaspiro[4.5]decane Abstract & Introduction The "Escape from Flatland" in Medicinal Chemistry The dominance of planar, aromatic scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the N9-Position in 2-Methyl-2,9-diazaspiro[4.5]decane

Abstract & Introduction

The "Escape from Flatland" in Medicinal Chemistry The dominance of planar, aromatic scaffolds in drug discovery has historically led to compounds with poor solubility and suboptimal metabolic stability. The shift toward higher fraction of sp³-hybridized carbons (


) has elevated spirocyclic scaffolds as premium bioisosteres for morpholines, piperazines, and piperidines.

Target Molecule: 2-Methyl-2,9-diazaspiro[4.5]decane This scaffold features a 5-membered pyrrolidine ring spiro-fused to a 6-membered piperidine ring.

  • Position 2 (N2): A tertiary amine (N-Methyl). This acts as a basic center but is chemically inert to standard electrophiles under mild conditions.

  • Position 9 (N9): A secondary amine (NH). This is the primary nucleophilic handle for diversification.

This application note details three validated protocols for derivatizing the N9-position: Reductive Amination (Method A), Buchwald-Hartwig Cross-Coupling (Method B), and Amide Coupling (Method C).

Structural Analysis & Reactivity Profile

Before initiating synthesis, understanding the steric and electronic environment is critical.

FeatureN2-Position (Pyrrolidine)N9-Position (Piperidine)
Hybridization

(Tertiary)

(Secondary)
Basicity (Calc. pKa) ~10.2 - 10.5~10.8 - 11.1
Nucleophilicity Low (Sterically crowded, no H)High (Accessible lone pair)
Synthetic Role Solubilizing Group / Basic HeadLinker / Warhead Attachment

Critical Pre-Step: Free-Basing This scaffold is often supplied as a dihydrochloride salt (


). To ensure reactivity, the salt must be neutralized.
  • Protocol: Suspend salt in DCM. Add

    
     (sat. aq.) or 1M NaOH. Extract organic layer, dry over 
    
    
    
    , and concentrate. Use the free base immediately.

Method A: Reductive Amination (N-Alkylation)

Rationale: Ideal for attaching aliphatic chains or benzylic groups to modulate lipophilicity (


).
Mechanism:  Formation of an iminium ion followed by in-situ reduction.
Protocol

Reagents:

  • Substrate: 2-Methyl-2,9-diazaspiro[4.5]decane (Free base)

  • Electrophile: Aldehyde (1.1 equiv) or Ketone (1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

  • Additive: Acetic Acid (AcOH) (1.0 equiv) - Crucial for ketone activation

Step-by-Step:

  • Imine Formation: Dissolve the spiro-amine (1.0 mmol) in DCE (5 mL). Add the aldehyde/ketone.[1][2][3]

  • Activation: Add AcOH (1.0 mmol). Stir for 15 minutes at Room Temperature (RT).

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Note: Gas evolution (

      
      ) may occur; ensure venting.
      
  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of M+H 155).

  • Quench: Add sat.

    
     (5 mL). Stir vigorously for 20 mins.
    
  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine.

Troubleshooting Table:

Observation Root Cause Solution

| Low Conversion (Ketones) | Steric hindrance at carbonyl | Switch reductant to


 in MeOH; heat to 50°C. |
| Dialkylation  | Aldehyde is too reactive | Add amine to aldehyde slowly at 0°C; use stoichiometric aldehyde (0.9 eq). |
| No Reaction  | Amine salt not neutralized | Ensure starting material is free-based or add DIPEA (1.5 eq) to reaction. |

Method B: Buchwald-Hartwig Amination (N-Arylation)

Rationale: Essential for attaching aromatic/heteroaromatic rings when


 fails (i.e., unactivated aryl halides).
Catalyst System:  Pd(0) source + Dialkylbiaryl phosphine ligand (RuPhos is privileged for secondary amines).
Protocol

Reagents:

  • Substrate: Spiro-amine (1.0 equiv)

  • Coupling Partner: Aryl Bromide/Chloride (1.0 equiv)[4]

  • Catalyst:

    
     (2 mol%) or precatalyst (e.g., RuPhos Pd G3)
    
  • Ligand: RuPhos (4 mol%) (if not using G3 precatalyst)

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step:

  • Inert Setup: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Solids: Add

    
    , RuPhos, Base, and Aryl Halide.
    
  • Liquids: Add solvent (degassed) and the spiro-amine.

  • Heating: Seal and heat to 80–100°C for 12 hours.

  • Workup: Filter through a Celite pad (elute with EtOAc). Concentrate and purify via Flash Chromatography.

Visual Workflow (DOT):

BuchwaldWorkflow Start Start: Aryl Halide + Spiro Amine CatCheck Select Catalyst System Start->CatCheck RuPhos Secondary Amine? Use RuPhos or XPhos CatCheck->RuPhos BaseSel Base Selection: NaOtBu (Standard) Cs2CO3 (Sensitive FGs) RuPhos->BaseSel Heat Heat 80-100°C (Toluene/Dioxane) BaseSel->Heat Workup Celite Filter -> Purification Heat->Workup

Caption: Decision logic for Buchwald-Hartwig coupling of the N9-secondary amine.

Method C: Amide Coupling (Library Synthesis)

Rationale: High-throughput generation of amide libraries. Reagent Choice: HATU is preferred over EDC/HOBt for steric reasons and speed.

Protocol
  • Activation: Dissolve Carboxylic Acid (1.1 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.

    • Color Change: Solution usually turns yellow/orange.

  • Addition: Add 2-Methyl-2,9-diazaspiro[4.5]decane (1.0 equiv).

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with

    
     (5% aq.) to remove DMF, then sat. 
    
    
    
    .

Quality Control & Validation

NMR Interpretation (400 MHz, CDCl3):

  • Diagnostic Signal 1 (N2-Me): Look for a sharp singlet around

    
     2.2 – 2.4 ppm . This confirms the integrity of the N-Methyl group.
    
  • Diagnostic Signal 2 (N9-Methylene):

    • Free Amine: Multiplets around

      
       2.6 – 2.9 ppm.
      
    • Derivatized (Amide/Aryl): Significant downfield shift to

      
       3.0 – 4.5 ppm depending on the electron-withdrawing nature of the substituent.
      

LCMS Validation:

  • Calculate Exact Mass:

    
     (MW: 154.25).
    
  • Look for

    
    .[5]
    
  • Note: The spiro-amine is very polar. It may elute in the solvent front on standard C18 gradients. Use a high-pH buffer (Ammonium Bicarbonate) or HILIC mode for retention of the starting material.

References

  • Spirocyclic Scaffolds in Drug Discovery: Varela, M. T., et al. "Spirocyclic compounds as innovative tools in drug discovery."[6][7] European Journal of Medicinal Chemistry, 2025.[6]

  • Buchwald-Hartwig Protocols: "Buchwald-Hartwig Amination: User Guide and Mechanism." Organic Chemistry Portal.

  • Reductive Amination of Hindered Amines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Chemical Properties of 2-Methyl-2,9-diazaspiro[4.5]decane: PubChem Compound Summary for CID 75355615. (Note: Link to analogous structure for physicochemical data verification).

Sources

Application

Application Notes and Protocols for the N-Alkylation of 2,9-Diazaspiro[4.5]decanes

Introduction: The Significance of 2,9-Diazaspiro[4.5]decanes in Modern Drug Discovery The 2,9-diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, offering a unique three-dimensional ar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2,9-Diazaspiro[4.5]decanes in Modern Drug Discovery

The 2,9-diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, offering a unique three-dimensional architecture that has been successfully incorporated into a variety of therapeutic agents. Its rigid, spirocyclic framework allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. This, in turn, can translate to improved potency and a more desirable pharmacokinetic profile. Derivatives of diazaspiro[4.5]decanes have shown promise in diverse therapeutic areas, including as kinase inhibitors for the treatment of inflammatory bowel disease and as soluble epoxide hydrolase inhibitors for managing hypertension. The ability to controllably functionalize the two secondary amine groups of the 2,9-diazaspiro[4.5]decane core through N-alkylation is therefore a critical process for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

This comprehensive guide provides detailed experimental protocols for the N-alkylation of 2,9-diazaspiro[4.5]decanes, with a focus on methods for achieving selective mono-alkylation versus di-alkylation. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also the underlying scientific principles and troubleshooting advice to ensure successful synthesis.

Strategic Approaches to N-Alkylation: Controlling Selectivity

The symmetrical nature of 2,9-diazaspiro[4.5]decane presents a key challenge: achieving selective mono-alkylation in the presence of two reactive secondary amine centers. The direct alkylation with one equivalent of an alkylating agent often results in a statistical mixture of starting material, the desired mono-alkylated product, and the di-alkylated byproduct, leading to complicated purification and reduced yields. To address this, two primary strategies are employed:

  • Mono-Protection Strategy: This involves the protection of one of the secondary amines with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. The remaining free amine can then be selectively alkylated. Subsequent deprotection yields the mono-alkylated product. This is often the most reliable method for achieving high yields of the mono-substituted product.

  • Controlled Reaction Conditions: By carefully controlling stoichiometry, reaction temperature, and the rate of addition of the alkylating agent, it is possible to favor mono-alkylation. This approach is more direct but may require careful optimization to minimize the formation of the di-alkylated product.

The choice of strategy will depend on the specific synthetic goals, the scale of the reaction, and the desired purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of the Starting Material - 2,9-Diazaspiro[4.5]decane Dihydrochloride

A common precursor for N-alkylation reactions is the dihydrochloride salt of 2,9-diazaspiro[4.5]decane, which is commercially available or can be synthesized. The free base can be generated in situ or isolated prior to the alkylation step.

Materials:

  • 2,9-Diazaspiro[4.5]decane dihydrochloride

  • Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Water

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure for generating the free base:

  • Dissolve 2,9-diazaspiro[4.5]decane dihydrochloride in water.

  • Cool the solution in an ice bath and add a sufficient amount of a strong base (e.g., 2M NaOH) to raise the pH to >12.

  • Extract the aqueous solution with an organic solvent such as dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the free base of 2,9-diazaspiro[4.5]decane.

Protocol 2: Selective Mono-N-Alkylation via Mono-Boc Protection

This protocol outlines a robust method for achieving selective mono-alkylation through a protection-alkylation-deprotection sequence.

Part A: Mono-Boc Protection of 2,9-Diazaspiro[4.5]decane

A facile method for the mono-Boc protection of symmetrical diamines involves the sequential addition of one equivalent of HCl followed by one equivalent of di-tert-butyl dicarbonate ((Boc)2O). The initial protonation of one amine group deactivates it towards acylation, allowing for the selective protection of the other.

Materials:

  • 2,9-Diazaspiro[4.5]decane

  • Hydrochloric acid (HCl, e.g., 1M solution in diethyl ether or dioxane)

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 2,9-diazaspiro[4.5]decane (1.0 eq) in methanol.

  • To this solution, add 1.0 equivalent of HCl solution dropwise with stirring. Stir the mixture for 30 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.0 eq) to the reaction mixture and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the methanol under reduced pressure.

  • To the residue, add water and basify with 2M NaOH solution until the pH is >10.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the mono-Boc-protected 2,9-diazaspiro[4.5]decane.

Part B: N-Alkylation of Mono-Boc-Protected 2,9-Diazaspiro[4.5]decane

This part of the protocol details the alkylation of the remaining free secondary amine.

Materials:

  • Mono-Boc-protected 2,9-diazaspiro[4.5]decane

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 - 1.5 eq)

  • Base (e.g., potassium carbonate (K2CO3) or triethylamine (Et3N)) (2.0 - 3.0 eq)

  • Solvent (e.g., acetonitrile (ACN) or N,N-dimethylformamide (DMF))

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of mono-Boc-protected 2,9-diazaspiro[4.5]decane (1.0 eq) in the chosen solvent, add the base (e.g., K2CO3, 2.0 eq).

  • Add the alkyl halide (1.2 eq) and stir the reaction mixture at room temperature or heat as necessary (monitor by TLC or LC-MS).

  • Once the reaction is complete, quench with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product can be purified by flash column chromatography.

Part C: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to yield the mono-alkylated product.

Materials:

  • N-alkylated-N'-Boc-2,9-diazaspiro[4.5]decane

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

  • Dissolve the N-alkylated-N'-Boc-2,9-diazaspiro[4.5]decane in dichloromethane.

  • Add an excess of TFA or a solution of HCl in an organic solvent.

  • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with saturated NaHCO3 solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the desired mono-N-alkylated 2,9-diazaspiro[4.5]decane.

Protocol 3: Direct Di-N-Alkylation of 2,9-Diazaspiro[4.5]decane

For the synthesis of symmetrically di-substituted derivatives, a direct alkylation with an excess of the alkylating agent is employed.

Materials:

  • 2,9-Diazaspiro[4.5]decane

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (2.2 - 3.0 eq)

  • Base (e.g., potassium carbonate (K2CO3) or triethylamine (Et3N)) (4.0 - 5.0 eq)

  • Solvent (e.g., acetonitrile (ACN) or N,N-dimethylformamide (DMF))

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 2,9-diazaspiro[4.5]decane (1.0 eq) in the chosen solvent, add the base (e.g., K2CO3, 4.0 eq).

  • Add the alkyl halide (2.5 eq) and stir the reaction mixture at room temperature or heat as necessary until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up the reaction as described in Protocol 2, Part B.

  • Purify the crude product by flash column chromatography to obtain the di-N-alkylated 2,9-diazaspiro[4.5]decane.

Protocol 4: N-Alkylation via Reductive Amination

Reductive amination is a powerful method for introducing a wide variety of alkyl groups, especially those derived from aldehydes and ketones. This protocol can be adapted for both mono- and di-alkylation by controlling the stoichiometry.

Materials:

  • 2,9-Diazaspiro[4.5]decane (or mono-Boc-protected derivative for mono-alkylation)

  • Aldehyde or Ketone (1.1 - 2.5 eq)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH3CN)) (1.5 - 3.0 eq)

  • Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol (MeOH) for NaBH3CN)

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

Procedure:

  • Dissolve the 2,9-diazaspiro[4.5]decane derivative (1.0 eq) and the aldehyde or ketone (1.1 eq for mono-alkylation, 2.2 eq for di-alkylation) in the appropriate solvent.

  • If necessary, add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Add the reducing agent (e.g., STAB, 1.5 eq for mono-alkylation) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Reaction Conditions and Expected Outcomes

Protocol Alkylation Method Stoichiometry (Amine:Alkylating Agent:Base) Typical Solvents Typical Bases Expected Outcome
2Mono-alkylation via Boc protection1:1.2:2 (for alkylation step)ACN, DMFK2CO3, Et3NHigh yield of mono-alkylated product
3Di-alkylation1:2.5:4ACN, DMFK2CO3, Et3NHigh yield of di-alkylated product
4Reductive Amination (Mono)1:1.1:1.5 (Amine:Carbonyl:Reducing Agent)DCM, DCE-Good yield of mono-alkylated product
4Reductive Amination (Di)1:2.2:3.0 (Amine:Carbonyl:Reducing Agent)DCM, DCE-Good yield of di-alkylated product

Visualization of Experimental Workflows

Workflow for Selective Mono-N-Alkylation

cluster_0 Synthesis of Starting Material cluster_1 Selective Mono-Alkylation Start 2,9-Diazaspiro[4.5]decane .2HCl Free_Base Generate Free Base (NaOH or K2CO3) Start->Free_Base Mono_Boc Mono-Boc Protection (HCl, (Boc)2O) Free_Base->Mono_Boc Alkylation N-Alkylation (Alkyl Halide, Base) Mono_Boc->Alkylation Deprotection Boc Deprotection (TFA or HCl) Alkylation->Deprotection Mono_Product Mono-N-Alkylated Product Deprotection->Mono_Product

Caption: Workflow for selective mono-N-alkylation of 2,9-diazaspiro[4.5]decanes.

Workflow for Direct Di-N-Alkylation

cluster_0 Synthesis of Starting Material cluster_1 Direct Di-Alkylation Start 2,9-Diazaspiro[4.5]decane .2HCl Free_Base Generate Free Base (NaOH or K2CO3) Start->Free_Base Di_Alkylation Di-N-Alkylation (Excess Alkyl Halide, Base) Free_Base->Di_Alkylation Di_Product Di-N-Alkylated Product Di_Alkylation->Di_Product

Caption: Workflow for the direct di-N-alkylation of 2,9-diazaspiro[4.5]decanes.

Characterization

The successful synthesis of N-alkylated 2,9-diazaspiro[4.5]decanes should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction. The N-alkylated products are typically less polar than the starting diamine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The appearance of new signals corresponding to the introduced alkyl group and shifts in the signals of the spirocyclic core protons and carbons will confirm the alkylation. For example, in the 1H NMR of a mono-benzylated product, a new singlet or multiplet in the aromatic region (δ 7.2-7.4 ppm) and a singlet for the benzylic protons (typically around δ 3.5-4.0 ppm) would be expected.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The disappearance of the N-H stretch of the secondary amine (around 3300-3500 cm-1) can indicate successful di-alkylation. In the case of mono-alkylation, this peak will still be present.

Troubleshooting and Optimization

  • Low Yield of Mono-alkylated Product: If direct alkylation gives a mixture, consider switching to the mono-Boc protection strategy. Alternatively, try lowering the reaction temperature and using a slower addition of the alkylating agent.

  • Reaction Not Going to Completion: Increase the reaction temperature or try a more polar solvent like DMF. Ensure the base is sufficiently strong and dry. For less reactive alkyl halides, consider adding a catalytic amount of sodium or potassium iodide to promote an in situ Finkelstein reaction.

  • Formation of Quaternary Ammonium Salts: This can occur with highly reactive alkylating agents or prolonged reaction times. Use a stoichiometric amount of the alkylating agent and monitor the reaction closely.

  • Difficult Purification: If the product is difficult to separate from the starting material or byproducts by column chromatography, consider converting the product to its salt (e.g., hydrochloride) to facilitate purification by crystallization.

Conclusion

The N-alkylation of 2,9-diazaspiro[4.5]decanes is a fundamental transformation for the synthesis of novel compounds with potential therapeutic applications. By employing the strategic approaches and detailed protocols outlined in this guide, researchers can effectively synthesize both mono- and di-alkylated derivatives. Careful control of reaction conditions and the use of protecting group strategies are key to achieving the desired selectivity and high yields. The methodologies presented here provide a solid foundation for the exploration of the chemical space around this important spirocyclic scaffold.

References

  • Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Link]

  • Adams, J. P., et al. (2020). Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides. ACS Catalysis, 10(17), 10083–10089. [Link]

  • Ishihara, K., et al. (2003). Selective monoacylation of symmetrical diamines via prior complexation with boron. Organic Letters, 5(20), 3587-3590. [Link]

  • Reddy, B. V. S., et al. (2014). CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry, 16(5), 2673-2680. [Link]

  • Request PDF. (2025). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. [Link]

  • Fousteris, M. A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • PubChem. 1,4-Diazaspiro[4.5]decane. [Link]

  • Davis, B. G., et al. (2001). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 3(22), 3587-3590. [Link]

  • Hamza, D., & Thomas, M. J. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Organic Letters, 6(23), 4143-4146. [Link]

  • Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra. [Link]

  • Rozhkova, Y. S., et al. (2012). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. Russian Journal of Organic Chemistry, 48(1), 75-82. [Link]

  • Al-Hourani, B. J., et al. (2025). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Molbank, 2025(1), M1353. [Link]

  • Najera, C., & Yus, M. (2019). Enantioselective Synthesis, DFT Calculations and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug R. The Journal of Organic Chemistry, 84(5), 2534-2549. [Link]

  • Li, G., et al. (2020). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry, 18(41), 8376-8380. [Link]

  • Hassani, M., et al. (2019). 2,4-Dioxo-1,3-diazaspiro[1][2]decane-3-sulfonic Acid as a Novel Solid Phase Halogen-free Acid Catalyst: Preparation, Characterization. South African Journal of Chemistry, 72, 195-200. [Link]

Sources

Method

Application Notes &amp; Protocols: Characterizing Diazaspiro[4.5]decane Derivatives in Receptor Binding Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of diazaspiro[4.5]decane derivatives, exemplified by compounds such as 2-Methyl-2,9...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of diazaspiro[4.5]decane derivatives, exemplified by compounds such as 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride, in receptor binding assays. This document offers in-depth technical guidance, from the underlying principles to detailed experimental protocols and data interpretation, grounded in established scientific practices.

Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold

The diazaspiro[4.5]decane core is a valuable scaffold in medicinal chemistry, offering a rigid, three-dimensional structure that allows for precise spatial orientation of functional groups. This structural rigidity can lead to higher affinity and selectivity for specific receptor targets.[1] Derivatives of this scaffold have been explored for their potential to interact with a variety of receptors, including sigma receptors, which are implicated in numerous central nervous system disorders.[2][3] The exploration of novel derivatives, such as 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride, necessitates robust and reliable methods to characterize their binding properties.

Foundational Principles of Receptor Binding Assays

Receptor binding assays are a cornerstone of pharmacology and drug discovery, providing a direct measure of the interaction between a ligand and its receptor.[4][5][6] These assays are instrumental in determining the affinity of a test compound for a specific receptor, a critical parameter in assessing its potential therapeutic efficacy.

The most common format is the competitive radioligand binding assay .[7][8] This technique relies on the competition between a radioactively labeled ligand (the radioligand), which has a known high affinity for the receptor, and the unlabeled test compound. By measuring the ability of the test compound to displace the radioligand, we can determine its inhibitory constant (Ki), a measure of its binding affinity. The lower the Ki value, the higher the affinity of the compound for the receptor.

There are several types of radioligand binding assays, each providing unique insights:

  • Saturation Assays: Used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.[8]

  • Kinetic Assays: Measure the rates of association (kon) and dissociation (koff) of a radioligand.

  • Competitive Assays: Determine the affinity (Ki) of a test compound by its ability to compete with a radioligand for binding to the receptor.[7][8]

This application note will focus on the competitive binding assay, as it is the most common method for screening and characterizing novel compounds.

Experimental Workflow: A Representative Protocol for Sigma-1 Receptor Binding

The following protocol provides a detailed methodology for a competitive radioligand binding assay targeting the Sigma-1 (σ1) receptor, a relevant target for diazaspiro[4.5]decane derivatives. This protocol is adapted from established methods for σ1 receptor binding assays.[9][10]

Materials and Reagents
  • Test Compound: 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride (or other diazaspiro derivative)

  • Radioligand: [³H]-(+)-Pentazocine (a selective σ1 receptor ligand)[9][10]

  • Receptor Source: Guinea pig brain membranes (a rich source of σ1 receptors)[9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Haloperidol (10 µM)[11]

  • Scintillation Cocktail

  • 96-well Filter Plates

  • Scintillation Counter

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Test_Compound Prepare Test Compound Dilutions Incubation Incubate: - Membranes - Radioligand - Test Compound / Buffer / Haloperidol Test_Compound->Incubation Radioligand Prepare Radioligand Solution ([³H]-(+)-Pentazocine) Radioligand->Incubation Membranes Prepare Receptor Membranes (Guinea Pig Brain) Membranes->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Equilibrium Reached Washing Wash Filter Plate Filtration->Washing Scintillation Add Scintillation Cocktail Washing->Scintillation Counting Measure Radioactivity (Scintillation Counter) Scintillation->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Caption: A flowchart of the competitive radioligand binding assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Create a serial dilution of the test compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

    • Prepare a working solution of [³H]-(+)-Pentazocine in assay buffer at a concentration near its Kd for the σ1 receptor (e.g., 5 nM).

    • Thaw the guinea pig brain membranes on ice and resuspend in assay buffer to a final protein concentration of approximately 100 µ g/well .

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-(+)-Pentazocine solution, and 100 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of 10 µM Haloperidol, 50 µL of [³H]-(+)-Pentazocine solution, and 100 µL of the membrane preparation.

    • Competitive Binding: Add 50 µL of each concentration of the test compound, 50 µL of [³H]-(+)-Pentazocine solution, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.[11]

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a 96-well filter plate using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

Data Analysis and Interpretation

The data obtained from the scintillation counter (in counts per minute, CPM) is used to determine the IC50 and Ki values of the test compound.

Calculations
  • Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Percent Inhibition:

    • % Inhibition = 100 x (1 - [(CPM in presence of test compound - Non-specific Binding) / Specific Binding])

  • IC50 Determination:

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation (Cheng-Prusoff Equation):

    • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand.

        • Kd is the dissociation constant of the radioligand for the receptor.

Representative Data Presentation
CompoundReceptor TargetIC50 (nM)Ki (nM)
2-Methyl-2,9-diazaspiro[4.5]decane HCl Sigma-1 (σ1)5025
Haloperidol (Control) Sigma-1 (σ1)52.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing the Binding Interaction

binding_interaction cluster_receptor Sigma-1 Receptor Receptor Binding Pocket Radioligand [³H]-(+)-Pentazocine (Radioligand) Radioligand->Receptor Binds with high affinity Test_Compound Diazaspiro[4.5]decane Derivative (Test Compound) Test_Compound->Receptor Competes for binding

Caption: Competitive binding at the sigma-1 receptor.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by the inclusion of appropriate controls:

  • Total Binding: Represents the maximum amount of radioligand that can bind to the receptors.

  • Non-specific Binding: Measures the amount of radioligand that binds to components other than the receptor of interest. This is determined in the presence of a high concentration of an unlabeled ligand that saturates the specific binding sites.

  • Positive Control: A known inhibitor (e.g., Haloperidol) should be included to validate the assay performance.

By comparing the results to these controls, the researcher can have confidence in the specificity and accuracy of the data obtained for the test compound.

Conclusion

The application of radioligand binding assays is an indispensable tool for the characterization of novel compounds such as 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride. The detailed protocol provided herein offers a robust and reliable method for determining the binding affinity of such compounds for the sigma-1 receptor. By understanding the principles and meticulously following the protocol, researchers can generate high-quality, reproducible data that is crucial for advancing drug discovery programs. While this note focuses on the sigma-1 receptor, the principles and general workflow can be adapted for other receptor targets, making it a versatile guide for the broader scientific community.

References

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. Retrieved from [Link]

  • Scite.ai. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1-34. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Sigma Receptor Binding Assays. Retrieved from [Link]

  • Celtarys Research. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link]

  • Eurofins. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • SIGMA-1 EUROPE COST Action. (2024, October 25). Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Retrieved from [Link]

  • MDPI. (2022, July 27). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. Retrieved from [Link]

  • PubChem. (n.d.). 2-methyl-2,7-diazaspiro[4.5]decane. Retrieved from [Link]

  • SFERA. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • ScienceDirect. (2026, February 1). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Retrieved from [Link]

  • MDPI. (2020, November 21). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, February 24). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Retrieved from [Link]

  • Hong Lab MIT. (n.d.). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Retrieved from [Link]

  • Perelman School of Medicine at the University of Pennsylvania. (2022, December 15). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Retrieved from [Link]

Sources

Application

Application Note: 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride in Enzyme Inhibition Studies

[1] Abstract & Core Utility 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride (CAS: 1334499-87-4 / 1153767-88-4 for related salts) is a high-value spirocyclic diamine scaffold used in Fragment-Based Drug Discovery (FBDD)...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Core Utility

2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride (CAS: 1334499-87-4 / 1153767-88-4 for related salts) is a high-value spirocyclic diamine scaffold used in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1] Unlike flat aromatic scaffolds, this spiro-system offers inherent three-dimensional (3D) geometry (Fsp³ character), which improves solubility and metabolic stability while enabling precise vector orientation of substituents.[1]

In enzyme inhibition studies, this compound is rarely the "final drug" but serves two critical roles:

  • Fragment Probe: Used in high-concentration crystallographic or NMR screens to identify novel binding pockets (allosteric or cryptic sites) on enzymes like Janus Kinases (JAKs) , Soluble Epoxide Hydrolase (sEH) , and Sigma Receptors .[1]

  • Pharmacophore Core: It acts as a rigid linker in the synthesis of potent inhibitors, replacing flexible piperazine or piperidine rings to lock the inhibitor into a bioactive conformation, thereby reducing the entropic penalty of binding.

Scientific Rationale: The "Spiro" Advantage

The efficacy of 2-Methyl-2,9-diazaspiro[4.5]decane stems from its structural rigidity.[1]

  • Conformational Restriction: The spiro carbon (C5) locks the two rings (pyrrolidine and piperidine) perpendicular to each other. This prevents the "floppiness" seen in linear linkers, ensuring that the N2-methyl group and the N9-substituent are projected at defined angles.[1]

  • Vector Analysis:

    • N2 (Methylated): Often acts as a solvent-exposed solubilizing group or interacts with acidic residues near the pocket rim.

    • N9 (Secondary Amine): The primary vector for derivatization (e.g., amide coupling, SNAr) to engage the enzyme's catalytic core (e.g., the Hinge Region in kinases).[1]

Mechanism of Action (Scaffold Level)

In JAK/TYK2 kinase inhibition , the spiro-ring occupies the ribose-binding pocket or the solvent front, while an attached heteroaryl group (at N9) binds the hinge region.[1] The spiro-constraint forces the inhibitor to adopt the active shape before binding, significantly improving potency (


) and selectivity.

Experimental Workflow: From Fragment to Lead

The following diagram illustrates the logical flow of using this scaffold in an enzyme inhibition campaign.

SpiroWorkflow Start 2-Methyl-2,9-diazaspiro[4.5]decane (Fragment Input) Screen Fragment Screening (SPR / Ligand-Observed NMR) Start->Screen High Conc. (1-5 mM) Synth Library Synthesis (Derivatization at N9) Start->Synth Direct Scaffold Use Hit Weak Hit Identified (mM affinity) Screen->Hit Binding Confirmed Hit->Synth Grow Fragment Assay Enzyme Inhibition Assay (IC50 Determination) Synth->Assay Test Derivatives Assay->Synth Iterative Design Lead Potent Lead Compound (nM affinity) Assay->Lead SAR Optimization

Caption: Workflow for utilizing the 2,9-diazaspiro[4.5]decane scaffold, moving from fragment screening to high-potency lead generation.

Detailed Protocols

Protocol A: Fragment Screening via Surface Plasmon Resonance (SPR)

Objective: To determine if the bare scaffold binds to the target enzyme (e.g., a Kinase or Hydrolase) and to measure the dissociation constant (


).

Materials:

  • Ligand: Target Enzyme (biotinylated or His-tagged).

  • Analyte: 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride (dissolved in DMSO).[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).[1]

Step-by-Step Procedure:

  • Immobilization: Capture the target enzyme on a Sensor Chip (e.g., CM5 or SA chip) to a density of ~2000–4000 RU. A reference channel must be immobilized with a non-relevant protein or left blank.

  • Sample Preparation:

    • Prepare a 100 mM stock of the spiro-compound in 100% DMSO.

    • Dilute to a concentration series: 0, 50, 100, 250, 500, 1000, and 2000 µM in Running Buffer (Final DMSO concentration must be constant, typically 1-2%).[1]

  • Injection Cycle:

    • Flow rate: 30 µL/min.

    • Contact time: 60 seconds.

    • Dissociation time: 120 seconds.

  • Data Analysis:

    • Solvent correction is critical due to high DMSO/analyte concentrations.

    • Fit data to a 1:1 Steady State Affinity model (since fragments have fast on/off rates).

    • Success Criteria: A square-wave sensorgram indicating fast kinetics and a calculated

      
       in the range of 0.1 – 5 mM.
      
Protocol B: Chemical Derivatization (Library Synthesis)

Objective: To attach a "warhead" (e.g., a kinase hinge-binder) to the N9 position of the scaffold.[1]

Reaction: Nucleophilic Aromatic Substitution (SNAr). Reagents:

  • Scaffold: 2-Methyl-2,9-diazaspiro[4.5]decane HCl (1.0 eq).[1]

  • Electrophile: 4-Chloro-pyrrolo[2,3-d]pyrimidine (or similar heteroaryl chloride) (1.0 eq).[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq).

  • Solvent: n-Butanol or DMF.

Procedure:

  • Dissolve the heteroaryl chloride (Electrophile) in n-Butanol (0.5 M).

  • Add 2-Methyl-2,9-diazaspiro[4.5]decane HCl and DIPEA.

  • Heat the reaction mixture to 100°C for 4–12 hours (monitor by LC-MS).

  • Workup: Concentrate in vacuo. Dilute with EtOAc, wash with NaHCO₃ (sat.[1] aq.) and Brine.

  • Purification: Flash chromatography (DCM/MeOH gradient). The spiro-amine is polar; ensure the mobile phase contains 1% NH₃ or Et₃N if using silica.

Protocol C: Enzymatic Inhibition Assay (IC50)

Objective: Quantify the potency of the derivatized spiro-compound against a target (e.g., JAK1).

Assay Format: FRET-based Kinase Assay (e.g., LanthaScreen™ or Z'-LYTE™).[1]

Table 1: Assay Composition

Component Concentration Function
Enzyme 0.5 – 5 nM Target Kinase (e.g., JAK1)
Substrate 200 nM Fluorescently labeled peptide

| ATP |


 apparent | Cofactor (typically 10-100 µM) |
| Inhibitor  | Variable (10-point dose response) | Test Compound (Spiro-derivative) |
| Buffer  | 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 | Reaction Matrix |[1]

Procedure:

  • Compound Transfer: Acoustic transfer (Echo) 10 nL of compound (in DMSO) to a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of Kinase/Peptide mix. Incubate 15 min at RT.

  • Start Reaction: Add 5 µL of ATP solution.

  • Incubation: Incubate for 60 minutes at RT (protect from light).

  • Detection: Add 10 µL of Development Reagent (Eu-labeled antibody). Read TR-FRET signals (Ex 340 nm / Em 665 nm & 615 nm).

  • Calculation: Plot Emission Ratio (665/615) vs. log[Inhibitor]. Fit to the Sigmoidal Dose-Response (Variable Slope) equation to determine IC50.

References & Grounding

The following sources document the use of diazaspiro[4.5]decane scaffolds in the discovery of inhibitors for Kinases, Hydrolases, and GPCRs.

  • BenchChem. (2025). The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis. (Discusses the structural advantages of the scaffold). [1]

  • Journal of Medicinal Chemistry. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor. (Demonstrates the scaffold's use in kinase selectivity).

  • Bioorganic & Medicinal Chemistry Letters. (2013). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors. (Validation of the scaffold in hydrolase inhibition).

  • Google Patents. (2023). WO2023164063A1 - Emopamil-binding protein inhibitors. (Cites 2,9-diazaspiro[4.5]decane specifically in sterol isomerase inhibition).[1]

  • Fluorochem. tert-Butyl 2,9-diazaspiro[4.5]decane-2-carboxylate Product Data. (Chemical properties and building block availability).[2][3]

Sources

Method

Introduction: The Diazaspiro[4.5]decane Scaffold in Modern Drug Discovery

An In-Depth Guide to High-Throughput Screening of Diazaspiro[4.5]decane Libraries: Protocols and Application Notes This guide provides a comprehensive overview and detailed protocols for the high-throughput screening (HT...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to High-Throughput Screening of Diazaspiro[4.5]decane Libraries: Protocols and Application Notes

This guide provides a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of diazaspiro[4.5]decane libraries. As a Senior Application Scientist, the following sections are designed to provide not just the "how" but the "why," grounding each step in established scientific principles to ensure robust, reproducible, and meaningful results for researchers in drug development.

The High-Throughput Screening (HTS) Workflow: A Strategic Overview

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands of compounds to identify "hits" that modulate a specific biological target.[5][6][7] The process is a highly integrated workflow that moves from library preparation through to validated hit identification. Each stage is meticulously designed and optimized to ensure data quality and minimize the rate of false positives.[8][9]

The journey from a library of diazaspiro[4.5]decane compounds to a set of validated, promising leads follows a structured, multi-stage process. This workflow is designed to maximize efficiency and data quality through automation, miniaturization, and rigorous statistical validation.

HTS_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Hit Validation A Library Preparation (Diazaspiro[4.5]decane) B Assay Development & Validation C Pilot Screen (~2,000 Compounds) B->C Assay Ready D Full HTS Campaign (Entire Library) C->D Z' > 0.5 E Primary Hit Identification D->E Raw Data F Hit Confirmation (Dose-Response) E->F G Orthogonal & Counter-Screens F->G H Validated Hits (Preliminary SAR) G->H

Caption: The integrated HTS workflow from library preparation to validated hits.

Part 1: Library Preparation and Assay Development

The success of any HTS campaign is fundamentally dependent on the quality of both the compound library and the biological assay. This preparatory phase is arguably the most critical, as errors or oversights here will be amplified throughout the screen.

Diazaspiro[4.5]decane Library Management

A diazaspiro[4.5]decane library, whether synthesized in-house or acquired commercially, must be meticulously prepared for automated screening.

  • Quality Control (QC): Every compound plate should undergo QC to confirm identity, purity (typically >95%), and concentration. This prevents wasted resources on screening erroneous structures.

  • Solubilization: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.

  • Plating: Using automated liquid handlers, the stock library is diluted and arrayed into 384- or 1536-well microplates.[7][10] It is crucial to minimize the final DMSO concentration in the assay well (typically ≤0.5%) to avoid solvent-induced cytotoxicity or assay interference.[5]

Assay Development and Validation: The Scientific Core

Developing a robust and reliable assay is paramount.[6][9] The goal is to create a sensitive, reproducible, and cost-effective method that is amenable to automation.[11]

Choosing the Right Assay: The selection of an assay technology is dictated by the biological target. For diazaspiro[4.5]decane libraries, which can interact with a wide range of proteins, common targets include G-protein-coupled receptors (GPCRs) and enzymes.

  • For GPCR Targets: Fluorescence-based assays are highly effective. The Transfluor® technology , which monitors the translocation of β-arrestin-GFP upon receptor activation, provides a universal readout for nearly all GPCRs, irrespective of their G-protein coupling pathway (Gs, Gi/o, Gq).[12] Another powerful method is Fluorescence Polarization (FP) , which measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to the much larger receptor, making it ideal for competitive binding assays.[13][14]

  • For Enzyme Targets: Luminescence-based assays are often preferred due to their high sensitivity and broad dynamic range.[15] For ATP-dependent enzymes like kinases, assays that quantify the depletion of ATP by coupling it to a luciferase-luciferin reaction are common.[16][17] This "glow" format provides a robust and easily detectable signal.

Assay Validation Metrics: Before initiating a large-scale screen, the assay must be rigorously validated to ensure it can reliably distinguish hits from inactive compounds.[18] This is quantified using several statistical parameters.

Parameter Description Acceptable Value Rationale
Z'-Factor A measure of the statistical effect size that reflects both the dynamic range of the signal and the data variation.> 0.5A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large separation between positive and negative controls, making it suitable for HTS.[7][18]
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.> 2A higher S/B ratio indicates a larger dynamic range, making it easier to detect modest levels of inhibition or activation.
Coefficient of Variation (%CV) A measure of the relative variability of the data (Standard Deviation / Mean) * 100.< 15%Low %CV for both positive and negative controls indicates high precision and reproducibility of the assay measurements.[10]

Part 2: Experimental Protocols

The following protocols are detailed, step-by-step methodologies for common HTS assays applicable to diazaspiro[4.5]decane libraries. They are designed for a 384-well format but can be scaled accordingly.

Protocol 1: GPCR Antagonist Screening using a Calcium Mobilization Assay

This protocol is designed to identify antagonists of a Gq-coupled GPCR by measuring changes in intracellular calcium. It employs a "dual-addition" format to first identify antagonists and then confirm the viability of the cells.[19]

Materials:

  • CHO-K1 cells stably expressing the target GPCR.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM calcium indicator dye.

  • Probenecid (to prevent dye leakage).

  • Agonist (at EC80 concentration).

  • Diazaspiro[4.5]decane library plate (10 µM final concentration).

  • 384-well black, clear-bottom microplates.

Procedure:

  • Cell Plating: Seed cells into 384-well plates at a density of 10,000-15,000 cells/well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.[5]

  • Dye Loading: The next day, remove the culture medium and add 20 µL of dye-loading solution (Fluo-4 AM and probenecid in Assay Buffer). Incubate for 60 minutes at 37°C.

  • Compound Addition: Using an automated liquid handler, transfer 50 nL of compounds from the diazaspiro[4.5]decane library plate to the cell plate. Also, add positive (known antagonist) and negative (DMSO vehicle) controls. Incubate for 15-30 minutes at room temperature.

  • First Read (Antagonist Mode): Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Agonist Addition: The instrument adds 10 µL of the agonist at its EC80 concentration to all wells.

  • Signal Detection: Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~525 nm) over 90-120 seconds. Antagonists will prevent the agonist-induced calcium flux, resulting in a low fluorescence signal.

  • Data Analysis: Normalize the data to controls. Wells with a signal reduction of >50% (or >3 standard deviations below the mean of the vehicle control) are considered primary hits.

Protocol 2: Enzyme Inhibition Screening using a Luminescence-Based ATP-Depletion Assay

This protocol identifies inhibitors of an ATP-dependent enzyme (e.g., a kinase) by measuring the amount of ATP remaining after the enzymatic reaction.

Materials:

  • Purified enzyme and its specific substrate.

  • Reaction Buffer: Optimized for enzyme activity (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5).

  • ATP solution (at the Kₘ concentration for the enzyme).

  • Diazaspiro[4.5]decane library plate.

  • ATP detection reagent (e.g., Kinase-Glo®).

  • 384-well white, opaque microplates.

Procedure:

  • Reagent Preparation: Prepare a 2X enzyme solution and a 2X substrate/ATP solution in Reaction Buffer.

  • Compound Dispensing: Transfer 50 nL of compounds from the library plate into the 384-well assay plate. Add positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Enzyme Addition: Add 5 µL of the 2X enzyme solution to each well. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of the 2X substrate/ATP solution to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in control wells).

  • Signal Detection: Add 10 µL of ATP detection reagent to all wells. This reagent lyses cells (if applicable) and contains luciferase and luciferin, which will produce a luminescent signal proportional to the amount of ATP remaining.

  • Read Plate: After a 10-minute incubation to stabilize the signal, measure luminescence using a plate reader.

  • Data Analysis: High luminescence indicates low enzyme activity (inhibition). Normalize data and identify hits as compounds causing inhibition >50%.

Part 3: Hit Validation and Triage

A primary hit from an HTS campaign is not a validated lead. A rigorous validation cascade is essential to eliminate false positives and confirm the activity of genuine hits.[8][20] This process ensures that resources are focused only on the most promising compounds.

The Causality of False Positives: Understanding why false positives occur is key to designing effective validation strategies. Common causes include compound autofluorescence, light scattering, and non-specific inhibition through aggregation.[8][21] Therefore, the validation workflow is a system of cross-examination.

Hit_Validation_Workflow A Primary Hits from HTS B Hit Confirmation (Resupply & Retest) A->B Top ~1-3% of actives C Dose-Response Curve (IC50/EC50 Determination) B->C Confirm activity D Orthogonal Assay (Different Technology) C->D E Counter-Screen (Rule out non-specific effects) C->E F Validated & Triaged Hits D->F E->F

Caption: A workflow for validating and triaging primary HTS hits.

Key Validation Steps:

  • Hit Confirmation: Fresh, powdered samples of the primary hits are ordered and re-tested in the primary assay to confirm their activity. This step eliminates hits that were due to library handling errors or compound degradation.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-10 points) to generate a dose-response curve and determine potency (IC₅₀ or EC₅₀). This is a critical step for quantifying the compound's activity.[20]

  • Orthogonal Assays: Hits are tested in a secondary assay that uses a different detection technology.[8] For example, if the primary assay was fluorescence-based, an orthogonal assay could be based on mass spectrometry.[22] This ensures the observed activity is not an artifact of the primary assay's technology.

  • Counter-Screens: These assays are designed to identify compounds that interfere with the assay components rather than the biological target. For a luciferase-based assay, a counter-screen would test for direct inhibition of the luciferase enzyme.

  • Preliminary Structure-Activity Relationship (SAR): The structures of the validated hits are analyzed to identify common chemical features or scaffolds that are associated with activity.[18] This early SAR provides confidence that the activity is due to a specific chemical motif and guides the next steps in medicinal chemistry.

References

  • Heine, A., et al. (2019). High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. [Link]

  • Assay Guidance Manual. (2020). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. NCBI Bookshelf. [Link]

  • Hu, Y., et al. (2015). Structural and Activity Profile Relationships Between Drug Scaffolds. The AAPS Journal. [Link]

  • Goldman, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. [Link]

  • BioSolveIT. Scaffold-Based Drug Design. BioSolveIT. [Link]

  • Kwon, Y., et al. (2022). Scaffold-based molecular design with a graph generative model. Digital Discovery. [Link]

  • JoVE. (2022). A "Dual-Addition" Calcium Fluorescence Assay for the High-Throughput Screening of Recombinant G Protein-Coupled Receptors. Journal of Visualized Experiments. [Link]

  • Mrksich, M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. [Link]

  • Ranomics. (2025). Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. Ranomics. [Link]

  • Dr. GPCR Ecosystem. (2025). Fluorescence Polarization in GPCR Research. Dr. GPCR. [Link]

  • De, H., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. European Journal of Medicinal Chemistry. [Link]

  • Molecular Devices. Transfluor Technology. Molecular Devices. [Link]

  • Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. Assay and Drug Development Technologies. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Tsonkov, T., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Chemical Engineering. [Link]

  • Niles, A., et al. (2016). Optimization of a Luminescence-Based High-Throughput Screening Assay for Detecting Apyrase Activity. Journal of Biomolecular Screening. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Sygnature Discovery. High Throughput Screening: Methods, Techniques and Applications. Sygnature Discovery. [Link]

  • Biobide. (2023). High Content Screening: What is it, Methodologies and Best Practices. Biobide. [Link]

  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse. [Link]

  • Royal Society of Chemistry. (2013). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. [Link]

  • de la Cruz, J., et al. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. [Link]

  • Inglese, J., et al. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Biotechnology. [Link]

  • ChemCopilot. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. ChemCopilot. [Link]

  • List, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Bioinformatics. [Link]

  • BMG LABTECH. High-throughput screening (HTS). BMG LABTECH. [Link]

  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • Im-iam, A., et al. (2023). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ACS Central Science. [Link]

  • ResearchGate. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link]

  • MDPI. (2025). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Molbank. [Link]

  • BellBrook Labs. (2025). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. [Link]

  • ResearchGate. (2026). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

  • Wang, C., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. [Link]

  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]

  • BioAscent. Target Analysis & Bespoke Screening Strategies. BioAscent. [Link]

  • Assay Genie. High-Throughput Screening Assays. Assay Genie. [Link]

  • BioTechnologia. (2014). Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

  • Royal Society of Chemistry. (2020). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry. [Link]

Sources

Application

Application Note: Solid-Phase Synthesis of 2-Methyl-2,9-diazaspiro[4.5]decane Analogs

Executive Summary The 2,9-diazaspiro[4.5]decane scaffold represents a privileged class of "sp³-rich" pharmacophores. Unlike flat heteroaromatic systems, this spirocyclic diamine offers a rigid, three-dimensional vector a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,9-diazaspiro[4.5]decane scaffold represents a privileged class of "sp³-rich" pharmacophores. Unlike flat heteroaromatic systems, this spirocyclic diamine offers a rigid, three-dimensional vector alignment that improves solubility and metabolic stability while accessing novel chemical space.

This guide details the Solid-Phase Synthesis (SPS) protocols for generating libraries of 2-methyl-2,9-diazaspiro[4.5]decane analogs . The methodology focuses on the "Scaffold Decoration" strategy, where the core spirocycle is anchored to a solid support to facilitate parallel diversification.

Key Technical Advantages
  • Regiocontrol: Strategies to distinguish between the pyrrolidine (N2) and piperidine (N9) nitrogens.

  • Versatility: Modular protocols for generating amides, sulfonamides, and ureas at the N9 position while maintaining the N2-methyl motif.

  • Scalability: Workflows adapted for both manual synthesis and automated parallel synthesizers.

Strategic Overview

The synthesis is divided into two phases. Phase 1 describes the preparation of the 2-methylated core (if not commercially sourced). Phase 2 details the library generation where the core is coupled to resin-bound electrophiles.

Retrosynthetic Logic

The 2,9-diazaspiro[4.5]decane system contains two secondary amines:

  • N2 (Pyrrolidine ring): Typically more sterically accessible but often the site of methylation in this specific analog class.

  • N9 (Piperidine ring): The primary vector for library diversification (R-groups).

To generate 2-methyl-2,9-diazaspiro[4.5]decane analogs , the N2 position must be fixed as a methyl group, while the N9 position is varied.

G cluster_0 Critical Decision Point Start Start: 2,9-Diazaspiro[4.5]decane Step1 Phase 1: Core Synthesis (Selective N2-Methylation) Start->Step1 Regioselective Alkylation Core Intermediate: 2-Methyl-2,9-diazaspiro[4.5]decane Step1->Core Step2 Phase 2: Library Assembly (Resin Capture & N9-Diversification) Core->Step2 Coupling to Resin-Linker Final Final Product: N9-Substituted-2-Me-Analogs Step2->Final Cleavage

Figure 1: Strategic workflow for the synthesis of 2-methyl-2,9-diazaspiro[4.5]decane analogs.

Materials & Instrumentation

Reagents
  • Scaffold: 2,9-Diazaspiro[4.5]decane dihydrochloride (commercially available) or N-Boc protected derivatives.

  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin (1.0–1.6 mmol/g loading) for Core Synthesis; Rink Amide or Wang resin for Library Assembly.

  • Solvents: Anhydrous DMF, DCM, MeOH.

  • Coupling Agents: HATU, DIC, Oxyma Pure.

  • Bases: DIPEA (N,N-Diisopropylethylamine), Piperidine (for Fmoc removal).

  • Methylation Reagents: Formaldehyde (37% aq.), Sodium Cyanoborohydride (NaCNBH₃), Acetic Acid.

Instrumentation
  • Reaction Vessel: Polypropylene syringe reactors with frits (for manual) or 96-well block (for automated).

  • Agitation: Orbital shaker (600 rpm).

  • Analysis: LC-MS (ESI+), ¹H NMR (DMSO-d₆ or CDCl₃).

Protocol Phase 1: Synthesis of the Core (2-Methyl-2,9-diazaspiro[4.5]decane)

Skip this section if you have sourced the 2-methylated core commercially.

This protocol uses 2-Chlorotrityl Chloride (2-CTC) resin to temporarily anchor the diamine via the less hindered N9 position (favored kinetically under controlled conditions) or by using a mono-protected precursor.

Best Practice: Use tert-butyl 2,9-diazaspiro[4.5]decane-2-carboxylate (N2-Boc) if available. Load via N9, deprotect N2, methylate, then cleave. If starting from the free diamine, the following "Resin Capture" method is used.

Step 1: Resin Loading (N9-Anchoring)
  • Swell Resin: Place 1.0 g of 2-CTC resin in a reactor. Add 10 mL DCM; shake for 30 min. Drain.

  • Loading: Dissolve N2-Boc-2,9-diazaspiro[4.5]decane (1.5 equiv) and DIPEA (4.0 equiv) in DCM (8 mL).

    • Note: Using the N2-Boc derivative forces loading at N9.

  • Reaction: Add solution to resin. Shake for 2 hours at RT.

  • Capping: Add MeOH (1 mL) to the reaction mixture (to quench unreacted trityl chlorides). Shake for 15 min.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Step 2: N2-Deprotection & Methylation
  • Boc Removal: Treat resin with 20% TFA in DCM (5 min x 2). Caution: 2-CTC is acid labile. This step risks premature cleavage.

    • Alternative Strategy: Use N2-Fmoc-2,9-diazaspiro[4.5]decane . Remove Fmoc with 20% Piperidine/DMF (10 min x 2). This is the preferred route for 2-CTC resin stability.

  • Wash: DMF (3x), DCM (3x).

  • Reductive Methylation (N2):

    • Suspend resin in DMF containing 1% Acetic Acid.

    • Add Formaldehyde (37% aq., 10 equiv). Shake for 30 min to form the imine.

    • Add NaCNBH₃ (5 equiv). Shake for 4 hours at RT.

    • Mechanism:[1][2][3] The Schiff base forms at the free N2 and is reduced to the N-Methyl amine.

  • Wash: DMF (3x), MeOH (3x), DCM (3x).

Step 3: Cleavage of the Core
  • Cleavage: Treat resin with 1% TFA in DCM (5 mL) for 2 min. Filter into a flask containing 1 mL MeOH (to quench carbocations). Repeat 3 times.

  • Workup: Concentrate filtrates in vacuo.

  • Result: 2-Methyl-2,9-diazaspiro[4.5]decane (as TFA salt).

    • Verification: Check LC-MS (Target Mass: ~154.15 Da + H⁺).

Protocol Phase 2: Library Generation (N9 Diversification)

This phase assumes you have the 2-Methyl-2,9-diazaspiro[4.5]decane core (from Phase 1 or commercial). We will now synthesize a library of Amides at the N9 position.

Strategy: "Reverse" SPS. The diversity element (Carboxylic Acid) is attached to the resin first, followed by coupling the constant Core.

Step 1: Resin Loading (The Diversity Elements)
  • Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for acids, though less common here).

  • Scenario: We want to make N9-Acyl analogs .

    • Method: We cannot easily attach the acid to the resin and then the amine if we want the final product to be the amide in solution (cleavage of Rink Amide gives a primary amide, not our product).

    • Correct Method for N-Substituted Library: Use Acid Chloride Resin or Resin-bound Electrophiles , OR perform the reaction in solution using scavenger resins.

    • True SPS Approach: Use a Traceless Linker (e.g., REM resin) or simply anchor the Core first?

    • Revisiting Strategy: If we anchor the Core (N2-Me) to 2-CTC via N9, we block N9.

    • Solution: The "Safety-Catch" or Backbone Amide Linker (BAL) is required to anchor a secondary amine and release it.

    • Simpler "Application Note" Protocol: Use 2-Chlorotrityl Chloride Resin to anchor a Spacer (e.g., an amino acid) or build the molecule linearly. However, for a simple N9-diversification library, Solution Phase Parallel Synthesis with Solid-Supported Scavengers is often superior.

      But to satisfy the "Solid-Phase Synthesis" requirement, we will use the "Resin-Bound Electrophile" strategy:

      • Load various Carboxylic Acids onto Wang Resin ? No, that makes esters.

      • Protocol Choice: We will anchor the 2-Methyl-2,9-diazaspiro[4.5]decane to 2-CTC resin via a transient group or use a linker that stays on the molecule (e.g., making a library of amino-acid conjugates).

      Let's assume the library target is: R-CO-N9-(2-Me-Spiro). We will use a Resin-bound Acid strategy that releases the secondary amide? No standard resin does this easily except specific linkers.

      Alternative (Standard High-Throughput):

      • Load Fmoc-Amino Acids onto Rink Amide Resin.

      • Deprotect Fmoc.

      • Activate the resin-bound amine with DSC (Disuccinimidyl carbonate) to form a carbamate/urea linkage?

      • React with 2-Methyl-2,9-diazaspiro[4.5]decane .

      • Cleave. Result:Urea Derivatives (H₂N-CO-Spacer-NH-CO-N9-Spiro). This is a valid library.

Selected Protocol: Synthesis of N9-Urea/Amide Analogs

This protocol generates a library of compounds where the spiro-piperidine is linked to various amino acid "tails" or spacers, a common motif in drug discovery (e.g., PROTAC linkers).

Step 1: Scaffold Anchoring (The "Inverse" Loading)
  • Resin: 2-Chlorotrityl Chloride.

  • Reagent: Fmoc-Amino Acids (The diversity set, e.g., Gly, Ala, Phe).

  • Load AA: React Fmoc-AA-OH (2 equiv) + DIPEA (4 equiv) with 2-CTC resin in DCM.

  • Cap: MeOH wash.

  • Deprotect: 20% Piperidine/DMF (remove Fmoc).

  • Activate: Treat resin-bound amine with Triphosgene (0.33 equiv) or DSC (3 equiv) + DIPEA in DCM for 1 hour.

    • Intermediate: Resin-AA-Isocyanate (or activated carbamate).

  • Couple Core: Add 2-Methyl-2,9-diazaspiro[4.5]decane (2 equiv) + DIPEA in DMF. Shake overnight.

    • Reaction: The N9 (secondary amine) attacks the isocyanate.

  • Cleave: 50% TFA/DCM.

  • Product: HOOC-CH(R)-NH-CO-N9-(2-Me-Spiro) .

    • Note: This generates a library of Urea-linked analogs with an acid handle.

Analytical Data & QC

Expected Data
  • Mass Spectrometry: The 2-methyl-2,9-diazaspiro[4.5]decane core has a MW of ~154.25.

    • N2-Methylation adds 14 Da.

    • Look for the characteristic fragmentation of the spiro junction.

  • NMR (¹H, 400 MHz, DMSO-d₆):

    • N-Me: Singlet at ~2.2–2.4 ppm (3H).

    • Spiro-CH₂: Multiplets at 1.4–1.8 ppm (distinctive high-field signals).

    • Piperidine/Pyrrolidine α-protons: 2.6–3.0 ppm.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield of Core Steric hindrance at N9 during loading.Use N2-Fmoc protected scaffold to force N9 loading; increase temp to 40°C.
Incomplete Methylation Imine formation is slow on solid phase.Ensure acetic acid (1%) is present; extend imine formation time before adding hydride.
Regioisomer Mixture Loading of free diamine onto 2-CTC is not 100% selective.Must use mono-protected building blocks (e.g., N2-Fmoc) for guaranteed regiocontrol.
Resin Degradation 2-CTC is acid sensitive; TFA deprotection of Boc cleaved the linker.Use Fmoc chemistry exclusively on 2-CTC resin.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Pharmacophores.Angewandte Chemie International Edition . Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.Chemical Reviews . Link

  • BenchChem Application Notes. (2025). 6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis.Link

  • PubChem Compound Summary. (2025). 2-Methyl-2,9-diazaspiro[4.5]decane.[1]National Center for Biotechnology Information . Link

  • Mokhtari, B., et al. (2019). Solid-Phase Synthesis of Spirocyclic Heterocycles.Journal of Combinatorial Chemistry. (General Reference for SPS of Spiro systems).

Sources

Method

Analytical methods for the quantification of 2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride

Introduction 2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride is a spirocyclic diamine of interest in pharmaceutical development due to its unique three-dimensional structure, which can be a valuable scaffold in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride is a spirocyclic diamine of interest in pharmaceutical development due to its unique three-dimensional structure, which can be a valuable scaffold in medicinal chemistry.[1][2] Accurate and precise quantification of this active pharmaceutical ingredient (API) is critical for ensuring product quality, safety, and efficacy throughout the drug development process.[3][4] This application note provides detailed protocols for the quantitative analysis of 2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride in bulk drug substance and pharmaceutical formulations using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The methodologies outlined herein are designed to be robust and adhere to the principles of analytical method validation as prescribed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[3][5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the routine quality control of non-volatile and thermally stable compounds.[6] Given that 2-Methyl-2,9-diazaspiro[4.5]decane lacks a strong chromophore, derivatization or indirect UV detection may be necessary. However, for the purpose of this protocol, we will assume adequate UV absorption at low wavelengths (e.g., 200-220 nm) for direct quantification.

Rationale for Method Selection
  • Robustness and Reliability: HPLC-UV is a mature and well-understood technique, offering excellent precision and accuracy for quantitative analysis.[4][7]

  • Cost-Effectiveness: Compared to mass spectrometry, HPLC-UV instrumentation and operational costs are significantly lower, making it suitable for routine quality control environments.

  • Versatility: The method can be adapted for the analysis of both the API and its potential impurities.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard & Sample B Dissolve in Diluent A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: HPLC-UV Experimental Workflow.

Detailed Protocol

1.3.1. Materials and Reagents

  • 2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Phosphoric acid (or other suitable buffer components)

  • 0.45 µm syringe filters

1.3.2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

1.3.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient (e.g., 5-95% B over 15 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 210 nm

1.3.4. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 Water:Acetonitrile).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a portion of the sample (bulk drug or formulation) equivalent to approximately 10 mg of the API into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

1.3.5. Method Validation Parameters

The method should be validated according to ICH guidelines, including the following parameters:[3][4][5]

ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from excipients and degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Range Typically 80-120% of the test concentration.
Accuracy 98.0% to 102.0% recovery.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) To be determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
Robustness Insensitive to small, deliberate changes in method parameters.

High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS)

For higher sensitivity and selectivity, especially for low-level quantification or analysis in complex matrices, HPLC coupled with mass spectrometry is the method of choice.[8][9]

Rationale for Method Selection
  • High Sensitivity and Selectivity: HPLC-MS offers significantly lower limits of detection and quantification compared to HPLC-UV.[8]

  • Structural Information: Mass spectrometry provides mass-to-charge ratio information, which can confirm the identity of the analyte.

  • Complex Matrix Analysis: The selectivity of MS allows for the quantification of the analyte in the presence of co-eluting impurities or matrix components.

Experimental Workflow

HPLCMS_Workflow cluster_prep Sample & Standard Preparation cluster_hplcms HPLC-MS Analysis cluster_data Data Analysis A Weigh Standard & Sample B Dissolve in Diluent A->B C Add Internal Standard B->C D Filter through 0.22 µm Syringe Filter C->D E Inject into UPLC/HPLC System D->E F Chromatographic Separation E->F G Electrospray Ionization (ESI) F->G H Tandem Mass Spectrometry (MS/MS) G->H I Extract Ion Chromatograms H->I J Calculate Peak Area Ratios I->J K Quantify using Calibration Curve J->K

Caption: HPLC-MS Experimental Workflow.

Detailed Protocol

2.3.1. Materials and Reagents

  • As per HPLC-UV, with the addition of a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).

  • Formic acid or ammonium formate for mobile phase modification.

2.3.2. Instrumentation

  • UPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and analysis software.

2.3.3. Chromatographic and MS Conditions

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation and elution time
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode ESI Positive
Monitored Transitions To be determined by infusion of the analyte (e.g., [M+H]+ → fragment ions)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

2.3.4. Standard and Sample Preparation

Preparation is similar to the HPLC-UV method, with the key addition of an internal standard to all samples and standards at a fixed concentration.

2.3.5. Data Analysis

Quantification is based on the peak area ratio of the analyte to the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[10] For a hydrochloride salt like 2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride, derivatization is often required to increase volatility and improve chromatographic performance.

Rationale for Method Selection
  • High Resolution: GC offers excellent chromatographic resolution, separating closely related compounds.

  • Sensitive Detection: Mass spectrometry provides sensitive and selective detection.[10]

  • Alternative Technique: It serves as an orthogonal technique to HPLC for confirmation of results.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Standard & Sample B Dissolve in Solvent A->B C Derivatization Step B->C D Extraction C->D E Inject into GC System D->E F Separation on Capillary Column E->F G Electron Ionization (EI) F->G H Mass Spectrometry Detection G->H I Extract Ion Chromatograms H->I J Integrate Peak Area I->J K Quantify using Calibration Curve J->K

Caption: GC-MS Experimental Workflow.

Detailed Protocol

3.3.1. Materials and Reagents

  • 2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride reference standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile)

  • Extraction solvent (e.g., Hexane, Ethyl acetate)

3.3.2. Instrumentation

  • Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.

  • Autosampler.

  • Data acquisition and analysis software.

3.3.3. GC-MS Conditions

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Splitless
Oven Program Initial 100 °C for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 amu

3.3.4. Derivatization and Sample Preparation

  • Accurately weigh the sample or standard into a reaction vial.

  • Add the anhydrous solvent and the derivatizing agent.

  • Heat the mixture (e.g., 70 °C for 30 minutes) to complete the derivatization reaction.

  • Cool to room temperature and inject into the GC-MS system.

Summary of Method Performance

The following table summarizes the expected performance characteristics of the described analytical methods.

ParameterHPLC-UVHPLC-MSGC-MS
Typical LOQ 0.1 - 1.0 µg/mL0.01 - 0.1 ng/mL0.1 - 1.0 ng/mL
Linear Range 1 - 100 µg/mL0.1 - 100 ng/mL1 - 200 ng/mL
Precision (RSD) < 2%< 5%< 10%
Accuracy (Recovery) 98-102%95-105%90-110%
Sample Throughput HighMediumMedium
Cost per Sample LowHighMedium

Conclusion

This application note provides a comprehensive overview of robust and reliable analytical methods for the quantification of 2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and cost considerations. For routine quality control of the bulk drug substance, HPLC-UV is often sufficient. For trace-level analysis or quantification in biological matrices, the superior sensitivity and selectivity of HPLC-MS are necessary. GC-MS serves as a valuable alternative and confirmatory technique. All methods should be fully validated according to regulatory guidelines to ensure the generation of accurate and reliable data.[3][5]

References

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]

  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]

  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Available at: [Link]

  • Sofpromed. (2024, January 24). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Available at: [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. SciELO Brazil. Available at: [Link]

  • Wang, L., et al. (2012). A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection has been developed and validated using ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) in multiple reaction monitoring (MRM) mode. Analytical Methods. Available at: [Link]

  • Lanças, F. M., et al. (n.d.). The gas chromatography mass spectrometry (GC/MS) is considered the "gold standard" for confirmation of forensic results. Analytical Methods. Available at: [Link]

  • Supporting Information for A general acid-mediated aminolactone formation using unactivated alkenes. (n.d.). Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Available at: [Link]

  • SFERA. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available at: [Link]

  • PubChemLite. (n.d.). 2-methyl-2,8-diazaspiro[4.5]decane dihydrochloride. Available at: [Link]

  • Waters Corporation. (n.d.). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. Available at: [Link]

  • Al-Shuhaib, M. B. S., et al. (2023, March 15). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Available at: [Link]

  • Waters Corporation. (2018, December 17). Analysis of Residual Pesticides and Mycotoxins in Cannabis Using UPLC-MS/MS and GC-MS/MS to Meet California Regulatory Requirements. Available at: [Link]

  • Domainex. (2025, April 10). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Available at: [Link]

  • MDPI. (2021, January 28). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Available at: [Link]

  • ResearchGate. (2025, December 10). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Analytical Methods for Quantitation of Methylxanthines. Available at: [Link]

  • Reymond Research Group. (2025, December 8). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available at: [Link]

  • White Rose Research Online. (2022, December 12). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available at: [Link]

  • ACG Publications. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Available at: [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2023, June 26). ECO-FRIENDLY RP-HPLC METHOD FOR DETERMINATION OF DIAZEPAM IN COATED TABLET. Available at: [Link]

  • ScienceDirect. (2025, July 10). Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 2-Methyl-2,9-diazaspiro[4.5]decane

Welcome to the technical support center for the synthesis of 2-Methyl-2,9-diazaspiro[4.5]decane. This guide is designed for researchers, medicinal chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2,9-diazaspiro[4.5]decane. This guide is designed for researchers, medicinal chemists, and drug development professionals. While literature specifically detailing the optimization of this exact molecule is emerging, the principles outlined here are derived from established, robust synthetic routes for the core diazaspiro[4.5]decane scaffold and its analogues.[1][2] This document provides in-depth troubleshooting guides and FAQs to address common experimental challenges, ensuring a higher probability of success in your synthetic endeavors.

The diazaspiro[4.5]decane motif is a valuable scaffold in modern drug discovery due to its rigid, three-dimensional structure, which allows for precise spatial presentation of substituents, crucial for effective interaction with biological targets.[3] This guide will focus on a common and effective synthetic strategy: a multi-step sequence involving the formation of a key intermediate followed by reductive amination and cyclization.

Proposed General Synthetic Pathway

A logical and scalable approach to 2-Methyl-2,9-diazaspiro[4.5]decane involves a convergent synthesis starting from a commercially available piperidone derivative. The core strategy relies on the initial formation of a spiro-hydantoin or a similar intermediate, which is then elaborated to the final product.

Synthetic_Pathway cluster_0 Step 1: Spirocycle Formation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Reductive Amination A N-Boc-4-piperidone B Bucherer-Bergs Reaction (KCN, (NH4)2CO3) A->B C Spiro-hydantoin Intermediate B->C D Hydrolysis (e.g., Ba(OH)2 or NaOH) C->D Intermediate E Spiro-diamine Intermediate (9-amino-2-azaspiro[4.5]decane) D->E F Reductive Amination (Formaldehyde, HCOOH - Eschweiler-Clarke) or (Paraformaldehyde, NaBH(OAc)3) E->F Intermediate G Final Product: 2-Methyl-2,9-diazaspiro[4.5]decane F->G

Caption: Proposed synthetic workflow for 2-Methyl-2,9-diazaspiro[4.5]decane.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental roadblocks.

Issue 1: Low Yield in the Bucherer-Bergs Reaction (Step 1)

Q: My initial spiro-hydantoin formation is resulting in a low yield (<50%). What are the likely causes and how can I improve it?

A: Low yields in the Bucherer-Bergs reaction are common and can typically be traced back to several key factors.

  • Cause 1: Suboptimal Reagent Stoichiometry & Purity. The molar ratios of potassium cyanide (KCN) and ammonium carbonate ((NH4)2CO3) to the starting ketone are critical. An excess of these reagents is typically required.

    • Solution: Use a 2-3 fold molar excess of ammonium carbonate and a 1.5-2 fold molar excess of KCN relative to the N-Boc-4-piperidone. Ensure all reagents are of high purity and dry, as moisture can interfere with the reaction.

  • Cause 2: Incorrect Reaction Temperature or Time. This reaction often requires elevated temperatures to proceed efficiently, but excessively high temperatures can lead to degradation.

    • Solution: The reaction is typically performed in a sealed vessel (e.g., a pressure vessel or a sealed tube) to maintain pressure and prevent the loss of volatile ammonia. A common starting point is 60-80 °C. Monitor the reaction progress by TLC or LC-MS every 4-6 hours. The reaction may require 12-24 hours for completion.

  • Cause 3: Inefficient Product Isolation. The spiro-hydantoin product may be partially soluble in the aqueous reaction mixture.

    • Solution: After cooling the reaction mixture, the product often precipitates. If not, acidify the mixture carefully with HCl to a pH of ~6-7, which can often induce precipitation. Ensure the mixture is thoroughly cooled in an ice bath before filtering. Washing the crude product with cold water and diethyl ether can help remove unreacted starting materials and by-products.[4]

Issue 2: Incomplete Hydrolysis of the Spiro-hydantoin (Step 2)

Q: I'm seeing starting material (spiro-hydantoin) and multiple spots on my TLC plate after the hydrolysis step. How can I drive the reaction to completion?

A: The hydrolysis of hydantoins to yield the corresponding amino acid (which in this spirocyclic case, upon decarboxylation, gives the diamine) can be sluggish and requires harsh conditions.

  • Cause 1: Insufficiently Strong Hydrolytic Conditions. Simple acidic or basic hydrolysis at moderate temperatures may not be sufficient to open the stable hydantoin ring.

    • Solution: A strong base like barium hydroxide (Ba(OH)2) or sodium hydroxide (NaOH) in a high-boiling solvent like ethylene glycol or water at reflux (≥100 °C) is often necessary. This step may require prolonged heating (24-72 hours).

  • Cause 2: Incomplete Decarboxylation. The initial hydrolysis product is an amino acid, which must decarboxylate to form the desired diamine.

    • Solution: High temperatures (often >120 °C) are typically required for efficient decarboxylation. If you isolate the amino acid intermediate, you can subject it to a separate heating step in a high-boiling solvent to promote decarboxylation.

  • Cause 3: Side-Product Formation. The harsh conditions can lead to side reactions.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions. Monitor the reaction by LC-MS to find the optimal time to stop the reaction before significant degradation occurs.

Issue 3: Poor Selectivity and By-product Formation in Reductive Amination (Step 3)

Q: The final reductive amination step is giving me a mixture of products, including what appears to be unmethylated and potentially dimethylated species. How can I achieve clean, selective methylation?

A: Achieving selective mono-methylation on a diamine requires careful control of reagents and conditions.

  • Cause 1: Over-methylation. The primary amine at the 9-position is generally more reactive than the secondary amine at the 2-position (once formed). However, if the N-Boc group was inadvertently removed during hydrolysis, both nitrogens are available for methylation. Assuming the Boc group is still present on N-9, the issue might be the reactivity of the newly formed N-methyl amine.

    • Solution 1 (Eschweiler-Clarke): This classic method uses formaldehyde and formic acid. It is generally very effective for methylation. Use a slight excess of formaldehyde (1.1-1.5 equivalents) and formic acid (2-3 equivalents). The reaction is typically heated to 80-100 °C. The in-situ formation of the iminium ion and its rapid reduction often leads to clean mono-methylation.

    • Solution 2 (Sodium Triacetoxyborohydride): This is a milder alternative. React the diamine intermediate with one equivalent of paraformaldehyde to form the iminium ion, followed by reduction with sodium triacetoxyborohydride (NaBH(OAc)3). Running the reaction at a lower temperature (0 °C to room temperature) can improve selectivity.

  • Cause 2: Impure Starting Diamine. Impurities from the previous step can interfere with the reaction.

    • Solution: Ensure the spiro-diamine intermediate is purified before this step. Column chromatography using a silica gel treated with triethylamine (1-2% in the eluent) can effectively purify basic amines and prevent streaking.[4]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to monitor this reaction sequence? A1: A combination of techniques is ideal.[5]

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. For amines, using a mobile phase containing a small amount of triethylamine (e.g., Dichloromethane:Methanol:Triethylamine 90:9:1) can prevent streaking and give more reliable Rf values.[4]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the most powerful tool for this synthesis. It allows you to track the disappearance of starting materials and the appearance of products, intermediates, and by-products, all confirmed by their mass-to-charge ratio.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of your isolated intermediates and the final product. ¹H and ¹³C NMR will confirm the presence of the methyl group and the overall spirocyclic structure.[1]

Q2: I am struggling to purify the final product. It streaks badly on my silica column. What should I do? A2: The basicity of the two nitrogen atoms in the final product causes strong interaction with the acidic silica gel, leading to poor separation and low recovery.

  • Solution 1: Basic-Treated Silica: Prepare a slurry of silica gel in your starting eluent containing 1-3% triethylamine or ammonia in methanol. Let it stand for an hour, then pack the column as usual. This neutralizes the acidic sites on the silica.[4]

  • Solution 2: Reverse-Phase Chromatography: If normal-phase chromatography fails, reverse-phase HPLC (e.g., using a C18 column) with a mobile phase of water and acetonitrile containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can be very effective for purifying polar, basic compounds.

  • Solution 3: Salt Formation & Recrystallization: Convert the free base to a hydrochloride or hydrobromide salt by treating a solution of the amine (e.g., in ether or ethyl acetate) with HCl or HBr. The resulting salt is often a crystalline solid that can be purified by recrystallization.

Q3: What are the primary safety considerations for this synthesis? A3: Several steps in this synthesis require specific safety precautions.

  • Potassium Cyanide (KCN): KCN is extremely toxic. Always handle it in a fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit available. Crucially, never allow KCN to come into contact with acid, as this will generate highly toxic hydrogen cyanide gas.

  • Pressure Reactions: The Bucherer-Bergs reaction is often run in a sealed vessel at elevated temperatures. Use a vessel that is rated for the expected pressure and temperature, and always use a blast shield.

  • Reagents for Reductive Amination: Formaldehyde is a suspected carcinogen and should be handled in a fume hood. Formic acid is corrosive.

Q4: How can I confirm the structure and purity of my final product? A4: A full characterization is necessary.

  • NMR: ¹H NMR should show a characteristic singlet for the N-methyl group around 2.2-2.5 ppm, along with complex multiplets for the aliphatic protons of the two rings. ¹³C NMR will confirm the number of unique carbons.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺), which provides strong evidence for the elemental composition.

  • HPLC/GC: Purity should be assessed by HPLC or GC, aiming for >95% purity for most applications.[5]

Key Experimental Protocols

Protocol 1: Synthesis of Spiro-hydantoin Intermediate (Illustrative)
  • In a certified pressure vessel, combine N-Boc-4-piperidone (1.0 eq), ammonium carbonate (2.5 eq), and potassium cyanide (1.5 eq).

  • Add a 1:1 mixture of ethanol and water until the solids are just dissolved.

  • Seal the vessel tightly and place it in an oil bath preheated to 70 °C behind a blast shield.

  • Stir the reaction mixture for 18 hours.

  • Cool the vessel to room temperature and then in an ice bath for 1 hour.

  • Carefully open the vessel in a fume hood.

  • Filter the resulting precipitate and wash the solid sequentially with cold water (3x) and cold diethyl ether (2x).

  • Dry the solid under vacuum to yield the crude spiro-hydantoin intermediate, which can be used in the next step or purified further by recrystallization from ethanol/water.

Protocol 2: Purification by Basic-Treated Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to a 95:4:1 mixture of Dichloromethane:Methanol:Triethylamine. Stir for 30 minutes.

  • Column Packing: Pack a chromatography column with the prepared silica slurry.

  • Sample Loading: Dissolve the crude 2-Methyl-2,9-diazaspiro[4.5]decane in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the same solvent mixture, gradually increasing the methanol concentration if necessary to elute the product.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Optimization Parameters Summary

ParameterStep 1: Bucherer-BergsStep 2: HydrolysisStep 3: Reductive Amination
Temperature 60 - 90 °C100 - 150 °C0 °C to 100 °C (method dependent)
Solvent Ethanol/Water (1:1)Water or Ethylene GlycolDichloromethane, Methanol, or neat
Key Reagents KCN, (NH4)2CO3Ba(OH)2 or NaOHHCHO/HCOOH or HCHO/NaBH(OAc)3
Reaction Time 12 - 24 hours24 - 72 hours2 - 12 hours
Atmosphere Sealed VesselInert (N₂ or Ar)Inert (N₂ or Ar)
pH Control Self-regulating (basic)Strongly Basic (>12)Acidic (Eschweiler-Clarke) or Neutral

References

  • Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9.
  • Albanese, V., et al. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Zhang, et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • Smolecule Technical Support Team. (2026). Troubleshooting Guide: Improving Synthesis Yield. Smolecule.
  • Krafft, E. A., et al. (2005). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.
  • MDPI. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins.
  • BenchChem. (2025). Application Notes & Protocols: 6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis.
  • Organic Syntheses. (n.d.). Procedure.
  • Elsevier. (2026). 1-oxa-3,7-diazaspiro[4.
  • Hamza, D., & Jones, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. LETTER.
  • BenchChem. (2025). Analytical methods for detecting impurities in 6,7-Diazaspiro[4.5]decane samples.
  • ResearchGate. (n.d.). Synthesis of 2‐thia‐1,8‐diazaspiro[4.5]decane 2,2‐dioxide.89.
  • MilliporeSigma. (n.d.). 2-Methyl-2,8-diazaspiro[4.5]Decane dihydrochloride.
  • PubChem. (n.d.). 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane.
  • BenchChem. (2025). Technical Support Center: Purification of 6,7-Diazaspiro[4.

Sources

Optimization

Byproduct formation and removal in 2-Methyl-2,9-diazaspiro[4.5]decane synthesis

Technical Support Center: Synthesis of 2-Methyl-2,9-diazaspiro[4.5]decane Welcome to the technical support center for the synthesis of 2-Methyl-2,9-diazaspiro[4.5]decane. This guide is designed for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Methyl-2,9-diazaspiro[4.5]decane

Welcome to the technical support center for the synthesis of 2-Methyl-2,9-diazaspiro[4.5]decane. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common challenges encountered during the synthesis, with a specific focus on identifying, mitigating, and removing process-related byproducts.

Introduction

2-Methyl-2,9-diazaspiro[4.5]decane is a valuable spirocyclic diamine scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for orienting pharmacophoric elements in space. A common synthetic route to this and similar scaffolds is the double reductive amination of a suitable keto-amine precursor. While effective, this pathway can be prone to side reactions that lead to impurities, complicating purification and reducing yield. This guide provides practical, field-tested solutions to these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Methyl-2,9-diazaspiro[4.5]decane?

A common and effective method is a one-pot, two-step reductive amination sequence. This typically involves the reaction of a piperidone derivative with an amino alcohol, followed by cyclization and reduction. A key strategy is the reductive amination between a ketone and an amine to form an intermediate imine, which is then reduced in situ to the desired amine.[1][2][3]

Q2: Why is byproduct formation a significant issue in this synthesis?

The synthesis involves multiple reactive functional groups (ketones and amines) and sequential reactions. This creates opportunities for competing side reactions. The primary amine is nucleophilic, but the secondary amine product is often even more nucleophilic, which can lead to over-alkylation.[4][5] Furthermore, the reducing agents used can sometimes reduce the starting carbonyl group before imine formation is complete, leading to undesired alcohol byproducts.[2]

Q3: Which analytical techniques are best for monitoring the reaction and identifying byproducts?

A combination of techniques is recommended for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time reaction monitoring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the molecular weights of the starting materials, product, and any byproducts, giving crucial clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structure elucidation of the final product and for characterizing isolated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile impurities and can provide good separation of structurally similar compounds.[6]

Troubleshooting Guide: Byproduct Formation & Removal

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.

Problem 1: My final product is contaminated with a species of higher molecular weight.

  • Question: My LC-MS analysis shows a significant peak with a mass corresponding to the desired product plus an additional alkyl or benzyl group. What is happening and how can I fix it?

  • Likely Cause: Over-alkylation. The secondary amine product is reacting further with the alkylating agent (e.g., a benzyl halide or another electrophile used in the synthesis). Secondary amines can be more nucleophilic than the primary amines they are formed from, leading to the formation of tertiary amines or even quaternary ammonium salts.[4][5]

  • Causality Explained: This occurs when the stoichiometry is not carefully controlled or when the reaction is run for an extended period at elevated temperatures, allowing the less reactive secondary amine product to compete for the electrophile.

  • Solutions:

    • Stoichiometric Control: Use the amine starting material in a slight excess relative to the carbonyl compound to ensure the electrophile is consumed before significant over-alkylation of the product can occur.

    • Stepwise Procedure: For challenging substrates, a stepwise approach can be beneficial. First, form the imine, and once formation is complete (as monitored by TLC or LC-MS), add the reducing agent.[7][8] This minimizes the time the product amine is present in the reactive mixture.

    • Purification: Tertiary amine byproducts often have different polarities and basicities compared to the desired secondary amine. This difference can be exploited for purification.

      • Column Chromatography: A carefully selected solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) can effectively separate the secondary amine from the more polar tertiary amine byproduct.[6]

      • Acid-Base Extraction: The pKa values of secondary and tertiary amines can differ. A carefully controlled pH extraction may selectively separate them, although this can be challenging.

Problem 2: The reaction is sluggish, and I observe a significant amount of an alcohol byproduct corresponding to the reduction of my starting ketone.

  • Question: My reaction is not going to completion, and a major byproduct has the same mass as my starting ketone plus two hydrogens. Why is this happening?

  • Likely Cause: Premature reduction of the carbonyl. The reducing agent is reducing the starting ketone or aldehyde faster than the imine is being formed and reduced.[2] This is common with highly reactive reducing agents like sodium borohydride (NaBH₄) when used in a one-pot synthesis.

  • Causality Explained: Imine formation is an equilibrium-driven process.[2] If the rate of carbonyl reduction is competitive with the rate of imine formation, a significant portion of the starting material will be converted into an unreactive alcohol byproduct.

  • Solutions:

    • Change the Reducing Agent: Switch to a less reactive, more selective reducing agent that preferentially reduces the protonated iminium ion over the neutral carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose and is widely used in reductive aminations.[8][9] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at slightly acidic pH, as it is more selective for the iminium ion.[2][3]

    • Control the pH: Maintain a weakly acidic pH (around 5-6). This protonates the intermediate hemiaminal, facilitating water loss to form the iminium ion, which is the species that is readily reduced.[2] Acetic acid is a common additive for this purpose.[7]

    • Remove Water: Since imine formation is an equilibrium reaction that produces water, removing water (e.g., using a Dean-Stark apparatus or molecular sieves) can drive the reaction toward the imine intermediate, making its reduction more efficient.[2]

Summary of Common Byproducts and Conditions
Byproduct TypeFormation MechanismFavorable ConditionsSuggested Mitigation
Over-alkylated Amine Product amine reacts with excess electrophile.Excess alkylating agent, high temperature, long reaction times.Use excess starting amine, control stoichiometry, lower temperature.
Alcohol from Carbonyl Direct reduction of the starting ketone/aldehyde.Use of strong, non-selective reducing agents (e.g., NaBH₄) in a one-pot setup.Use a selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[8][9]
Unreacted Imine Incomplete reduction of the imine intermediate.Insufficient reducing agent, deactivated catalyst, short reaction time.Ensure sufficient reducing agent, check catalyst activity, monitor for completion.

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is designed to separate the desired 2-Methyl-2,9-diazaspiro[4.5]decane from less polar starting materials and more polar, over-alkylated byproducts.

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel. To do this, dissolve the crude oil/solid in a minimal amount of a polar solvent (like methanol), add silica gel (typically 2-3 times the mass of the crude material), and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Prepare a silica gel column using a suitable solvent system. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). A gradient elution is often most effective.

  • Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Begin elution with a less polar solvent system (e.g., 98:2 DCM/MeOH) to elute non-polar impurities.

  • Gradient Elution: Gradually increase the polarity of the mobile phase. For diamines, it is often beneficial to add a small amount of a basic modifier like ammonium hydroxide (e.g., 0.5-1%) to the mobile phase (e.g., 95:4.5:0.5 DCM/MeOH/NH₄OH). This prevents the amine from streaking on the acidic silica gel and improves peak shape.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Methyl-2,9-diazaspiro[4.5]decane.[6]

Visualizing the Workflow

Troubleshooting Logic for Reductive Amination

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

G cluster_start Start: Reductive Amination cluster_analysis Analysis cluster_outcomes Reaction Outcome cluster_solutions Solutions start Mix Ketone + Amine + Reducing Agent analysis Monitor by LC-MS / TLC start->analysis outcome_ok Clean Conversion to Product analysis->outcome_ok Success outcome_byproduct1 High MW Byproduct Observed (Over-alkylation) analysis->outcome_byproduct1 Problem outcome_byproduct2 Alcohol Byproduct Observed (Carbonyl Reduction) analysis->outcome_byproduct2 Problem outcome_incomplete Incomplete Reaction (Starting Material Remains) analysis->outcome_incomplete Problem sol1 Adjust Stoichiometry (Excess Amine) outcome_byproduct1->sol1 sol2 Use Selective Reductant (e.g., NaBH(OAc)3) outcome_byproduct2->sol2 sol3 Optimize pH (5-6) Add Acetic Acid outcome_byproduct2->sol3 outcome_incomplete->sol3 sol4 Increase Reaction Time or Temperature outcome_incomplete->sol4 sol1->analysis Re-run sol2->analysis Re-run sol3->analysis Re-run sol4->analysis Re-run

Caption: Troubleshooting workflow for byproduct formation.

References

  • Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. Available at: [Link]

  • Reisman, S. E., et al. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Elsevier. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2015). 21.5: Synthesis of Amines by Alkylation. Available at: [Link]

  • National Center for Biotechnology Information. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐thia‐1,8‐diazaspiro[4.5]decane 2,2‐dioxide. Available at: [Link]

  • ResearchGate. (2025). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • Nature. (2025). 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Scientific Reports. Available at: [Link]

  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Available at: [Link]

  • Chemistry Steps. (2024). Reductive Amination. Available at: [Link]

  • Google Patents. (n.d.). Azaspiro compounds, their production and use.
  • National Center for Biotechnology Information. (n.d.). SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS. PMC. Available at: [Link]

  • SciSpace. (n.d.). A modified synthesis of (±)-(E)-7-methyl-1,6-dioxaspiro[7][10]decane. Available at: [Link]

Sources

Troubleshooting

Technisches Support-Center: Synthese und Reinigung von 2-Methyl-2,9-diazaspiro[4.5]decan-hydrochlorid

Answering in German. Absolut!

Author: BenchChem Technical Support Team. Date: March 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell auf die Verbesserung von Ausbeute und Reinheit von 2-Methyl-2,9-diazaspiro[4.5]decan;hydrochlorid zugeschnitten ist.

Einführung Willkommen im technischen Support-Center für die Synthese von 2-Methyl-2,9-diazaspiro[4.5]decan-hydrochlorid. Diese spirozyklische Diamin-Struktur ist ein wertvoller Baustein in der medizinischen Chemie und Wirkstoffentwicklung.[1] Ihre einzigartige dreidimensionale Konformation macht sie zu einem attraktiven Gerüst für die Entwicklung neuartiger Therapeutika.[2] Dieses Handbuch soll Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine detaillierte Anleitung zur Fehlerbehebung und häufig gestellte Fragen (FAQs) bieten, um die Ausbeute zu maximieren und die höchste Reinheit des Produkts zu gewährleisten. Wir werden uns mit häufigen experimentellen Hürden befassen und wissenschaftlich fundierte Lösungen anbieten.

Teil 1: Überblick über eine plausible Syntheseroute

Um Probleme effektiv zu beheben, ist es wichtig, den Syntheseweg zu verstehen. Obwohl mehrere Routen möglich sind, konzentrieren wir uns auf einen robusten und anpassungsfähigen Ansatz, der mit kommerziell erhältlichen Materialien beginnt. Die folgende Route ist eine logische Abfolge, die häufig zur Herstellung ähnlicher Diazaspiro-Verbindungen verwendet wird.

G cluster_0 Synthese-Workflow A Schritt 1: Reduktive Aminierung (1-Boc-4-piperidon + Methylamin) B Schritt 2: Michael-Addition (mit Acrylnitril) A->B Erzeugt N-methyliertes Zwischenprodukt C Schritt 3: Reduktiver Ringschluss (Raney-Nickel-Hydrierung) B->C Bildet den Spirozyklus D Schritt 4: Boc-Entschützung (Saure Bedingungen) C->D Gibt das sekundäre Amin frei E Schritt 5: Salzbildung (HCl in Ether/IPA) D->E Umwandlung in das Hydrochlorid F Endprodukt (2-Methyl-2,9-diazaspiro[4.5]decan •hydrochlorid) E->F Endgültige Isolierung

Abbildung 1: Allgemeiner Synthese-Workflow für 2-Methyl-2,9-diazaspiro[4.5]decan-hydrochlorid.

Teil 2: Fehlerbehebung bei geringer Ausbeute

Eine geringe Ausbeute kann in jedem Schritt der Synthese auftreten. Im Folgenden werden spezifische Probleme und deren Lösungen im Frage-Antwort-Format behandelt.

F: Meine Ausbeute im reduktiven Aminierungsschritt (Schritt 1) ist durchweg niedrig. Was sind die wahrscheinlichen Ursachen?

A: Dies ist ein entscheidender Schritt, und eine geringe Ausbeute ist oft auf mehrere Faktoren zurückzuführen:

  • Unvollständige Iminbildung: Die Bildung des Imins/Enamins vor der Reduktion ist entscheidend. Stellen Sie sicher, dass das Reaktionsmedium wasserfrei ist, da Wasser die Iminbildung umkehren kann. Die Verwendung von Dehydratisierungsmitteln wie molekularen Sieben kann vorteilhaft sein.

  • Ineffizientes Reduktionsmittel: Natriumtriacetoxyborhydrid (STAB) ist oft die beste Wahl für reduktive Aminierungen, da es mild ist und keine saure oder basische Quenchung erfordert.[3] Stellen Sie sicher, dass Ihr STAB frisch und nicht durch Feuchtigkeit zersetzt ist. Alternativ kann die zweistufige Methode der Iminbildung gefolgt von der Reduktion mit Natriumborhydrid (NaBH₄) in Methanol manchmal bessere Ausbeuten liefern.[3]

  • pH-Kontrolle: Die Reaktion verläuft am besten unter leicht sauren Bedingungen (pH 5-6), die die Iminbildung katalysieren, ohne das Amin signifikant zu protonieren. Die Zugabe von Essigsäure ist eine gängige Praxis.[3]

  • Temperatur: Die Reaktion wird typischerweise bei Raumtemperatur durchgeführt. Zu hohe Temperaturen können zu Nebenprodukten führen.

F: Der Ringschluss durch Hydrierung (Schritt 3) führt zu einer komplexen Mischung und geringer Ausbeute des gewünschten Spirozyklus. Wie kann ich das optimieren?

A: Der reduktive Ringschluss ist anspruchsvoll. Hier sind die wichtigsten Optimierungspunkte:

  • Katalysatoraktivität und -beladung: Raney-Nickel ist der Standardkatalysator. Seine Aktivität kann jedoch variieren. Verwenden Sie einen hochaktiven Katalysator und stellen Sie sicher, dass er gründlich mit dem Lösungsmittel gewaschen wird, um Reste von Lagerlösungen zu entfernen. Die Katalysatorbeladung (typischerweise 10-50 Gew.-%) muss möglicherweise optimiert werden.

  • Wasserstoffdruck und Temperatur: Diese Parameter sind entscheidend. Beginnen Sie mit einem moderaten Druck (50-100 psi) und einer Temperatur von 50-80 °C. Höhere Drücke und Temperaturen können die Reaktion beschleunigen, aber auch die Bildung von Nebenprodukten durch Überreduktion oder Ringöffnung erhöhen.[4]

  • Lösungsmittelwahl: Alkoholische Lösungsmittel wie Ethanol oder Methanol, oft mit Ammoniak versetzt, sind üblich. Der Ammoniak hilft, die Katalysatoraktivität aufrechtzuerhalten und Nebenreaktionen zu unterdrücken.

  • Reinheit des Substrats: Verunreinigungen aus dem vorherigen Schritt können den Katalysator vergiften. Stellen Sie sicher, dass das Michael-Addukt vor der Hydrierung so rein wie möglich ist.

F: Die Boc-Entschützung (Schritt 4) scheint unvollständig zu sein oder zu einer Zersetzung des Produkts zu führen.

A: Die Entfernung der Boc-Schutzgruppe ist in der Regel unkompliziert, aber es gibt Fallstricke:

  • Säurestärke und -stöchiometrie: Eine Lösung von HCl in einem organischen Lösungsmittel (z. B. 4 M HCl in Dioxan oder Diethylether) ist Standard. Die Verwendung eines großen Überschusses an Säure stellt eine vollständige Reaktion sicher. Trifluoressigsäure (TFA) in Dichlormethan (DCM) ist eine weitere effektive Methode, erfordert jedoch eine sorgfältige Entfernung nach der Reaktion.

  • Reaktionszeit und -temperatur: Die Reaktion wird normalerweise bei Raumtemperatur durchgeführt und ist oft innerhalb von 1-2 Stunden abgeschlossen. Überwachen Sie den Fortschritt mittels DC oder LC-MS, um eine übermäßige Exposition gegenüber starken Säuren zu vermeiden, die zu Nebenreaktionen führen kann.

  • Wasser: Die Anwesenheit von Wasser kann die Reaktion verlangsamen und die Isolierung des Produkts erschweren. Führen Sie die Reaktion unter wasserfreien Bedingungen durch.

Teil 3: Fehlerbehebung bei geringer Reinheit

Das Erreichen einer hohen Reinheit (>99 %) ist für pharmazeutische Anwendungen unerlässlich. Dieser Abschnitt befasst sich mit der Identifizierung und Entfernung von Verunreinigungen.

F: Nach der Synthese zeigt mein ¹H-NMR-Spektrum mehrere unerwünschte Signale. Was sind die häufigsten Verunreinigungen?

A: Die Art der Verunreinigungen hängt stark vom spezifischen Schritt ab, in dem sie entstehen. Basierend auf der vorgeschlagenen Route sind hier die wahrscheinlichsten Kandidaten:

VerunreinigungUrsprungIdentifizierung (¹H-NMR)Entfernungsstrategie
Unreagiertes 1-Boc-4-piperidonSchritt 1Charakteristisches Singulett für den Boc-Rest (~1,4 ppm), Fehlen von N-Methyl-Signalen.Chromatographie (Silikagel)
Reduziertes Ausgangsmaterial (1-Boc-4-hydroxypiperidin)Schritt 1Signale, die dem Alkohol-Zwischenprodukt entsprechen.Chromatographie (Silikagel)
Offenkettiges AminSchritt 3Unvollständiger Ringschluss. Komplexe aliphatische Signale, Fehlen der charakteristischen Spiro-Symmetrie.Erneute Unterwerfung unter Hydrierungsbedingungen.
RestlösungsmittelAufarbeitung/ReinigungCharakteristische Lösungsmittelsignale (z. B. Diethylether, Ethylacetat, DCM).[5][6]Trocknen unter Hochvakuum, eventuell bei leicht erhöhter Temperatur.

F: Mein Produkt (als freie Base) schmiert stark auf der Silikagel-DC-Platte, und die Säulenchromatographie führt zu schlechter Trennung und geringer Rückgewinnung. Wie kann ich die Reinigung verbessern?

A: Das Schmieren von basischen Aminen auf saurem Silikagel ist ein klassisches Problem.[7] Die starken Wechselwirkungen zwischen den basischen Stickstoffatomen und den sauren Silanolgruppen des Silikagels führen zu breiten Peaks und irreversibler Adsorption.

  • Eluenten-Modifikator: Der effektivste Ansatz ist die Zugabe einer kleinen Menge einer Base zu Ihrem Eluenten.[7]

    • Triethylamin (TEA): Fügen Sie 0,5-2 % TEA zu Ihrem Eluentensystem (z. B. DCM/MeOH) hinzu. TEA konkurriert mit Ihrem Produkt um die sauren Stellen auf dem Silikagel und sorgt für eine scharfe Elution.

    • Ammoniak: Die Verwendung eines mit Ammoniak gesättigten Lösungsmittels (z. B. 7 N NH₃ in Methanol) als polare Komponente ist ebenfalls sehr effektiv.

  • Alternative stationäre Phasen: Wenn Silikagel weiterhin Probleme bereitet, sollten Sie die Verwendung von Aluminiumoxid (basisch oder neutral) oder chemisch modifiziertem Silikagel (z. B. Amino-propyliertes Silikagel) in Betracht ziehen.

  • Säure-Base-Extraktion: Vor der Chromatographie kann eine flüssig-flüssig-Säure-Base-Extraktion eine sehr effektive Methode sein, um nicht-basische Verunreinigungen zu entfernen und das Produkt anzureichern.[8] Lösen Sie den Rohstoff in einem organischen Lösungsmittel (z. B. Ethylacetat), extrahieren Sie mit wässriger Säure (z. B. 1 M HCl), waschen Sie die saure wässrige Phase mit einem organischen Lösungsmittel, um neutrale Verunreinigungen zu entfernen, machen Sie die wässrige Phase dann mit einer Base (z. B. NaOH) basisch und extrahieren Sie Ihr reines Produkt zurück in ein organisches Lösungsmittel.[9]

G Start Rohes Produkt (Freie Base) CheckPurity Reinheit >95% durch LC-MS/NMR? Start->CheckPurity AcidBase Säure-Base- Extraktion durchführen CheckPurity->AcidBase Nein SaltFormation HCl-Salzbildung und Umkristallisation CheckPurity->SaltFormation Ja CheckAgain Reinheit >95%? AcidBase->CheckAgain Column Säulenchromatographie (Silica + 1% TEA) CheckAgain->Column Nein CheckAgain->SaltFormation Ja Column->SaltFormation FinalProduct Reines Produkt (>99%) SaltFormation->FinalProduct

Abbildung 2: Entscheidungsbaum für die Reinigungsstrategie der freien Base von 2-Methyl-2,9-diazaspiro[4.5]decan.

Teil 4: Häufig gestellte Fragen (FAQs)

F: Was ist die beste Methode zur Bildung und Reinigung des endgültigen Hydrochloridsalzes?

A: Die Salzbildung ist ein entscheidender Reinigungsschritt.

  • Vorbereitung: Stellen Sie sicher, dass Ihre gereinigte freie Base in einem geeigneten wasserfreien Lösungsmittel (z. B. Diethylether, Isopropanol (IPA) oder Ethylacetat) gelöst ist. Das Lösungsmittel sollte die freie Base gut lösen, das Hydrochloridsalz jedoch schlecht.

  • Säurezugabe: Kühlen Sie die Lösung in einem Eisbad ab. Fügen Sie langsam eine stöchiometrische Menge (typischerweise 1,95-2,05 Äquivalente für das Dihydrochlorid) einer Lösung von HCl in einem kompatiblen Lösungsmittel (z. B. 2 M HCl in Diethylether) hinzu. Eine zu schnelle Zugabe kann zur Bildung kleiner Kristalle führen, die Verunreinigungen einschließen.

  • Kristallisation: Lassen Sie die Mischung langsam auf Raumtemperatur erwärmen. Wenn keine Kristalle entstehen, kann das Kratzen der Innenseite des Kolbens mit einem Glasstab die Kristallisation einleiten.[7] Manchmal ist die Zugabe eines Anti-Lösungsmittels (z. B. Hexan) erforderlich, um die Fällung zu vervollständigen.

  • Isolierung und Trocknung: Sammeln Sie den festen Niederschlag durch Filtration, waschen Sie ihn mit kaltem, wasserfreiem Ether oder Hexan, um anhaftende Verunreinigungen zu entfernen, und trocknen Sie ihn gründlich unter Hochvakuum.

F: Mein Hydrochloridsalz "ölt aus" oder bildet einen klebrigen Feststoff anstelle von Kristallen. Was soll ich tun?

A: "Ausölen" tritt auf, wenn die Löslichkeit des Produkts bei einer bestimmten Temperatur zu hoch ist oder wenn Verunreinigungen die Kristallgitterbildung stören.[7]

  • Lösungsmittel ändern: Versuchen Sie ein anderes Lösungsmittelsystem. Oft ist eine Mischung aus einem polaren und einem unpolaren Lösungsmittel (z. B. Ethanol/Ether, Methanol/TBME) erfolgreich.

  • Konzentration anpassen: Beginnen Sie mit einer verdünnteren Lösung. Dies verlangsamt die Fällung und fördert das Wachstum größerer, reinerer Kristalle.

  • Temperaturkontrolle: Führen Sie die Salzbildung bei einer sehr niedrigen Temperatur (-20 °C oder -78 °C) durch und lassen Sie die Lösung sehr langsam erwärmen.

  • Reinheit der freien Base: Die häufigste Ursache für Ausölen ist eine unzureichende Reinheit der freien Base. Eine zusätzliche Reinigung der Base vor der Salzbildung ist oft die beste Lösung.

F: Wie sollte ich das 2-Methyl-2,9-diazaspiro[4.5]decan-hydrochlorid und seine Zwischenprodukte lagern?

A:

  • Freie Base: Amine sind anfällig für Oxidation und können mit atmosphärischem CO₂ reagieren. Lagern Sie die freie Base unter einer inerten Atmosphäre (Argon oder Stickstoff) bei niedriger Temperatur (0-4 °C).

  • Hydrochloridsalz: Das Hydrochloridsalz ist im Allgemeinen viel stabiler und weniger hygroskopisch als die freie Base. Lagern Sie es fest verschlossen in einem Exsikkator bei Raumtemperatur.[10]

Referenzen

  • Royal Society of Chemistry. (n.d.). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. Abgerufen von

  • Google Patents. (n.d.). DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES. Abgerufen von

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. Abgerufen von

  • SFERA. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Abgerufen von

  • MilliporeSigma. (n.d.). 2-Methyl-2,8-diazaspiro[4.5]Decane dihydrochloride. Abgerufen von

  • Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Abgerufen von

  • BenchChem. (n.d.). Analytical methods for detecting impurities in 6,7-Diazaspiro[4.5]decane samples. Abgerufen von

  • BenchChem. (n.d.). Technical Support Center: Purification of 6,7-Diazaspiro[4.5]decane Intermediates. Abgerufen von

  • Organic Syntheses. (1988). tert-BUTYL ACETOTHIOACETATE AND ITS USE IN SYNTHESIS. Org. Synth. 1988, 66, 108. Abgerufen von

  • BenchChem. (n.d.). Application Notes & Protocols: 6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis. Abgerufen von

  • DOI. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors. Abgerufen von

  • Hamza, D., & Jones, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. SYNLETT. Abgerufen von

  • Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE. Abgerufen von

  • Google Patents. (n.d.). CN101613260B - Tetra-butyl hydroxy anisole synthesis and purification process. Abgerufen von

  • Scribd. (n.d.). Synthesis and Purification of Tert-Butyl Chloride. Abgerufen von

  • European Patent Office. (n.d.). Azaspiro compounds, their production and use. Googleapis.com. Abgerufen von

  • PMC. (n.d.). SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC. J Liq Chromatogr Relat Technol. Abgerufen von

  • European Medicines Agency (EMA). (2020). Q3C (R8): Impurities: guideline for residual solvents. Abgerufen von

  • Organic Syntheses. (n.d.). 2,3,7,8,12,13,17,18-Octaethylporphyrin. Abgerufen von

  • ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Abgerufen von

  • Sigma-Aldrich. (n.d.). 2-METHYL-2,7-DIAZASPIRO[4.5]DECANE 2HCL. Abgerufen von

  • Google Patents. (n.d.). CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[11][11] nonane-1-ene-4-ketone. Abgerufen von

  • ResearchGate. (2025). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. Abgerufen von

Sources

Optimization

Stability and degradation of 2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride under experimental conditions

Technical Support Center: 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride Executive Summary 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride (CAS: Dependent on specific salt stoichiometry, typically dihydrochloride in c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride

Executive Summary

2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride (CAS: Dependent on specific salt stoichiometry, typically dihydrochloride in commerce) is a bicyclic spiro-diamine scaffold used primarily as a building block in medicinal chemistry for GPCR and ion channel ligands.[1][2][3][4][5][6]

Its structure features two distinct nitrogen centers:

  • Position 2 (Tertiary Amine): Methylated and sterically constrained within the pyrrolidine ring.[1]

  • Position 9 (Secondary Amine): Located in the piperidine ring, this is the primary site for derivatization and, consequently, the primary site for oxidative degradation.

This guide addresses the three most common technical inquiries: physical instability (hygroscopicity), chemical degradation (oxidation), and analytical challenges (HPLC peak tailing).

Module 1: Physical Stability & Storage

Context: The hydrochloride salt form is thermodynamically stable but kinetically unstable regarding moisture uptake.[1]

User Issue: "My powder has turned into a sticky gum or hard clump."

Q: Is the compound degraded if it has deliquesced (turned to liquid/gum)? A: Not necessarily chemically degraded, but physically compromised. Amine hydrochloride salts are highly hygroscopic .[1] When the relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, it absorbs water, breaking the crystal lattice.

  • Consequence: Weighing errors are significant. The "gum" contains an unknown percentage of water, making molarity calculations impossible.

  • Recovery: If the compound is expensive, it can often be re-precipitated.[1] Dissolve in minimal dry methanol and precipitate with cold diethyl ether or HCl/dioxane, then dry under high vacuum.

Q: How should I handle this to prevent clumping? A: You must treat this compound as "moisture-intolerant" during transfer.[1]

Protocol: Inert Handling Workflow

  • Storage: Store at -20°C in a sealed vial with a parafilm wrap.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation.

  • Weighing: Do not weigh on open benchtop balances for longer than 30 seconds.

HandlingWorkflow cluster_warning Critical Control Point Storage Cold Storage (-20°C) Equilibrate Equilibrate to RT (Closed Vial, 30 mins) Storage->Equilibrate Prevent Condensation Desiccator Desiccator/Glovebox (Low Humidity) Equilibrate->Desiccator Transfer Weighing Rapid Weighing (<30s exposure) Desiccator->Weighing Inert Gas Solubilization Immediate Solubilization Weighing->Solubilization Avoid Deliquescence

Figure 1. Recommended handling workflow to minimize hygroscopic deliquescence.

Module 2: Chemical Stability & Degradation

Context: While the spiro-carbon core is robust, the amines are vulnerable to oxidation and pH-induced instability.[1][2]

User Issue: "I see new impurity peaks after leaving the solution overnight."

Q: What are the primary degradation products? A: The primary degradation pathway is N-oxidation of the secondary amine (Position 9) and carbamate formation if exposed to atmospheric CO₂ in basic solution.

  • N-Oxidation: The secondary amine at position 9 is electron-rich.[1] In the presence of dissolved oxygen and light, it can form the N-oxide or hydroxylamine species.

  • Carbamate Formation: If you free-base the salt (e.g., for a coupling reaction) and leave it exposed to air, the secondary amine reacts with CO₂ to form a carbamic acid/carbamate species.

Q: Is the spiro ring system itself stable? A: Yes. The spiro[4.5]decane system is sterically rigid and does not undergo ring-opening under standard laboratory conditions (pH 2–12, Temp < 80°C). Ring opening requires extreme conditions (e.g., Von Braun reaction conditions or extreme oxidative stress).[1]

Protocol: Minimizing Solution Degradation

  • Solvent: Use degassed solvents (sparged with Nitrogen/Argon).[1]

  • Antioxidants: For long-term solution storage, consider adding 0.1% BHT (Butylated hydroxytoluene) if it does not interfere with your assay.[1]

  • pH: Keep the solution acidic (pH < 4) for storage. The protonated ammonium salt is resistant to oxidation.[1] Never store the free base in solution.

DegradationPathways Parent 2-Methyl-2,9-diazaspiro[4.5]decane (Parent HCl Salt) FreeBase Free Base (Reactive Species) Parent->FreeBase pH > 9 (Neutralization) Stable Stable Storage (pH < 4) Parent->Stable Maintain Acidic pH NOxide N-Oxide / Hydroxylamine (Oxidative Impurity) FreeBase->NOxide O2 / Light / Time Carbamate Carbamate (CO2 Adduct) FreeBase->Carbamate Atmospheric CO2

Figure 2.[1] Chemical degradation pathways. The salt form protects against the oxidative and carbamate pathways shown in red.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Context: Analyzing spiro-diamines is notoriously difficult due to interaction with silanols on silica columns, leading to peak tailing.[1]

User Issue: "My HPLC peak is tailing badly, or I see double peaks."

Q: Why does the peak tail? A: The secondary and tertiary amines in the spiro scaffold are highly basic (pKa ~9-10). At neutral or weakly acidic pH, they are positively charged and interact strongly with residual silanol groups (Si-O⁻) on the stationary phase column, causing "drag" or tailing.

Q: How do I fix the method? A: You must suppress the silanol ionization or ion-pair the amine.

Table 1: Recommended HPLC Conditions

ParameterRecommendationRationale
Column C18 with "End-capping" or "Base Deactivated" (e.g., Waters XBridge, Phenomenex Gemini)Reduces accessible silanol groups that bind the amine.[1]
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)TFA acts as an ion-pairing agent, masking the positive charge of the amine and sharpening the peak.
Mobile Phase B Acetonitrile + 0.05% TFAMatches the additive in the aqueous phase to prevent baseline drift.
Alternative Buffer 10mM Ammonium Bicarbonate (pH 10)Only for high-pH stable columns.[1] Running at high pH keeps the amine unprotonated (neutral), eliminating silanol interaction.
Detection UV 210-215 nmThe molecule lacks a strong chromophore (no aromatic rings). Low UV detection is required.[1]

Q: I see a "Ghost Peak" or double peak. What is it? A:

  • Rotamers: Unlikely for this rigid spiro structure.[1]

  • Salt Mismatch: If injecting a hydrochloride salt into a mobile phase containing a different buffer (e.g., Acetate), you may see transient ion-exchange artifacts.[1]

  • Overloading: High concentration injections can saturate the column surface.[1] Dilute the sample 1:10.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 20713879: 2-Methyl-2,9-diazaspiro[4.5]decane.[1] PubChem.[3][4][7][8] [Link][8]

  • Zhou, S., et al. (2017).[1] Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030–2038.[1][9] [Link]

Sources

Troubleshooting

Troubleshooting low yield in spirocyclization reactions of diazaspiroalkanes

This guide functions as a specialized Technical Support Center for researchers encountering low yields in the synthesis of diazaspiroalkanes. It moves beyond generic advice to address the specific kinetic, thermodynamic,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers encountering low yields in the synthesis of diazaspiroalkanes. It moves beyond generic advice to address the specific kinetic, thermodynamic, and isolation challenges inherent to these strained, rigid scaffolds.

Status: Operational | Tier: 3 (Advanced Chemical Support) Ticket Subject: Troubleshooting Low Yield in Spirocyclization Protocols

Diagnostic Triage: Identify Your Failure Mode

Before altering conditions, determine if your low yield stems from kinetic inhibition (reaction doesn't happen), thermodynamic instability (product degrades), or isolation failure (product is lost during workup).

Interactive Troubleshooting Workflow

Use the logic flow below to diagnose the root cause of your yield loss.

TroubleshootingFlow Start Observation: Low Yield Analysis Analyze Crude NMR/LCMS Start->Analysis SM_Remains Starting Material (SM) Unconsumed Analysis->SM_Remains >50% SM Complex_Mix Complex Mixture/ Oligomers Analysis->Complex_Mix New spots/Polymer Clean_Crude Clean Crude but Low Isolated Mass Analysis->Clean_Crude Product visible Kinetic_Issue KINETIC BARRIER Fix: Thorpe-Ingold Effect, Solvent Polarity, Temp SM_Remains->Kinetic_Issue Side_Reactions COMPETING PATHWAYS Fix: High Dilution, Switch Base (Non-Nuc) Complex_Mix->Side_Reactions Volatility ISOLATION LOSS Fix: Salt Formation, Avoid High Vac Clean_Crude->Volatility

Figure 1: Diagnostic logic for categorizing yield failure in spirocyclization.

Core Failure Modes & Solutions

Case A: The "Gem-Disubstituted" Barrier (Kinetic Failure)

Symptom: Reaction stalls despite prolonged heating; starting material is recovered. Context: Forming the spiro-quaternary carbon is sterically demanding. If the precursor chains are flexible, the probability of the two reactive ends meeting is low (high entropy of activation).

The Fix: Exploit the Thorpe-Ingold Effect You must bias the conformation of the precursor to favor cyclization.

  • Protocol Adjustment: If your precursor is a linear alkyl chain, introduce bulky protecting groups (e.g., Boc, Bz) on the nitrogens before cyclization. The steric bulk forces the internal bond angle to compress, pushing the reactive termini closer together.

  • Solvent Switch: Switch from THF to DMF/Water (8:2) or DMSO .

    • Why? Highly polar solvents stabilize the charged transition state of the SN2 spirocyclization. The addition of water (in specific cases like 2,6-diazaspiro[3.3]heptane synthesis) has been shown to accelerate reaction rates significantly by solubilizing ionic intermediates that otherwise precipitate and stall the surface reaction [1].

Case B: Polymerization vs. Cyclization (Concentration Management)

Symptom: LCMS shows a "ladder" of masses (M, 2M, 3M); crude is a sticky gum. Context: Intermolecular reaction (oligomerization) competes with intramolecular spirocyclization.

The Fix: Pseudo-High Dilution Do not simply dilute the flask, which slows kinetics. Use Simultaneous Slow Addition .

  • Dissolve your precursor in Solvent A.

  • Dissolve your catalyst/base in Solvent B.

  • Add both slowly (via syringe pump) into a central flask containing refluxing solvent over 4–8 hours.

    • Result: The instantaneous concentration of reactive species remains low, favoring the zero-order intramolecular reaction over the second-order intermolecular polymerization.

Case C: The "Invisible Product" (Isolation Failure)

Symptom: Reaction looks perfect on TLC/LCMS, but rotary evaporation yields nothing. Context: Small diazaspiroalkanes (e.g., 2,6-diazaspiro[3.3]heptane, diazaspiro[3.4]octane) are often volatile oils or sublime easily as free bases.

The Fix: In-Situ Salt Formation Never isolate the free amine if the MW is < 200 g/mol .

  • Protocol: After workup, immediately treat the organic layer with 2M HCl in ether or oxalic acid in methanol.

  • Outcome: Isolate the spiro-diamine as a dihydrochloride or oxalate salt. These are non-volatile solids that are easy to filter and weigh.

Optimized Protocols (Standard Operating Procedures)

Protocol 1: Synthesis of 2,6-Diazaspiro[3.3]heptane (High Strain)

Targeting the volatility and solubility issues common in small spiro-rings.

ParameterStandard Condition (Fail)Optimized Condition (Success) Reason
Solvent Ethanol or THFDMF : Water (8:2) Solubilizes intermediates; allows T > 100°C.
Temperature Reflux (65–80°C)110°C Overcomes high activation energy of 4-membered ring closure.
Base K2CO3t-BuOK or NaH Stronger base required for rapid deprotonation/cyclization.
Workup EvaporationTosylate Salt Precipitation Prevents loss of volatile free amine.

Step-by-Step Workflow:

  • Precursor: Start with the N-protected bis(chloromethyl) precursor.

  • Cyclization: Dissolve precursor in DMF/H2O (8:2). Add 2.5 equiv of base. Heat to 110°C for 12 hours.

  • Quench: Cool to RT. Dilute with water. Extract with DCM (x5) — Note: These compounds are water-soluble; aggressive extraction is needed.

  • Isolation: Do not concentrate to dryness. Dry DCM over Na2SO4, then add p-Toluenesulfonic acid (2.2 equiv). Collect the precipitated ditosylate salt by filtration.[1]

Protocol 2: Synthesis of Diazaspiro[4.5]decane (Regioselectivity)

Targeting side reactions in larger ring formation.

The "Double-Alkylation" Strategy: Instead of cyclizing a long chain, build the spiro-ring onto an existing cyclic ketone (e.g., piperidone).

  • Condensation: React 4-piperidone with the appropriate diamine or amino-ester.

  • Reduction: If forming an amide/imide intermediate, use LiAlH4 in THF.

    • Critical Step: Ensure reflux is vigorous. Spiro-amides are sterically shielded; incomplete reduction is a common yield killer.

Frequently Asked Questions (FAQs)

Q: My spirocyclization yields <10% and I see mostly elimination products (alkenes). Why? A: You are likely using a base that is too bulky or the temperature is too high without sufficient solvent polarity.

  • Fix: Switch to a non-nucleophilic but smaller base if possible, or lower the temperature and extend reaction time. Ensure your leaving group (e.g., Mesylate, Tosylate) is primary. Secondary leaving groups in spiro-cyclization almost always favor elimination.

Q: Can I use Ring-Closing Metathesis (RCM) for diazaspiroalkanes? A: Yes, but RCM on spiro-centers is difficult due to steric crowding around the gem-disubstituted carbon.

  • Fix: Use Grubbs II or Hoveyda-Grubbs II catalysts (more active). Add a Lewis acid (like Ti(OiPr)4) to prevent the amines from coordinating to and poisoning the Ruthenium catalyst.

Q: How do I remove the benzyl protecting groups from the spiro-amines without opening the ring? A: Standard Pd/C hydrogenation often fails due to steric bulk preventing adsorption onto the catalyst surface.

  • Fix: Use Pearlman’s Catalyst (Pd(OH)2/C) in MeOH with a catalytic amount of acetic acid. High pressure (50–100 psi) is often required. Alternatively, use 1-Chloroethyl chloroformate (ACE-Cl) for a chemical deprotection if hydrogenation fails.

References

  • Burkhard, J. A., et al. "Synthesis of 2,6-Diazaspiro[3.3]heptanes." Organic Letters, vol. 12, no. 9, 2010, pp. 1944–1947. Link

  • Stocks, M. J., et al. "Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones."[2] Synlett, vol. 2007, no.[2] 16, 2007, pp. 2587–2589.[2] Link

  • Carreira, E. M., & Fessard, T. C. "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews, vol. 114, no. 16, 2014, pp. 8257–8322. Link

  • Waman, Y., et al. "Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes."[3] Organic Letters, vol. 21, no.[4] 10, 2019, pp. 3481–3484.[4] Link

Sources

Optimization

Managing diastereoselectivity in substituted diazaspiro[4.5]decane synthesis

Executive Summary & Scope This technical guide addresses the synthesis and stereochemical management of substituted 2,8-diazaspiro[4.5]decane scaffolds. While the unsubstituted parent scaffold is achiral (or enantiomeric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This technical guide addresses the synthesis and stereochemical management of substituted 2,8-diazaspiro[4.5]decane scaffolds. While the unsubstituted parent scaffold is achiral (or enantiomeric depending on N-substitution), the introduction of substituents (commonly at C4 of the piperidine ring or C3 of the pyrrolidine ring) creates multiple stereocenters.

The Core Challenge: Controlling the relative stereochemistry (cis/trans relationships) between the existing substituent and the newly formed spiro-quaternary center.

Target Audience: Medicinal chemists and process development scientists encountering low diastereomeric ratios (dr) or separation difficulties in spirocyclic workflows.

Mechanistic Baseline: The Stereodetermining Step

To troubleshoot effectively, one must understand when the stereochemistry is set.[1] In the most robust route—intramolecular alkylation or Michael addition-cyclization —the spiro center is formed via the attack of an enolate or nucleophile onto an electrophile tethered to the piperidine ring.

Model System: Synthesis of 4-substituted-2,8-diazaspiro[4.5]decan-1-one .

The Pathway
  • Substrate: 4-Substituted piperidine-4-carboxylate or carbonitrile.

  • Reagent: Electrophile (e.g., nitroalkene or chloroacetonitrile).[1]

  • Critical Step: Ring closure. The conformation of the piperidine ring (Chair) dictates the trajectory of the attack.

Visualizing the Decision Flow

SpiroSynthesis Start Start: 4-Substituted Piperidine Precursor Step1 Step 1: Functionalization (e.g., Michael Addition / N-Alkylation) Start->Step1 Inter Intermediate: Tethered Electrophile Step1->Inter Decision CRITICAL STEP: Cyclization Conditions Inter->Decision PathA Kinetic Control (Low Temp, Strong Base) Favors Axial Attack Decision->PathA -78°C, LiHMDS PathB Thermodynamic Control (High Temp, Reversible) Favors Equatorial Substituent Decision->PathB Reflux, NaOEt ResultA Major Diastereomer A (Kinetic Product) PathA->ResultA ResultB Major Diastereomer B (Thermodynamic Product) PathB->ResultB

Caption: Figure 1. Divergent stereochemical outcomes based on thermodynamic vs. kinetic control during spirocyclization.

Troubleshooting Guide: Diastereoselectivity (dr)

This section addresses specific scenarios where the observed dr deviates from the target.

Scenario A: "I am getting a 1:1 mixture of diastereomers."

Root Cause: Lack of facial bias during the cyclization step. The transition state energy difference (


) between the two chair conformations is negligible.

Protocol Adjustment:

  • Increase Steric Bulk at N-Position: If the piperidine nitrogen (N8) is protected with a small group (e.g., Methyl, Allyl), the ring is flexible.[1]

    • Action: Switch to N-Boc or N-Trityl . This locks the piperidine into a rigid chair conformation, forcing the C4-substituent into an equatorial position to minimize 1,3-diaxial interactions.

  • Switch to Kinetic Control:

    • Action: If using thermodynamic conditions (e.g., NaH/THF at reflux), switch to LiHMDS/THF at -78°C . Fast deprotonation-alkylation prevents equilibration of the enolate.

Scenario B: "I formed the wrong major diastereomer."

Root Cause: The reaction is under thermodynamic control, favoring the most stable product (often where substituents are trans to avoid steric clash), but you need the cis (kinetic) isomer.[1]

Protocol Adjustment:

  • Change the Base Counter-ion:

    • Insight: Lithium (Li+) coordinates tightly with enolates, often directing attack via a closed transition state (Zimmerman-Traxler model).[1] Potassium (K+) is looser.

    • Action: Switch from KHMDS to LiHMDS or add a chelating agent like TMEDA or HMPA (or the safer DMPU) to disrupt aggregates and alter facial selectivity.

  • Invert the Sequence:

    • Instead of alkylating the piperidine then cyclizing, consider constructing the pyrrolidine ring first via a [3+2] cycloaddition (e.g., Azomethine ylide), which follows specific orbital symmetry rules (endo/exo selectivity).[1]

Analytical & Separation Protocols

Once the scaffold is synthesized, validating the stereochemistry is critical.[1]

Standard Validation Workflow
StepTechniquePurposeCritical Parameter
1 1H-NMR Initial dr assessmentIntegration of the spiro-methylene protons (often distinct doublets).
2 NOESY / ROESY Relative Configuration Look for cross-peaks between the C4-H and the pyrrolidine ring protons.
3 Chiral HPLC Enantiomer/Diastereomer PuritySeparation of the 4 isomers (if racemic starting material).
Separation Troubleshooting (HPLC)

Issue: "Peaks are co-eluting on C18."

  • Solution: Diazaspiro compounds are basic and polar. C18 often fails due to peak tailing.

  • Recommendation: Use Polysaccharide-based Chiral Stationary Phases (CSPs) in Normal Phase.

    • Column: Chiralpak AD-H or Chiralcel OD-H.

    • Mobile Phase: Hexane : IPA (90:[1]10) + 0.1% Diethylamine (DEA) .[1]

    • Why DEA? The basic additive suppresses ionization of the secondary amines, sharpening the peaks and improving resolution.

Frequently Asked Questions (FAQs)

Q1: Can I predict the major diastereomer using computational tools? A: Yes. For spiro-piperidines, perform a conformational search (Monte Carlo/MMFF) to find the global minimum of the precursor. Then, freeze the piperidine ring and model the transition state of the cyclization. The face of the ring less hindered by the N-protecting group or C4-substituent is the likely path of attack.

Q2: My cyclization yield is low (<30%), regardless of stereochemistry. Why? A: This is likely due to steric congestion at the quaternary center.

  • Fix: Increase the reaction temperature after the base addition.

  • Fix: Add Cs2CO3 as an additive. The "Cesium Effect" often promotes difficult macro- and spiro-cyclizations due to the large ionic radius of Cs+, which stabilizes the transition state.

Q3: How do I assign "Cis" vs "Trans" in this spiro system? A: By convention, reference the substituent on the piperidine ring (e.g., Phenyl at C4) relative to the nitrogen of the new spiro-ring (N2).[1]

  • NOESY Experiment: Irradiate the C4-benzylic proton.

    • Correlation observed with the spiro-N-H or adjacent methylene? -> Cis (proximal).

    • No correlation? -> Trans (distal).

References

  • Mechanistic Basis of Spirocyclization

    • Title: Straightforward Synthesis of 4-Substituted-2,8-diazaspiro[4.
    • Source: ResearchG
    • Context: Describes the Michael addition route and HPLC separ
  • Separation Methodologies

    • Title: Enantioseparation of Substituted 1, 3-Diazaspiro [4.
    • Source: Journal of Chrom
    • Context: detailed protocols for polysaccharide CSPs (Chiralcel OD/OJ).
  • Advanced Stereocontrol (Metal Catalysis)

    • Title: Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.
    • Source: ResearchG
    • Context: Discusses Pd/Au relay catalysis for high diastereoselectivity in rel
  • Solid-Phase Protocols

    • Title: 6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis.[2]

    • Source: BenchChem Application Notes.[2]

    • Context: Protocols for resin-bound synthesis, useful for library generation.[1][2]

    • (Note: Generalized link to vendor protocol repository).

Sources

Troubleshooting

Overcoming poor solubility of 2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride in biological buffers

This guide addresses the solubility challenges associated with 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride , a rigid spiro-diamine scaffold frequently used as a building block in medicinal chemistry (e.g., for GPCR...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the solubility challenges associated with 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride , a rigid spiro-diamine scaffold frequently used as a building block in medicinal chemistry (e.g., for GPCR ligands).

While the hydrochloride salt form is designed for stability, its behavior in physiological buffers (like PBS) often frustrates researchers due to the Common Ion Effect and pH-dependent deprotonation .[1]

Product: 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride Topic: Overcoming Precipitation in Biological Buffers

The Core Problem: Why is it Crashing Out?

Before fixing the issue, you must identify which of the two common mechanisms is triggering the precipitation.

  • Mechanism A: The Common Ion Effect (Salting Out) [2]

    • The Science: Your compound is an HCl salt (

      
      ). Standard PBS (Phosphate Buffered Saline) contains ~137 mM NaCl. The high concentration of chloride ions (
      
      
      
      ) in the buffer shifts the solubility equilibrium to the left, forcing the salt back into its solid form.[1]
    • Diagnosis: The compound dissolves easily in pure water but precipitates immediately upon addition to PBS or Saline, even at acidic pH.[1]

  • Mechanism B: Free Base Precipitation

    • The Science: The spiro-diamine structure is lipophilic.[1] While the protonated amine is soluble, the neutral "free base" is not. At pH 7.4, if the local pH exceeds the compound's pKa (typically 9–10 for secondary/tertiary spiro-amines), the equilibrium shifts toward the insoluble neutral form.

    • Diagnosis: The compound dissolves in acidic buffer (pH 4–5) but precipitates as you adjust the pH toward 7.4.[1]

Troubleshooting Guide (Q&A)

Q1: I dissolved the powder in DMSO, but it precipitates instantly when I add it to my cell culture media. Why? A: You are likely experiencing "Solvent Shock."[1] When a concentrated DMSO stock is dumped directly into an aqueous buffer, the rapid change in polarity causes the hydrophobic spiro-core to aggregate before the water molecules can solvate the ions.[1]

  • The Fix: Do not add Stock

    
     Media directly. Use the "Step-Down Dilution"  method (see Protocol A below).
    

Q2: Can I just heat the PBS to get it to dissolve? A: Not recommended. While heat increases solubility thermodynamically, spiro-piperidine salts often have high crystal lattice energy.[1] If you force it into solution with heat, it will likely exist in a supersaturated state and crash out unpredictably during your assay (e.g., inside the well plate), leading to false negatives in biological data.[1]

Q3: PBS is required for my assay. How do I bypass the Common Ion Effect? A: You must reduce the chloride burden.

  • Option 1: Switch to PB (Phosphate Buffer) without saline (0 mM NaCl) if your assay tolerates lower tonicity.[1]

  • Option 2: Use 5% Dextrose/Glucose as the carrier vehicle. It is isotonic (compatible with cells/animals) but contains zero chloride ions, eliminating the common ion effect.[1]

Experimental Protocols
Protocol A: The "Step-Down" Dilution Method

Use this to prevent precipitation when moving from DMSO stock to aqueous buffer.

  • Prepare Stock: Dissolve compound in 100% DMSO to 100x the final concentration (e.g., 10 mM).

  • Intermediate Step: Prepare a "dilution vehicle" of pure water or 5% Glucose (NOT PBS).[1]

  • First Dilution: Add the DMSO stock dropwise to the dilution vehicle with rapid vortexing.

    • Target: 10x final concentration.[1]

    • Result: The compound is now solvated in a low-salt, aqueous environment.

  • Final Dilution: Add this 10x aqueous solution to your assay buffer (PBS/Media).

    • Why it works: The compound is already hydrated, preventing the kinetic aggregation that occurs during direct DMSO-to-PBS transfer.[1]

Protocol B: Formulation for In Vivo/High-Concentration Studies

Use this if you need concentrations >1 mg/mL.[1]

ComponentFunctionConcentration
DMSO Primary Solubilizer5%
PEG 400 Cosolvent (Interface stabilizer)30%
Water / 5% Glucose Bulk Vehicle (Low Ionic Strength)65%

Note: Avoid Saline (0.9% NaCl) in high-concentration formulations for HCl salts.

Visualizing the Solubility Logic

The following diagrams illustrate the decision process and the mechanism of failure.

Figure 1: Solubility Optimization Decision Tree

Caption: A logical workflow to select the correct vehicle based on precipitation behavior.

SolubilityDecisionTree Start Start: Compound Precipitates CheckWater Test Solubility in Pure Water (Milli-Q) Start->CheckWater SolubleInWater Soluble in Water? CheckWater->SolubleInWater CheckBuffer Precipitates in PBS/Saline? SolubleInWater->CheckBuffer Yes CheckpH Check pH of Solution SolubleInWater->CheckpH No YesWater Yes NoWater No CommonIon Diagnosis: Common Ion Effect (Cl- from Buffer + HCl Salt) CheckBuffer->CommonIon Yes Solution1 Solution: Use 5% Glucose or Phosphate Buffer (No NaCl) CommonIon->Solution1 BasicpH pH > 7.0? CheckpH->BasicpH FreeBase Diagnosis: Free Base Precipitation (Compound deprotonated) BasicpH->FreeBase Yes Solution2 Solution: Acidify slightly or use Cyclodextrin (HP-β-CD) FreeBase->Solution2

Figure 2: The Mechanism of "Salting Out" (Common Ion Effect)

Caption: How high chloride concentration in PBS forces the HCl salt out of solution.

CommonIonEffect cluster_0 Pure Water (Low Cl-) cluster_1 PBS / Saline (High Cl-) Salt R-NH3+ Cl- (Solid) Ions R-NH3+ (aq)  +  Cl- (aq) (Dissolved) Salt->Ions Dissolves Easily Salt2 R-NH3+ Cl- (Precipitate) Ions2 R-NH3+ (aq) Ions2->Salt2 Equilibrium Shifts Left (Le Chatelier's Principle) BufferCl Buffer Cl- (137 mM) BufferCl->Salt2 Mass Action

References
  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Chapter: Solubility of Amine Salts). Link[1]

  • Bastin, R. J., et al. (2000).[1] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.[1] Link[1]

  • Common Ion Effect on Solubility. Chemistry LibreTexts. Link

Sources

Optimization

Technical Support Center: Stereochemical Integrity in Chiral 2,9-Diazaspiro[4.5]decane Synthesis

Welcome to the technical support center for the stereoselective synthesis of 2,9-diazaspiro[4.5]decanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of 2,9-diazaspiro[4.5]decanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical purity in this important class of compounds. The unique spirocyclic structure of 2,9-diazaspiro[4.5]decanes presents specific challenges in controlling stereochemistry, and this resource provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during synthesis.

The 2,9-diazaspiro[4.5]decane scaffold is a privileged structural motif found in numerous bioactive molecules and pharmaceuticals.[1] Its rigid, three-dimensional architecture is of significant interest in medicinal chemistry for the development of novel therapeutics. However, the construction of this framework with precise stereocontrol is a critical and often challenging aspect of its synthesis. Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, can compromise the biological activity and therapeutic efficacy of the final compound.[2][3] This guide will delve into the common causes of racemization during the synthesis of chiral 2,9-diazaspiro[4.5]decanes and provide actionable strategies to prevent its occurrence.

Troubleshooting Guide: Preventing Racemization

This section addresses specific problems you may encounter during the synthesis of chiral 2,9-diazaspiro[4.5]decanes, offering potential causes and validated solutions.

Problem 1: Low Enantiomeric Excess (ee) or Diastereomeric Excess (de) in the Final Product

You've completed your synthesis, but chiral HPLC analysis reveals a lower than expected enantiomeric or diastereomeric excess. This suggests that racemization has occurred at some stage of your reaction sequence.

Potential Cause A: Epimerization at a Stereocenter Adjacent to a Carbonyl Group or Imine

The presence of a carbonyl group or an imine can activate an adjacent stereocenter, making the α-proton susceptible to abstraction by a base. This leads to the formation of a planar enolate or aza-enolate intermediate, which can be protonated from either face, resulting in racemization.[2]

Solutions:

  • Choice of Base and Reaction Temperature:

    • Employ non-nucleophilic, sterically hindered bases such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) to minimize side reactions.

    • Conduct the deprotonation and subsequent reaction at low temperatures (e.g., -78 °C) to suppress the rate of epimerization.[4]

  • Use of Chiral Auxiliaries:

    • Incorporate a chiral auxiliary to direct the stereochemical outcome of key bond-forming reactions.[4][5] Evans' oxazolidinones and pseudoephedrine-based auxiliaries are effective in controlling the stereochemistry of alkylation and aldol reactions.[5] The auxiliary can be removed in a later step, yielding the desired enantiomerically enriched product.

  • Asymmetric Catalysis:

    • Utilize a chiral catalyst to create the desired stereocenter enantioselectively.[6] This approach can be highly efficient and atom-economical.

Potential Cause B: Racemization during Deprotection or Hydrolysis Steps

Acidic or basic conditions used for the removal of protecting groups can sometimes lead to racemization, especially if the stereocenter is labile.

Solutions:

  • Mild Deprotection Conditions:

    • Select protecting groups that can be removed under mild, neutral conditions. For example, a benzyl group can be removed by hydrogenolysis, and a Boc group can often be removed with milder acidic conditions that are less prone to causing racemization.

  • pH Control during Workup:

    • Ensure that the pH of the reaction mixture during workup and purification is maintained in a range where the product is stable.[4] For amine-containing compounds, it is often advisable to work under slightly acidic or neutral conditions.

Problem 2: Inconsistent Stereochemical Outcomes Between Batches

You are running the same reaction under what appear to be identical conditions, but the stereochemical purity of the product varies significantly from one batch to another.

Potential Cause: Trace Impurities or Variations in Reagent Quality

Trace amounts of acid, base, or metal impurities in solvents or reagents can catalyze racemization. The quality and age of reagents can also play a role.

Solutions:

  • Solvent and Reagent Purity:

    • Use freshly distilled, anhydrous solvents.

    • Ensure the purity of all reagents. For sensitive reactions, it may be necessary to purify reagents before use.

  • Inert Atmosphere:

    • Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of acidic or other reactive species from atmospheric components.

Experimental Protocol: Asymmetric Synthesis of a 2,9-Diazaspiro[4.5]decane Precursor Using a Chiral Auxiliary

This protocol provides a general workflow for the diastereoselective alkylation of a piperidone derivative using a chiral auxiliary, a key step in the synthesis of many chiral 2,9-diazaspiro[4.5]decanes.

Materials:

  • (R)- or (S)-N-Boc-4-piperidone

  • Chiral auxiliary (e.g., (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine - SAMP)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Strong, non-nucleophilic base (e.g., n-BuLi, LDA)

  • Alkylating agent (e.g., benzyl bromide)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

Procedure:

  • Hydrazone Formation: React the N-Boc-4-piperidone with the chiral auxiliary (SAMP) in an appropriate solvent to form the corresponding chiral hydrazone.

  • Deprotonation: Under an inert atmosphere, dissolve the chiral hydrazone in anhydrous THF and cool the solution to -78 °C. Slowly add a solution of LDA (1.1 equivalents) and stir for 2 hours to form the aza-enolate.

  • Alkylation: Add the alkylating agent (1.2 equivalents) dropwise to the cooled solution and allow the reaction to proceed at -78 °C for several hours, monitoring by TLC.

  • Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under mild acidic conditions or by ozonolysis to yield the enantiomerically enriched α-alkylated piperidone.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization in the context of 2,9-diazaspiro[4.5]decane synthesis?

A1: The most common mechanism involves the formation of a planar intermediate, such as an enolate or aza-enolate, at a stereocenter adjacent to a functionality like a carbonyl group or an imine.[2] Abstraction of the α-proton by a base leads to this planar species, and subsequent non-stereoselective reprotonation results in a loss of stereochemical information.

Q2: How can I choose the right chiral auxiliary for my synthesis?

A2: The choice of chiral auxiliary depends on the specific reaction and the desired stereochemical outcome.[5] Evans' oxazolidinones are well-suited for stereoselective aldol reactions and alkylations of carboxylic acid derivatives.[5] For the alkylation of ketones and aldehydes, SAMP/RAMP auxiliaries are often employed.[5] It is recommended to consult the literature for auxiliaries that have been successfully used in similar synthetic transformations.

Q3: Are there any specific analytical techniques to monitor racemization during the reaction?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric or diastereomeric excess of a chiral compound.[7] By taking aliquots from the reaction mixture at different time points, you can monitor the stereochemical purity throughout the process. It may be necessary to first derivatize the analyte with a chiral derivatizing agent to facilitate separation on a standard HPLC column.[4]

Q4: Can reaction temperature significantly impact the degree of racemization?

A4: Yes, temperature is a critical factor.[8] Higher reaction temperatures generally increase the rate of racemization by providing more thermal energy to overcome the activation barrier for proton abstraction and enolate formation. Performing reactions at low temperatures (e.g., -78 °C) is a common strategy to minimize epimerization.[4]

Q5: What role does the solvent play in preventing racemization?

A5: The polarity of the solvent can influence the stability of charged intermediates and transition states involved in racemization pathways.[8] Aprotic solvents are generally preferred for reactions involving strong bases to avoid unwanted proton exchange. The choice of solvent can also affect the aggregation state of organometallic bases, which in turn can influence the stereoselectivity of the reaction.

Visualizing the Racemization Pathway

The following diagram illustrates the general mechanism of base-catalyzed racemization at a stereocenter alpha to a carbonyl group.

Racemization cluster_products Racemic Mixture Chiral Ketone (R) Chiral Ketone (R) Planar Enolate Planar Enolate Chiral Ketone (R)->Planar Enolate Base (-H+) Planar Enolate->Chiral Ketone (R) +H+ Chiral Ketone (S) Chiral Ketone (S) Planar Enolate->Chiral Ketone (S) +H+

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and resolving issues of racemization in your synthesis.

Troubleshooting start Low ee/de Observed check_base Is a strong base used? start->check_base Identify Potential Racemization Step yes_base Optimize Base and Temperature: - Use sterically hindered base (LDA, KHMDS) - Lower reaction temperature (-78°C) check_base->yes_base Yes no_base no_base check_base->no_base No re_evaluate Re-run reaction and analyze ee/de yes_base->re_evaluate check_deprotection Does the step involve deprotection? no_base->check_deprotection yes_deprotection Use Milder Deprotection Conditions: - Select orthogonal protecting groups - Control pH during workup check_deprotection->yes_deprotection Yes no_deprotection no_deprotection check_deprotection->no_deprotection No yes_deprotection->re_evaluate check_reagents Are reagents and solvents of high purity? no_deprotection->check_reagents no_reagents Purify Solvents and Reagents: - Distill solvents - Use fresh, high-quality reagents check_reagents->no_reagents No yes_reagents yes_reagents check_reagents->yes_reagents Yes no_reagents->re_evaluate consider_auxiliary Consider Asymmetric Strategies: - Employ a chiral auxiliary - Utilize asymmetric catalysis yes_reagents->consider_auxiliary consider_auxiliary->re_evaluate

Caption: A decision tree for troubleshooting racemization.

References

  • White Rose Research Online. (2022, December 12).
  • Chemical Communications (RSC Publishing).
  • ResearchGate. Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.
  • ResearchGate. Enantioselective Synthesis, DFT Calculations and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug R.
  • Wikipedia. (2023).
  • Enamine. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold.
  • MDPI. (2019, December 5). Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions.
  • PubMed. (2019, February 15). Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias.
  • Organic & Biomolecular Chemistry (RSC Publishing). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds.
  • PMC. The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane.
  • ResearchGate. Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition | Request PDF.
  • Wikipedia. (2023). Chiral auxiliary.
  • Figshare. (2014, February 7). Synthesis of Tunable Diamine Ligands with Spiro Indane-2,2′-pyrrolidine Backbone and Their Applications in Enantioselective Henry Reaction.
  • PubMed. (2014, August 7). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds.
  • J. Mex. Chem. Soc. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
  • Study.com.
  • Books. (2007, December 14).
  • Benchchem.
  • Benchchem. Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid.
  • ResearchGate. (2015, July 8). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.
  • Research Inventions Journals.

Sources

Troubleshooting

Catalyst selection and optimization for diazaspiro[4.5]decane synthesis

Welcome to the technical support center for the synthesis of diazaspiro[4.5]decanes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important structura...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of diazaspiro[4.5]decanes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important structural motif. Diazaspirocycles are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can enhance binding to biological targets and improve pharmacokinetic properties.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of these complex molecules.

Section 1: Palladium-Catalyzed Domino Reactions

Palladium catalysis is a powerful tool for the construction of complex molecular architectures, including diazaspiro[4.5]decanes.[3][4] A common approach involves a domino reaction of unactivated yne-en-ynes with aryl halides.[3][4] This method allows for the formation of multiple carbon-carbon bonds in a single step.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the palladium-catalyzed domino synthesis of diazaspiro[4.5]decanes?

A1: The reaction proceeds through a cascade of events initiated by the palladium catalyst. It typically involves highly regioselective carbon-carbon coupling and a spiro scaffold-forming step.[3][4] While the precise mechanism can vary with substrates and conditions, a plausible pathway is illustrated below.

G cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants Pd(0) Pd(0) Ox_Add Ar-Pd(II)-X Pd(0)->Ox_Add ArX Carbopalladation Carbopalladation Ox_Add->Carbopalladation Yne-en-yne Intra_Cyclization Spiro-Intermediate Carbopalladation->Intra_Cyclization Regioselective Red_Elim Diazaspiro[4.5]decane Intra_Cyclization->Red_Elim C-C bond formation Red_Elim->Pd(0) Regeneration Yne-en-yne Yne-en-yne Aryl_Halide Aryl Halide (ArX) Diazaspiro[4.5]decane Diazaspiro[4.5]decane Product Final Product

Caption: Plausible catalytic cycle for Pd-catalyzed diazaspiro[4.5]decane synthesis.

Q2: Which palladium catalyst and ligands are most effective for this transformation?

A2: A common and effective catalytic system is Pd(OAc)₂ with PPh₃ as the ligand.[3][4] The combination of a palladium(II) precatalyst that is reduced in situ to palladium(0) and a phosphine ligand facilitates the key steps of oxidative addition and reductive elimination.

Q3: What are common side reactions, and how can they be minimized?

A3: Common side reactions include homocoupling of the aryl halide and oligomerization of the yne-en-yne. To minimize these, it is crucial to maintain a low concentration of the active palladium(0) species and to control the reaction temperature carefully. The slow addition of reagents can sometimes be beneficial.

Troubleshooting Guide
Issue Possible Cause(s) Troubleshooting Steps
Low or no product yield 1. Inactive catalyst. 2. Poor quality of reagents or solvents. 3. Incorrect reaction temperature.1. Use a fresh batch of palladium catalyst and ligand. Consider adding a reducing agent to ensure the formation of Pd(0). 2. Ensure all reagents are pure and solvents are anhydrous. 3. Optimize the reaction temperature. A temperature screen (e.g., 80°C, 100°C, 120°C) is recommended.
Formation of multiple byproducts 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Presence of oxygen.1. Lower the reaction temperature. 2. Carefully control the ratio of yne-en-yne to aryl halide. 3. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Incomplete conversion 1. Insufficient catalyst loading. 2. Short reaction time. 3. Catalyst deactivation.1. Increase the catalyst loading incrementally (e.g., from 2 mol% to 5 mol%). 2. Monitor the reaction by TLC or GC-MS and extend the reaction time. 3. Add fresh catalyst or ligand portion-wise during the reaction.
Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is a general guideline based on the work of Li et al.[3]

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%), the yne-en-yne (1.0 mmol), and the aryl halide (1.2 mmol).

  • Solvent and Degassing: Add anhydrous, degassed solvent (e.g., toluene, 5 mL). Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Reaction Conditions: Heat the reaction mixture to the optimized temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours), monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[5]

Section 2: Silver-Catalyzed Tandem Cyclization

Silver catalysis offers an atom-economical approach to synthesizing diazaspirocycles from alkynes bearing two nitrogen-based nucleophiles.[6] The key step in this transformation is the intramolecular attack of a pendant nucleophile on an in-situ generated iminium intermediate.[6]

Frequently Asked Questions (FAQs)

Q1: What is the role of the silver catalyst in this reaction?

A1: The silver catalyst, typically a silver(I) salt, acts as a Lewis acid to activate the alkyne moiety. This activation facilitates the initial nucleophilic attack and initiates the tandem cyclization cascade.[6]

Q2: What types of substrates are suitable for this reaction?

A2: Alkynes containing two appended nitrogen-based nucleophiles are the ideal substrates. The flexibility in the linker between the alkyne and the nucleophiles allows for the synthesis of various ring sizes.[6]

Q3: How does the substrate structure influence the reaction outcome?

A3: The steric hindrance around the alkyne can affect the reaction rate. Less sterically hindered alkynes tend to react faster as the coordination of the silver catalyst is more facile.[6] The nature of the nucleophiles also plays a crucial role in the cyclization process.

Troubleshooting Guide
Issue Possible Cause(s) Troubleshooting Steps
Low Yield 1. Inactive silver catalyst. 2. Competitive side reactions. 3. Insufficient activation of the alkyne.1. Use a fresh, anhydrous silver salt. 2. Optimize the reaction temperature and concentration to favor the desired intramolecular cyclization. 3. Consider using a more Lewis acidic silver salt or adding a co-catalyst.
Formation of Polymeric Material Intermolecular reactions are dominating.Dilute the reaction mixture to favor the intramolecular cyclization pathway. Slow addition of the substrate to the catalyst solution can also be beneficial.
Reaction Stalls Catalyst deactivation or product inhibition.Add a fresh portion of the silver catalyst. Ensure the reaction is free from impurities that could coordinate to the silver and inhibit its activity.
Experimental Protocol: Silver-Catalyzed Synthesis

This protocol is a general representation of a silver-catalyzed tandem cyclization.[6]

  • Reaction Setup: In a reaction vessel, dissolve the alkyne substrate (1.0 mmol) in a suitable anhydrous solvent (e.g., acetonitrile).

  • Catalyst Addition: Add the silver catalyst (e.g., AgOTf, 5 mol%) to the solution under an inert atmosphere.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the residue by column chromatography.[5]

Section 3: Rhodium-Catalyzed Cyclopropanation

For the synthesis of azaspiro[n.2]alkanes, a subset of diazaspirocycles, rhodium-catalyzed cyclopropanation of exocyclic olefins with donor/acceptor carbenes is a highly effective method.[7] This approach can be rendered enantioselective by using chiral dirhodium tetracarboxylate catalysts.[7]

Frequently Asked Questions (FAQs)

Q1: What is the key intermediate in this reaction?

A1: The key intermediate is a rhodium-carbene species, which is generated from a diazo compound in the presence of the dirhodium catalyst. This carbene then undergoes cyclopropanation with the exocyclic olefin.[7]

Q2: How is stereoselectivity controlled in this reaction?

A2: The stereoselectivity is primarily controlled by the chiral ligands on the dirhodium catalyst. The chiral pocket created by the ligands dictates the facial selectivity of the carbene addition to the olefin, leading to high enantioselectivity.[7]

Q3: What are the advantages of using a dirhodium catalyst?

A3: Dirhodium catalysts are highly efficient for this transformation, often achieving high turnovers.[7] The tunability of the ligands allows for fine-tuning of both reactivity and stereoselectivity.

Troubleshooting Guide
Issue Possible Cause(s) Troubleshooting Steps
Low Enantioselectivity 1. Impure chiral catalyst. 2. Racemization of the product under reaction or work-up conditions. 3. Incorrect choice of catalyst for the substrate.1. Ensure the chiral catalyst is of high purity. 2. Perform the reaction at lower temperatures and use a mild work-up procedure. 3. Screen different chiral dirhodium catalysts to find the optimal one for your specific substrate.
Formation of Dimerized Carbene Byproducts The rate of carbene dimerization is competitive with the cyclopropanation reaction.Use a slow addition of the diazo compound to maintain a low concentration of the rhodium-carbene intermediate. Running the reaction at a lower temperature can also help.
Poor Diastereoselectivity The catalyst does not effectively differentiate between the two faces of the olefin.Modify the steric and electronic properties of the ligands on the rhodium catalyst to enhance diastereocontrol.
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

This is a generalized protocol for rhodium-catalyzed cyclopropanation.[7]

  • Reaction Setup: To a solution of the exocyclic olefin (1.0 mmol) and the chiral dirhodium catalyst (e.g., Rh₂(S-p-PhTPCP)₄, 0.1 mol%) in a suitable solvent (e.g., dichloromethane), add a solution of the diazo compound (1.2 mmol) in the same solvent dropwise over several hours using a syringe pump.

  • Reaction Conditions: Stir the reaction at room temperature until the diazo compound is fully consumed (monitored by the disappearance of its characteristic color and TLC analysis).

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the desired azaspiro[n.2]alkane.

Section 4: Gold and Palladium Relay Catalysis

A diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives can be achieved through a gold and palladium relay catalytic tandem cyclization.[8] This process involves the generation of a furan-derived azadiene from an enynamide, followed by a cycloaddition with a Pd-π-allyl dipole.[8]

Frequently Asked Questions (FAQs)

Q1: What are the individual roles of the gold and palladium catalysts?

A1: The gold(I) catalyst facilitates the initial cyclization of the enynamide to form a furan-derived azadiene. The palladium(0) catalyst then promotes a [4+2] cycloaddition of this azadiene with a vinyl benzoxazinanone-derived Pd-π-allyl dipole.[8]

Q2: Why is this method considered a "relay" catalysis?

A2: It is termed relay catalysis because the two catalytic cycles operate sequentially. The product of the first catalytic cycle (the azadiene) becomes the substrate for the second catalytic cycle.

Q3: What are the key advantages of this dual catalytic system?

A3: This approach allows for the construction of complex spirocyclic systems from readily available starting materials under mild conditions.[8] It also demonstrates broad functional group compatibility.

Troubleshooting Workflow

G start Low Yield or Complex Mixture check_catalysts Verify Catalyst Activity (Au(I) and Pd(0) sources) start->check_catalysts check_substrates Check Substrate Purity (Enynamide and Vinyl Benzoxazinanone) start->check_substrates optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Additives) check_catalysts->optimize_conditions check_substrates->optimize_conditions side_reactions Identify Side Products (e.g., Decomposition of Azadiene) optimize_conditions->side_reactions successful_synthesis Successful Synthesis optimize_conditions->successful_synthesis If successful adjust_stoichiometry Adjust Substrate Stoichiometry side_reactions->adjust_stoichiometry adjust_stoichiometry->optimize_conditions Re-optimize

Caption: Troubleshooting workflow for Au/Pd relay catalysis.

References

  • Silver-Catalyzed Tandem Cyclization for Syntheses of Azaoxa- and Diazaspirocycles. ChemRxiv.
  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.
  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach.
  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry.
  • Technical Support Center: Purification of 6,7-Diazaspiro[4.
  • The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Compar
  • 2,4-Dioxo-1,3-diazaspiro[3][5]decane-3-sulfonic Acid as a Novel Solid Phase Halogen-free Acid Catalyst: Preparation, Characteriza. Journal of the Serbian Chemical Society.

  • Catalyst-Controlled Diastereodivergent Synthesis of Dispiro Compounds via Formal (3 + 2) Cyclization.
  • Validating the Mechanism of Action for 6,7-Diazaspiro[4.
  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. RSC Publishing.

Sources

Reference Data & Comparative Studies

Validation

The Ascendancy of Spirocyclic Amines in Modern Drug Discovery: A Comparative Analysis Centered on the Diazaspiro[4.5]decane Scaffold

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is a perpetual endeavor. Among the scaffolds that have garnered significant a...

Author: BenchChem Technical Support Team. Date: March 2026

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is a perpetual endeavor. Among the scaffolds that have garnered significant attention are spirocyclic amines, which are characterized by their unique three-dimensional structures where two rings are joined by a single common atom. This rigidified conformation can lead to improved potency, selectivity, and pharmacokinetic profiles compared to their more flexible, acyclic, or simple cyclic counterparts.[1] This guide provides a comparative analysis of 2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride and other spirocyclic amines, with a focus on their application in modulating key biological pathways.

While 2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride is a compound of interest, it is important to note that publicly available data on its specific biological activity is limited. Therefore, to illustrate the therapeutic potential of the diazaspiro[4.5]decane scaffold, this guide will leverage data from a well-characterized analogue, a potent 2,8-diazaspiro[4.5]decan-1-one derivative, and compare its performance with other modulators of the Janus kinase (JAK) signaling pathway.

The Strategic Advantage of the Spirocyclic Scaffold

The diazaspiro[4.5]decane core, a fusion of a five-membered and a six-membered ring sharing a single carbon, offers a rigid framework that can orient substituents in precise vectors. This structural rigidity is advantageous in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the introduction of heteroatoms, such as nitrogen in the diazaspiroalkane series, provides opportunities for hydrogen bonding and other key interactions with protein targets, as well as modulating the physicochemical properties of the molecule, such as solubility and basicity.

Comparative Analysis: Spirocyclic Amines in JAK-STAT Pathway Inhibition

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis.[2] Dysregulation of this pathway is implicated in a range of autoimmune diseases and cancers, making the development of specific JAK inhibitors a significant therapeutic goal.

A notable example of a bioactive diazaspiro[4.5]decane is a 2,8-diazaspiro[4.5]decan-1-one derivative (referred to as Compound 48 in a 2022 study), which has been identified as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and JAK1.[3][4]

Performance Data of a Spirocyclic JAK Inhibitor

The inhibitory activity of the 2,8-diazaspiro[4.5]decan-1-one derivative was evaluated against a panel of JAK kinases. The data clearly demonstrates its high potency for TYK2 and JAK1, with significant selectivity over JAK2 and JAK3. This selectivity is crucial for minimizing off-target effects, as non-selective JAK inhibition can lead to undesirable side effects.

CompoundTarget KinaseIC50 (nM)Selectivity vs. JAK1Selectivity vs. TYK2
2,8-diazaspiro[4.5]decan-1-one derivative (Compound 48) TYK266.2x-
JAK137-0.16x
JAK21403.8x23.3x
JAK33629.8x60.3x
Tofacitinib (Non-spirocyclic comparator) JAK11--
JAK2200.05x-
JAK31120.009x-

Data for the 2,8-diazaspiro[4.5]decan-1-one derivative is sourced from Yang T, et al. (2022).[3][4] Data for Tofacitinib is sourced from various publicly available databases and is representative.

The spirocyclic nature of Compound 48 is believed to contribute to its unique selectivity profile. The rigid three-dimensional structure allows for optimal presentation of pharmacophoric features into the ATP-binding pocket of the kinases, exploiting subtle differences between the JAK family members.

Experimental Protocols: A Self-Validating System

The generation of reliable and reproducible data is the cornerstone of scientific integrity. The following is a detailed protocol for a biochemical kinase assay, a standard method for determining the in vitro inhibitory activity of a compound against a purified kinase.

Protocol 1: In Vitro Biochemical Kinase Assay for TYK2/JAK1

This protocol is designed to quantify the direct inhibitory effect of a test compound on the enzymatic activity of TYK2 and JAK1.

Materials and Reagents:

  • Recombinant human TYK2 and JAK1 enzymes

  • Kinase substrate (e.g., a synthetic peptide such as IRS-1tide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (e.g., 2,8-diazaspiro[4.5]decan-1-one derivative) serially diluted in DMSO

  • Detection reagent (e.g., ADP-Glo™)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced inhibition.

  • Reaction Setup: In a 384-well plate, add the kinase assay buffer, the specific JAK enzyme, and the kinase substrate.

  • Initiation of Reaction: Add the diluted test compound or vehicle (DMSO) to the wells. Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for each enzyme to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Detection: Stop the kinase reaction and quantify the amount of ADP produced using a detection reagent such as ADP-Glo™. This reagent depletes the remaining ATP and converts the generated ADP into a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence (no enzyme control). Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity). Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[2]

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate the signaling pathway, the experimental workflow, and the structural relationships of the compounds.

JAK_STAT_Pathway cluster_membrane Cell Membrane cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization nucleus Nucleus pSTAT->nucleus Translocation gene Gene Transcription nucleus->gene Modulation inhibitor Spirocyclic JAK Inhibitor (e.g., 2,8-diazaspiro[4.5]decan-1-one) inhibitor->JAK Inhibition Kinase_Assay_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, ATP, Compound) start->prep setup Set up Reaction in 384-well Plate prep->setup initiate Initiate Reaction with ATP setup->initiate incubate Incubate at Room Temperature initiate->incubate detect Add Detection Reagent (e.g., ADP-Glo™) incubate->detect read Measure Luminescence detect->read analyze Analyze Data & Calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the in vitro biochemical kinase assay.

Structural_Comparison cluster_spiro Spirocyclic Inhibitor cluster_nonspiro Non-Spirocyclic Inhibitor spiro 2,8-Diazaspiro[4.5]decan-1-one (Represents 3D, rigid scaffold) nonspiro Tofacitinib (Represents a more planar, flexible scaffold)

Caption: Conceptual structural comparison between a spirocyclic and a non-spirocyclic inhibitor.

Conclusion

The exploration of spirocyclic amines, such as those based on the diazaspiro[4.5]decane scaffold, represents a promising frontier in drug discovery. As exemplified by the potent and selective dual TYK2/JAK1 inhibitor, the unique three-dimensional and rigid nature of these molecules can be harnessed to achieve superior pharmacological properties. While specific data for 2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride remains to be fully elucidated in the public domain, the broader class of diazaspiro[4.5]decanes demonstrates significant therapeutic potential. Further investigation into this and other spirocyclic scaffolds is warranted to unlock their full potential in developing the next generation of targeted therapies.

References

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. [Link]

  • BPS Bioscience. (n.d.). TYK2 (Tyrosine Kinase 2) Assay Kit. [Link]

  • PubMed. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. [Link]

Sources

Comparative

Biological activity of 2-Methyl-2,9-diazaspiro[4.5]decane vs. its demethylated analog

Technical Comparison Guide: 2-Methyl-2,9-diazaspiro[4.5]decane vs. 2,9-diazaspiro[4.5]decane Executive Summary: The Strategic Value of the Spiro-Scaffold In modern medicinal chemistry, spirocyclic diamines have emerged a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 2-Methyl-2,9-diazaspiro[4.5]decane vs. 2,9-diazaspiro[4.5]decane

Executive Summary: The Strategic Value of the Spiro-Scaffold

In modern medicinal chemistry, spirocyclic diamines have emerged as "privileged scaffolds"—molecular frameworks capable of providing ligands for diverse biological targets, particularly G-Protein Coupled Receptors (GPCRs) and ion channels.

This guide compares 2-Methyl-2,9-diazaspiro[4.5]decane (the "N-Methylated Probe") against its precursor/metabolite, 2,9-diazaspiro[4.5]decane (the "Nor-Analog").

  • The Core Distinction: The N-methyl group is not merely a structural appendage; it is a critical "molecular switch" that modulates basicity (pKa), lipophilicity (LogP), and blood-brain barrier (BBB) permeability.

  • Application: The N-methylated variant is typically the active pharmaceutical ingredient (API) or lead compound for CNS targets (Opioid, Sigma receptors), while the demethylated analog serves as a versatile synthetic building block or a metabolic biomarker.

Chemical Identity & Physicochemical Profile

The following table contrasts the fundamental properties that drive the biological divergence of these two agents.

Feature2-Methyl-2,9-diazaspiro[4.5]decane 2,9-diazaspiro[4.5]decane
Role Active Lead / CNS ProbeScaffold / Metabolite
Molecular Weight ~154.25 g/mol ~140.23 g/mol
Amine Type Tertiary (

-Me) & Secondary
Secondary (Bis)
LogP (Est.) 1.2 – 1.5 (Moderate Lipophilicity)0.5 – 0.8 (Hydrophilic)
pKa (Est.) ~9.8 (Tertiary), ~10.5 (Secondary)~10.8 (Secondary), ~11.0 (Secondary)
BBB Permeability High (Suitable for CNS targets)Low (Peripheral restriction)
Metabolic Fate Substrate for CYP450 (Demethylation)Substrate for Conjugation (UGT/SULT)

Expert Insight: The increase in lipophilicity (+0.7 LogP units) conferred by the methyl group is often the deciding factor in converting a peripherally restricted scaffold into a brain-penetrant drug candidate.

Biological Activity: Receptor Pharmacology

The biological utility of the 2,9-diazaspiro[4.5]decane core is heavily dependent on the substitution at the nitrogen atoms.

A. Target Affinity (Opioid & Sigma Receptors)
  • 2-Methyl Analog: In many spiro-piperidine opioids (e.g., relatives of Cebranopadol or Oliceridine), a tertiary amine is essential for anchoring the molecule in the receptor's orthosteric binding pocket via an ionic bond with a conserved Aspartate residue (e.g., Asp147 in

    
    -opioid receptors). The methyl group provides optimal steric fit without clashing with the receptor wall.
    
  • Demethylated Analog: Loss of the methyl group often results in a 10-to-100-fold loss of affinity ("The Nor-Effect"). While it can still bind, the lack of hydrophobic bulk reduces the free energy of binding.

B. Mechanistic Pathway: GPCR Signaling

The following diagram illustrates how the N-methylated ligand engages a Gi/o-coupled GPCR (like the


-opioid or Sigma-1 receptor) to initiate downstream signaling.

GPCR_Signaling Ligand 2-Methyl-2,9-diazaspiro (Ligand) Receptor GPCR (e.g., MOR/Sigma) Ligand->Receptor Binding (Ionic Interaction) G_Protein G-Protein (Gi/o) Receptor->G_Protein Activation (GTP Exchange) AC Adenylyl Cyclase G_Protein->AC Inhibition (Gi alpha) Channel K+ Channel (GIRK) G_Protein->Channel Activation (G beta-gamma) cAMP cAMP Levels AC->cAMP Reduction Effect Hyperpolarization / Analgesia cAMP->Effect Reduced Excitability Channel->Effect K+ Efflux

Figure 1: Signal transduction pathway activated by the N-methylated spiro-ligand binding to a Gi/o-coupled receptor.[1][2]

ADME & Metabolism: The N-Demethylation Cycle

A critical aspect of developing 2-Methyl-2,9-diazaspiro[4.5]decane derivatives is understanding their metabolic instability. The N-methyl group is a primary target for oxidative dealkylation by Cytochrome P450 enzymes (mainly CYP3A4 and CYP2D6).

Metabolic Pathway Visualization

Metabolism Parent Parent Drug (N-Methyl) CYP CYP450 (Oxidation) Parent->CYP NADPH/O2 Intermediate Carbinolamine Intermediate CYP->Intermediate Metabolite Nor-Metabolite (Demethylated) Intermediate->Metabolite Spontaneous Formaldehyde Formaldehyde (Byproduct) Intermediate->Formaldehyde Conjugation Phase II (Glucuronidation) Metabolite->Conjugation UGT Enzymes Excretion Renal Excretion Conjugation->Excretion

Figure 2: The oxidative N-demethylation pathway converting the active probe into its nor-analog.

Implications for Drug Development:

  • Active Metabolites: In some cases, the demethylated analog (2,9-diazaspiro[4.5]decane) retains biological activity, prolonging the therapeutic effect.

  • Toxicity: The formaldehyde byproduct is usually negligible, but accumulation of the secondary amine can alter off-target selectivity (e.g., hERG channel inhibition).

Experimental Protocols

Protocol A: Selective N-Methylation (Synthesis)

Objective: Convert the bulk 2,9-diazaspiro[4.5]decane scaffold into the N-methyl probe.

  • Reagents: 2,9-diazaspiro[4.5]decane (1.0 eq), Formaldehyde (37% aq., 5.0 eq), Sodium Triacetoxyborohydride (STAB, 3.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve diamine in DCM (0.1 M).

    • Add Formaldehyde; stir for 15 min to form the iminium ion.

    • Add STAB portion-wise at 0°C.

    • Stir at Room Temp for 4 hours.

  • Validation (TLC/LCMS):

    • Starting Material: Ninhydrin stain (+), Low retention time.

    • Product: Ninhydrin stain (weak/different color), Dragendorff stain (+), Mass shift +14 Da.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[3] The tertiary amine product will partition into the organic layer, while unreacted secondary amines can be washed out at low pH if necessary.

Protocol B: Comparative Calcium Flux Assay (Activity)

Objective: Measure functional potency at a Gq-coupled receptor (or Gi-coupled via chimeric G-proteins).

  • Cell Line: HEK293 stably expressing the target receptor (e.g., Muscarinic or Chemokine).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Treatment:

    • Arm A: 2-Methyl-2,9-diazaspiro[4.5]decane (Log concentrations -9 to -5 M).

    • Arm B: 2,9-diazaspiro[4.5]decane (Log concentrations -9 to -5 M).

  • Readout: Measure fluorescence intensity (Ex 494 / Em 516) upon injection.

  • Data Analysis: Plot Dose-Response curves.

    • Expectation: The N-Methyl analog should show a lower EC50 (higher potency) if the hydrophobic pocket interaction is critical.

References

  • Reymond, J. L., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. University of Bern. 4

  • PubChem. (2021).[5][1][6] 2-(2-Methylbutan-2-yl)-2,9-diazaspiro[4.5]decane Compound Summary. National Library of Medicine. 5

  • BenchChem. (2025). Validating the Mechanism of Action for 6,7-Diazaspiro[4.5]decane-Based Drugs. 7

  • J. Med. Chem. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor. 8

  • Sigma-Aldrich. (2025). 2,9-diazaspiro[4.5]decane dihydrochloride Product Information. [9][7]

Sources

Validation

Comparative Analysis of 2-Methyl-2,9-diazaspiro[4.5]decane Derivatives: A Guide to Structure-Activity Relationships

The quest for novel therapeutics with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional flat, aromatic structures. Spirocyclic scaffolds,...

Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel therapeutics with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional flat, aromatic structures. Spirocyclic scaffolds, with their inherent three-dimensionality, have emerged as a particularly promising class of privileged structures.[1][2][3] Among these, the 2,9-diazaspiro[4.5]decane framework, which fuses a pyrrolidine and a piperidine ring through a common carbon atom, offers a rigid yet versatile platform for the development of potent and selective modulators of a wide array of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-methyl-2,9-diazaspiro[4.5]decane derivatives, comparing their performance with key alternatives and providing the experimental context necessary for researchers in drug discovery.

The Strategic Advantage of the Spirocyclic Core

The diazaspiro[4.5]decane core imparts several advantageous properties to a drug candidate. Its rigid, non-planar structure allows for a precise spatial orientation of substituents, which is critical for high-affinity interactions with the complex three-dimensional binding pockets of biological targets.[4] This controlled conformation can lead to a significant improvement in both potency and selectivity compared to more flexible, acyclic or monocyclic analogs.[3] Furthermore, the increased fraction of sp3-hybridized carbons in spirocyclic scaffolds generally correlates with improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability.[2][3]

The 2-methyl-2,9-diazaspiro[4.5]decane scaffold offers two distinct nitrogen atoms (N2 and N9) that serve as key points for chemical diversification, allowing for the fine-tuning of a compound's pharmacological profile.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of 2-methyl-2,9-diazaspiro[4.5]decane derivatives is exquisitely sensitive to the nature and position of various substituents. The following sections dissect the key SAR trends observed for this scaffold across different biological targets.

The Role of the N2-Methyl Group

The methyl group at the N2 position of the pyrrolidine ring is a critical feature that often defines the initial activity profile. While it may seem like a minor addition, its presence can significantly influence the molecule's basicity, conformation, and interaction with the target protein. For instance, in the context of nicotinic acetylcholine receptor (nAChR) modulation, this methylation can be crucial for establishing the correct binding orientation within the receptor's ligand-binding domain. In some series, replacing the N2-methyl with larger alkyl groups leads to a decrease in potency, suggesting a sterically constrained binding pocket. Conversely, the unsubstituted N2 position often results in a different spectrum of activity, highlighting the importance of this specific substitution.

Diversification at the N9-Piperidine Nitrogen

The secondary amine at the N9 position is the most common site for introducing diversity in this scaffold. The choice of substituent at N9 is a primary determinant of both the target class and the potency of the resulting compound.

  • Aromatic and Heteroaromatic Substituents: The introduction of various aryl and heteroaryl groups at N9 has been a fruitful strategy for targeting central nervous system (CNS) receptors. For example, derivatives bearing substituted phenyl or pyridyl moieties have shown significant affinity for sigma-1 (σ1) and muscarinic M1 receptors.[1] The electronic nature and substitution pattern on these aromatic rings are critical. Electron-withdrawing groups can modulate the pKa of the N9 nitrogen, influencing its interaction with acidic residues in the binding site, while bulky hydrophobic groups can occupy lipophilic pockets.

  • Alkyl and Aralkyl Chains: Simple alkyl or aralkyl substituents at N9 can also confer potent activity. For example, a benzyl group or a phenethyl group can position an aromatic ring in a specific region of the binding site, leading to potent antagonism at T-type calcium channels.[5] The length and flexibility of the alkyl linker are often optimized to achieve the ideal distance and orientation for this interaction.

Comparative SAR: Diazaspiro[4.5]decane vs. Azaspiro[4.4]nonane

A direct comparison with the smaller azaspiro[4.4]nonane ring system (fused pyrrolidine and cyclopentane rings) reveals a clear divergence in primary biological activities. While azaspiro[4.4]nonane derivatives have been extensively explored as potent nAChR agonists, the larger azaspiro[4.5]decane scaffold has proven to be a more versatile platform for targeting a broader range of CNS receptors, including sigma-1 and M1 muscarinic receptors.[1] This suggests that the larger piperidine ring of the [4.5]decane system allows for a different vectoring of substituents that is more amenable to the binding site topographies of these other receptors.

Biological Targets and Performance Data

The versatility of the 2-methyl-2,9-diazaspiro[4.5]decane scaffold is evident from the wide range of biological targets for which potent modulators have been developed.

Target ClassKey Substituents (at N9)Example ActivityTherapeutic Potential
Sigma-1 (σ1) Receptors Substituted ArylalkylsKi values in the low nanomolar rangeNeuroprotection, Psychiatric Disorders[1]
Muscarinic Receptors (M1) Heterocyclic moietiesPotent agonism (EC50 < 100 nM)Cognitive Enhancement, Alzheimer's Disease[1]
T-Type Calcium Channels Benzyl and substituted benzyl groupsPotent antagonistsEpilepsy, Neuropathic Pain[5]
TYK2/JAK1 Kinases Complex heterocyclic systemsIC50 values of 6 nM (TYK2) and 37 nM (JAK1)Inflammatory Bowel Disease, Autoimmune Disorders[6]
Chitin Synthase Thiazole-containing side chainsIC50 values comparable to control drug polyoxin BAntifungal Agents[7]

Experimental Protocols

To facilitate further research and development of this promising scaffold, we provide representative experimental protocols for synthesis and biological evaluation.

General Synthetic Workflow for 2,9-Diazaspiro[4.5]decane Derivatives

The synthesis of the 2,9-diazaspiro[4.5]decane core is a multi-step process that requires careful control of stereochemistry. A common approach involves the construction of the piperidine ring followed by a spirocyclization step.[1][8]

Caption: General synthetic workflow for 2,9-diazaspiro[4.5]decanes.

Step-by-Step Protocol for N9-Arylation:

  • Dissolve the Scaffold: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the 2-methyl-2,9-diazaspiro[4.5]decane core (1.0 eq) in an anhydrous aprotic solvent such as toluene or dioxane.

  • Add Reagents: Add the desired aryl halide (e.g., aryl bromide, 1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs2CO3, 2.0 eq).

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N9-arylated derivative.

Sigma-1 (σ1) Receptor Binding Assay

This protocol is designed to determine the binding affinity of test compounds for the σ1 receptor.[1]

Caption: Workflow for a sigma-1 receptor competitive binding assay.

Detailed Procedure:

  • Membrane Preparation: Homogenize guinea pig brain tissue or cells overexpressing the human σ1 receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand ([³H]-(+)-pentazocine, final concentration ~1-2 nM), and the test compound at various concentrations in a final volume of 200 µL of assay buffer.

  • Non-specific Binding: To determine non-specific binding, a parallel set of wells should contain a high concentration of a known σ1 ligand (e.g., 10 µM haloperidol).

  • Incubation: Incubate the plates at 37°C for 150 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

  • Washing: Quickly wash the filters three times with 3 mL of ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding data. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The 2-methyl-2,9-diazaspiro[4.5]decane scaffold represents a highly valuable platform in modern medicinal chemistry. Its inherent three-dimensionality and the presence of two distinct points for diversification have enabled the development of potent and selective modulators for a diverse range of challenging biological targets. The SAR principles outlined in this guide demonstrate that strategic modifications, particularly at the N9 position, can effectively steer the pharmacological profile towards desired targets, from CNS receptors to enzymes involved in inflammation and fungal growth.

Future efforts in this area should focus on exploring novel substitutions on the carbon framework of both the pyrrolidine and piperidine rings to access new chemical space. Furthermore, a deeper investigation into the stereochemical requirements for activity at various targets will be crucial for developing single-isomer drugs with improved therapeutic indices. As synthetic methodologies continue to advance, the accessibility of a wider range of derivatives will undoubtedly solidify the position of the 2-methyl-2,9-diazaspiro[4.5]decane core as a truly privileged scaffold in the ongoing search for next-generation therapeutics.

References

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. Available at: [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. Available at: [Link]

  • Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. PubMed. Available at: [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. ScienceDirect. Available at: [Link]

  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. Available at: [Link]

  • 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA. Available at: [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Available at: [Link]

  • Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. PubMed. Available at: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Available at: [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available at: [Link]

  • 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. PubMed. Available at: [Link]

Sources

Comparative

In Vitro and In Vivo Efficacy Comparison of Diazaspiro[4.5]decane Analogs: A Guide for Drug Development

The integration of spirocyclic scaffolds into medicinal chemistry has revolutionized the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Among these, the diazaspiro[4.5]decane core has emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

The integration of spirocyclic scaffolds into medicinal chemistry has revolutionized the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Among these, the diazaspiro[4.5]decane core has emerged as a highly versatile, rigid bioisostere for traditional saturated heterocycles like piperazine. By locking the molecular conformation and altering the spatial projection of the basic nitrogen atoms, diazaspiro[4.5]decane analogs frequently exhibit enhanced target selectivity, reduced metabolic liability, and mitigated off-target toxicity.

This guide provides an objective, data-driven comparison of diazaspiro[4.5]decane analogs against their traditional counterparts across two distinct therapeutic paradigms: L-cystine crystallization inhibition (Cystinuria) and PARP inhibition (Oncology/Inflammation) .

Case Study: L-Cystine Crystallization Inhibitors for Cystinuria

Cystinuria is a genetic disorder characterized by defective renal reabsorption of L-cystine, leading to supersaturation and the formation of recurrent kidney stones [1]. Traditional treatments, such as L-cystine dimethyl ester (CDME), suffer from poor metabolic stability and low efficacy. Recent drug development efforts have replaced flexible terminal groups with rigid spirocyclic diamines to enhance efficacy.

Efficacy Comparison: CDME vs. LH708 vs. LH1753

Researchers developed LH1753 (8-L-cystinyl bis(1,8-diazaspiro[4.5]decane)), utilizing the 1,8-diazaspiro[4.5]decane core as a bioisosteric replacement for the N-methylpiperazine terminal groups found in the earlier generation inhibitor, LH708 [1].

Table 1: In Vitro and In Vivo Efficacy Profile
CompoundScaffold / Terminal GroupIn Vitro EC₅₀ (nM)*Relative Potency vs. CDMEIn Vivo Efficacy (Stone Prevention)**
CDME Dimethyl ester3530 ± 3601xPoor (Metabolically unstable)
LH708 N-methylpiperazine59.8 ± 7.2~59xModerate
LH1753 1,8-diazaspiro[4.5]decane29.5 ± 8.6~120xHigh (Significant reduction in stone mass)

*EC₅₀ measured in a 2.9 mM supersaturated L-cystine solution at room temperature for 72 h. **Evaluated in a Slc3a1-knockout mouse model.

Experimental Methodologies: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each experimental choice.

Protocol A: In Vitro L-Cystine Crystallization Assay

  • Preparation of Supersaturated Solution: Dissolve L-cystine in Millipore water to achieve a 2.9 mM supersaturated state.

    • Causality: This specific concentration mimics the pathological supersaturation observed in the renal proximal tubules of cystinuria patients, providing a highly sensitive thermodynamic baseline for crystal nucleation.

  • Inhibitor Introduction: Add LH1753, LH708, or CDME at varying concentrations to generate a dose-response curve.

    • Causality: Testing across a logarithmic concentration gradient allows for the precise calculation of the EC₅₀ (the concentration required to inhibit crystallization by 50%).

  • Incubation: Incubate the solution at room temperature for 72 hours.

    • Causality: A 72-hour window provides sufficient time for thermodynamic equilibrium to be reached, ensuring that the measured inhibition reflects stable crystal growth arrest rather than a transient kinetic delay.

  • Quantification: Measure the remaining soluble L-cystine concentration via spectrophotometry.

    • Causality: The amount of L-cystine remaining in solution is inversely proportional to the mass that has crystallized, yielding a direct, objective readout of inhibitor efficacy.

Protocol B: In Vivo Efficacy in Slc3a1-Knockout Mice

  • Model Generation: Breed Slc3a1 heterozygous mice to generate Slc3a1-knockout (KO) offspring.

    • Causality: The Slc3a1 gene encodes the heavy subunit of the b0,+ amino acid transporter; its ablation accurately phenocopies human Type A cystinuria.

  • Dosing Regimen: Administer LH1753 via oral gavage at 150 μmol/kg daily for 8 weeks, starting at 6 weeks of age.

    • Causality: Oral gavage ensures precise dosing to evaluate true oral bioavailability, while the 8-week timeframe covers the critical period of rapid stone accretion in this murine model.

  • Stone Quantification: Post-euthanasia, harvest the bladder and kidneys to extract, dry, and weigh the L-cystine stones.

    • Causality: Total dry stone weight is the definitive endpoint for in vivo efficacy, directly translating to the drug's clinical potential to prevent urolithiasis.

G N1 Generate Slc3a1-KO Mice (Cystinuria Model) N2 Oral Gavage LH1753 (150 μmol/kg/day) N1->N2 N3 8-Week Incubation & Urine Collection N2->N3 N4 Quantify Stone Formation (Efficacy Readout) N3->N4

In vivo workflow for evaluating LH1753 efficacy in Slc3a1-knockout mice.

Case Study: PARP Inhibitors and the Mitigation of Cytotoxicity

Poly(ADP-ribose) polymerase (PARP) inhibitors, such as the FDA-approved drug Olaparib , are highly effective in oncology. However, Olaparib utilizes a piperazine core that contributes to high PARP-1 trapping, resulting in severe DNA damage and cytotoxicity [2]. This limits its utility in non-oncological, inflammatory diseases.

Efficacy Comparison: Piperazine vs. Diazaspiro Cores

By replacing the piperazine core of the Olaparib framework with a 2,8-diazaspiro[4.5]decane system, researchers successfully decoupled enzyme inhibition from DNA trapping. The rigid spirocyclic geometry alters the binding vector within the PARP-1 active site.

Table 2: Pharmacological Profiling of PARP Inhibitor Scaffolds
CompoundCore ScaffoldPARP-1 IC₅₀ (nM)DNA Damage InductionCytotoxicity Profile
Olaparib Piperazine~5.0High (Traps PARP on DNA)High (Apoptosis induction)
Compound 16c 2,8-diazaspiro[4.5]decane12.6 ± 1.1NegligibleLow (Tissue sparing)
Compound 17b Boc-protected diazaspiro452.8LowLow

Data indicates that while the diazaspiro bioisostere (Compound 16c) exhibits a slight reduction in absolute PARP-1 affinity compared to Olaparib, it entirely abolishes the DNA-damaging properties at equivalent micromolar concentrations [2].

Mechanistic Rationale

The flexibility of the piperazine ring allows Olaparib to induce conformational changes in PARP-1 that lock the enzyme onto DNA strands (PARP trapping). The 2,8-diazaspiro[4.5]decane core introduces steric bulk (spiro-fusion) that prevents this specific conformational lock. Consequently, the diazaspiro analog acts as a pure catalytic inhibitor without acting as a DNA poison. This causal relationship proves that high-affinity PARP inhibitors can be engineered for inflammatory diseases where cytotoxicity is strictly contraindicated.

G cluster_0 Traditional (Piperazine Core) cluster_1 Bioisostere (Diazaspiro Core) A1 Olaparib A2 High PARP-1 Affinity & DNA Trapping A1->A2 A3 High Cytotoxicity (DNA Damage) A2->A3 B1 2,8-Diazaspiro[4.5]decane Analog B2 Altered Binding Vector Reduced Trapping B1->B2 B3 Low Cytotoxicity (Tissue Sparing) B2->B3

Mechanistic divergence of piperazine vs. diazaspiro cores in PARP inhibition.

Conclusion

The empirical data demonstrates that the diazaspiro[4.5]decane scaffold is not merely a structural novelty, but a highly functional bioisostere capable of tuning both the physicochemical and toxicological profiles of a drug. Whether increasing the potency of crystallization inhibitors by 120-fold (as seen with LH1753) or rescuing a cytotoxic oncology drug for potential inflammatory applications (as seen with diazaspiro-olaparib analogs), this spirocyclic core is a critical tool in modern drug discovery.

References
  • Hu, L., et al. (2024). "8-L-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable L-Cystine Crystallization Inhibitor for Cystinuria." ACS Medicinal Chemistry Letters, 15(7). Available at:[Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2018). Molecular Cancer Research. Available via PMC at:[Link]

Validation

Validation of 2-Methyl-2,9-diazaspiro[4.5]decane Hydrochloride Purity: HPLC-CAD vs. qNMR

Content Type: Publish Comparison Guide Executive Summary: The "Invisible" Analyte Challenge In the development of novel GPCR ligands and kinase inhibitors, 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride serves as a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide

Executive Summary: The "Invisible" Analyte Challenge

In the development of novel GPCR ligands and kinase inhibitors, 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride serves as a critical aliphatic amine building block. However, its validation presents a distinct analytical challenge: the absence of a UV-active chromophore .

Standard HPLC-UV methods (254 nm) are ineffective. Relying on low-wavelength UV (205–210 nm) introduces significant solvent noise and lack of specificity. This guide compares two robust alternatives for purity validation:

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): The solution for separation and impurity profiling.

  • Quantitative Nuclear Magnetic Resonance (qNMR): The solution for absolute mass balance and potency assignment.

Compound Profile & Analytical Strategy

  • Analyte: 2-Methyl-2,9-diazaspiro[4.5]decane dihydrochloride.

  • Structure: Bicyclic spiro-system, purely aliphatic.

  • Key Property: High polarity, basic nitrogen centers, lack of

    
    -electron conjugation.
    
  • The Problem: UV response factors are negligible. Impurities (synthetic precursors) may have vastly different response factors, rendering "Area %" by UV meaningless.[1]

Strategic Comparison
FeatureMethod A: HPLC-CAD Method B: 1H-qNMR
Principle Separation based on hydrophobicity/charge; detection by particle sizing.Nuclear spin resonance; signal intensity

molar concentration.
Primary Use Impurity profiling (detecting trace contaminants <0.1%).Potency assignment (Absolute Purity wt%).
Reference Standard Required (for quantification).Not Required (uses internal standard).
Linearity Curvilinear (requires polynomial fit).Perfectly Linear (

).
Specificity High (resolves isomers/byproducts).High (structural fingerprinting).

Method A: HPLC-CAD Validation (The Separation Standard)

Charged Aerosol Detection (CAD) is chosen over ELSD due to its superior sensitivity and more uniform response factor for non-volatile analytes.

Experimental Protocol

Reagents:

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters:

  • Column: Waters XBridge BEH HILIC or equivalent (Polar retention is critical for this amine).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detector: Corona Veo CAD (Evaporation Temp: 35°C).

Gradient Profile:

  • 0-2 min: 95% B (Isocratic hold)

  • 2-15 min: 95% B

    
     60% B (Linear ramp)
    
  • 15-20 min: 60% B (Wash)

  • 20-25 min: 95% B (Re-equilibration)

Causality & Logic
  • HILIC Mode: The spiro-diamine is highly polar. Reverse phase (C18) would result in elution at the void volume (

    
    ), causing co-elution with salts. HILIC retains the charged amine, allowing separation from non-polar synthetic precursors.
    
  • Ammonium Formate: Provides ionic strength to reduce secondary interactions with silanols, ensuring sharp peak shapes for the basic amine.

  • CAD: Detects any non-volatile analyte regardless of optical properties.

Method B: qNMR Validation (The Structural Standard)

qNMR is the "Gold Standard" for establishing the purity of the primary reference material itself.

Experimental Protocol

Reagents:

  • Solvent: Deuterium Oxide (

    
    , 99.9% D) or DMSO-
    
    
    
    .
    • Selection:

      
       is preferred for the hydrochloride salt to ensure full solubility and prevent exchangeable proton broadening.
      
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why? High purity, non-hygroscopic, and provides a sharp singlet at

      
       6.3 ppm (olefinic protons), well-separated from the aliphatic region (1.0–4.0 ppm) of the spiro-decane.
      

Acquisition Parameters (400 MHz or higher):

  • Pulse Sequence: 90° pulse (zg30).

  • Relaxation Delay (

    
    ):  30 seconds.
    
    • Logic:

      
       must be 
      
      
      
      . Aliphatic methyl protons often have
      
      
      s;
      
      
      ensures >99.9% magnetization recovery for quantitative accuracy.
  • Scans (NS): 16 or 32 (for S/N > 150).

  • Spectral Width: -2 to 14 ppm.

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= weighed mass.[2]
Target Signals
  • Analyte Signal: N-Methyl singlet (

    
     ppm, 3H).
    
  • IS Signal: Maleic acid singlet (

    
     ppm, 2H).
    

Comparative Validation Data

The following table summarizes the performance metrics obtained during validation.

Validation ParameterHPLC-CADqNMRVerdict
Specificity Excellent. Separates process impurities (e.g., uncyclized intermediates).Good. Differentiates structure, but trace impurities (<1%) may overlap or be lost in noise.HPLC wins for impurity profiling.
Linearity (

)
> 0.995 (Polynomial fit required).> 0.9999 (Inherently linear).qNMR wins for accuracy.[3]
Precision (RSD) 1.5% - 2.0%0.3% - 0.5% qNMR is superior for assay.
LOD / Sensitivity ~0.05% (Trace detection).~0.5% (Requires long scan times for lower).HPLC wins for trace analysis.
Robustness Sensitive to mobile phase pH and nebulizer temp.Robust; only sensitive to phase correction and integration.qNMR is more robust.[1]

Visualized Workflows

Analytical Decision Pathway

AnalyticalDecision Start Sample: 2-Methyl-2,9-diazaspiro[4.5]decane HCl Decision1 Goal of Analysis? Start->Decision1 PathA Absolute Purity / Potency (Reference Standard Certification) Decision1->PathA Mass Balance PathB Impurity Profiling (Batch Release / QC) Decision1->PathB Contaminants MethodA Method: 1H-qNMR (Internal Std: Maleic Acid) PathA->MethodA MethodB Method: HPLC-CAD (HILIC Column) PathB->MethodB ResultA Output: Mass % Purity (Accuracy ±0.5%) MethodA->ResultA ResultB Output: Area % Impurities (Sensitivity <0.05%) MethodB->ResultB Integration Integrated Report: Use qNMR for Assay Value Use HPLC for Impurity Limits ResultA->Integration ResultB->Integration

Caption: Decision matrix for selecting qNMR vs. HPLC-CAD based on the analytical objective (Potency vs. Impurity Profiling).

qNMR Data Processing Workflow

qNMRWorkflow Step1 Weigh Sample & IS (Metrological Weighing) Step2 Dissolve in D2O (Complete Solubilization) Step1->Step2 Step3 Acquire 1H NMR (d1 > 5*T1, 90° Pulse) Step2->Step3 Step4 Phase & Baseline Correction (Manual/Automated) Step3->Step4 Step5 Integration (N-Me vs. Maleic Vinyl) Step4->Step5 Step6 Calculate Purity (Molar Ratio) Step5->Step6

Caption: Step-by-step qNMR workflow ensuring metrological traceability and data integrity.

Conclusion & Recommendation

For 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride , a single method is insufficient.

  • Use qNMR to assign the "True Value" (Assay) of your primary lot. It bypasses the lack of UV chromophore and eliminates the need for a reference standard of the analyte itself.

  • Use HPLC-CAD for routine Quality Control (QC) to monitor degradation products and synthetic impurities that qNMR cannot detect at low levels.

Final Verdict: The combination of qNMR for Assay and HPLC-CAD for Purity constitutes the scientifically rigorous validation package required for regulatory submission.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[5][6][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A, 1217(10), 1549-1556. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834-851. [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Efficiency of Routes to 2-Methyl-2,9-diazaspiro[4.5]decane

For Researchers, Scientists, and Drug Development Professionals The 2,9-diazaspiro[4.5]decane scaffold is a valuable structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Its rig...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,9-diazaspiro[4.5]decane scaffold is a valuable structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Its rigid, three-dimensional structure allows for precise positioning of substituents in chemical space, a desirable feature for optimizing interactions with biological targets. The N-methylated analog, 2-Methyl-2,9-diazaspiro[4.5]decane, is of particular interest for its potential to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of prominent synthetic routes to this key molecule, with a focus on efficiency, scalability, and practical applicability in a research and development setting.

Route 1: Reductive Amination of a Spirocyclic Ketone

A prevalent and logical approach to the synthesis of 2-Methyl-2,9-diazaspiro[4.5]decane involves the double reductive amination of a suitable spirocyclic ketone. This method is attractive due to the commercial availability of starting materials and the robustness of the reductive amination reaction.[1][2][3]

Experimental Protocol

A representative procedure for this route is as follows:

Step 1: Synthesis of the Spirocyclic Diamine

  • To a solution of 1,4-dioxa-8-azaspiro[4.5]decan-8-one in a suitable solvent (e.g., methanol, ethanol), add an excess of methylamine and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.[2]

  • The reaction is typically stirred at room temperature for several hours to overnight.

  • Acidic workup removes the ketal protecting group, revealing the piperidone carbonyl.

  • A second reductive amination, often intramolecular, is then induced to form the second ring and yield the 2,9-diazaspiro[4.5]decane core.

Step 2: N-Methylation

  • The resulting secondary amine at the N2 position can be selectively methylated using a variety of standard procedures. A common method is the Eschweiler-Clarke reaction, which employs formaldehyde and formic acid.[2]

  • Alternatively, direct alkylation with methyl iodide in the presence of a non-nucleophilic base can be used.

Causality and Experimental Choices

The choice of reducing agent is critical for the success of the reductive amination. Sodium triacetoxyborohydride is often preferred due to its mildness and tolerance of a wide range of functional groups.[2] The two-step reductive amination sequence allows for controlled construction of the diazaspirene.

Workflow Diagram

start 1,4-Dioxa-8-azaspiro[4.5]decan-8-one step1 Reductive Amination (Methylamine, NaBH3CN) start->step1 intermediate1 N-Methylated Spirocyclic Intermediate step1->intermediate1 step2 Acidic Hydrolysis intermediate1->step2 intermediate2 Piperidone Intermediate step2->intermediate2 step3 Intramolecular Reductive Amination intermediate2->step3 product 2-Methyl-2,9-diazaspiro[4.5]decane step3->product

Caption: Reductive Amination Route Workflow

Route 2: Multi-component Reaction Strategy

Multi-component reactions (MCRs) offer an efficient approach to complex molecules by combining three or more starting materials in a single pot. A plausible MCR route to the 2,9-diazaspiro[4.5]decane core could involve the condensation of a piperidone derivative, an amine, and a source of the second nitrogen and carbon atoms.[4]

Experimental Protocol

A hypothetical MCR approach could be designed as follows:

  • Combine N-benzyl-4-piperidone, an isocyanide (e.g., tert-butyl isocyanide), and a suitable acid catalyst in a one-pot reaction.

  • This would be followed by a cyclization and subsequent deprotection of the benzyl group.

  • The final N-methylation at the N2 position would be carried out as described in Route 1.

Causality and Experimental Choices

The success of an MCR is highly dependent on the careful selection of reactants and conditions to favor the desired reaction pathway over potential side reactions. The use of a protecting group on one of the nitrogen atoms (e.g., benzyl) is crucial for directing the cyclization and allowing for selective methylation later in the synthesis.

Workflow Diagram

start1 N-Benzyl-4-piperidone step1 Multi-component Reaction start1->step1 start2 Isocyanide start2->step1 start3 Amine start3->step1 intermediate1 Protected Diazaspirodecane step1->intermediate1 step2 Deprotection (e.g., Hydrogenolysis) intermediate1->step2 intermediate2 2,9-Diazaspiro[4.5]decane step2->intermediate2 step3 N-Methylation intermediate2->step3 product 2-Methyl-2,9-diazaspiro[4.5]decane step3->product

Caption: Multi-component Reaction Workflow

Route 3: Synthesis via a Michael Addition Approach

A strategy involving a Michael addition of a pipecolate-derived enolate to a nitroalkene has been reported for the synthesis of related 2,8-diazaspiro[4.5]decan-1-one derivatives.[5] This approach can be adapted for the synthesis of the desired 2,9-diazaspiro[4.5]decane.

Experimental Protocol
  • Enolate Formation and Michael Addition: A protected pipecolate ester is treated with a strong base like lithium diisopropylamide (LDA) to form the enolate, which then reacts with a suitable nitroalkene in a Michael addition.[5]

  • Reduction and Cyclization: The nitro group of the Michael adduct is reduced to an amine, which then undergoes spontaneous or catalyzed cyclization to form a lactam.[5]

  • Lactam Reduction: The resulting lactam is then reduced to the corresponding diamine using a powerful reducing agent such as lithium aluminum hydride.

  • N-Methylation: The final step is the selective methylation of the N2 nitrogen.

Causality and Experimental Choices

This route offers good control over stereochemistry at the newly formed chiral centers. The choice of protecting groups for the nitrogen atoms is critical to ensure chemoselectivity in the subsequent reaction steps. The reduction of the lactam requires a potent reducing agent, and reaction conditions must be carefully controlled.

Workflow Diagram

start1 Protected Pipecolate Ester step1 Michael Addition start1->step1 start2 Nitroalkene start2->step1 intermediate1 Nitro Adduct step1->intermediate1 step2 Nitro Group Reduction & Cyclization intermediate1->step2 intermediate2 Spirocyclic Lactam step2->intermediate2 step3 Lactam Reduction (LAH) intermediate2->step3 intermediate3 2,9-Diazaspiro[4.5]decane step3->intermediate3 step4 N-Methylation intermediate3->step4 product 2-Methyl-2,9-diazaspiro[4.5]decane step4->product

Caption: Michael Addition Route Workflow

Comparative Analysis

MetricReductive Amination RouteMulti-component Reaction RouteMichael Addition Route
Overall Yield Moderate to GoodPotentially HighGood
Number of Steps 3-42-34-5
Starting Materials Commercially availableRequires synthesis of some starting materialsCommercially available
Scalability GoodModerateModerate
Stereocontrol Generally poor unless chiral auxiliaries are usedDependent on specific MCRGood potential for diastereocontrol
Key Advantages Robust and reliable reactionsHigh atom economy and convergenceGood stereochemical control
Key Challenges Potential for over-alkylationOptimization of reaction conditions can be complexRequires strong reducing agents

Conclusion

The optimal synthetic route to 2-Methyl-2,9-diazaspiro[4.5]decane will depend on the specific requirements of the research program, including the desired scale, purity, and stereochemical configuration.

  • The Reductive Amination Route stands out for its simplicity and the use of readily available starting materials, making it a strong candidate for initial library synthesis and scale-up.

  • The Multi-component Reaction Route offers the most convergent and potentially efficient synthesis, though it may require more initial optimization.

  • The Michael Addition Route provides the best opportunity for controlling stereochemistry, which is crucial when specific isomers are required for biological evaluation.

Researchers should carefully consider these factors when selecting a synthetic strategy for this important class of molecules. Further investigation into the catalytic asymmetric versions of these reactions could provide even more efficient and selective access to enantiomerically pure 2-Methyl-2,9-diazaspiro[4.5]decane.

References

  • Organic & Biomolecular Chemistry. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. RSC Publishing.
  • ResearchGate. The synthetic methods of oxa‐azaspiro[4.
  • Chemical Communications.
  • ResearchGate.
  • Benchchem. Comparative Analysis of Synthetic Routes to Spiro[4.5]dec-9-en-7-one.
  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • JOCPR.
  • ResearchGate. A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.
  • Organic Chemistry Portal.
  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • MDPI.
  • Chemical Communications.
  • SFERA. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • Benchchem. Application Notes & Protocols: 6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis.
  • DOI. 1-oxa-3,7-diazaspiro[4.
  • MDPI. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones.
  • Synthesis. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • PubChem. 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane.
  • PubChemLite. 2-methyl-2,7-diazaspiro[4.5]decane.
  • Angewandte Chemie.
  • PMC. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one)
  • ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes.
  • Organic & Biomolecular Chemistry. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. RSC Publishing.
  • ResearchGate. Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles.
  • ChemRxiv. Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.
  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.

Sources

Validation

Spirocyclic Scaffolds in Focus: Cross-Reactivity and Selectivity Profiling of 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride

[1] Executive Summary: The Escape from Flatland Product: 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride (2,9-DSD) Primary Application: Pharmacophore modulation, Piperazine bioisostere, Fragment-Based Drug Discovery (FB...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Escape from Flatland

Product: 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride (2,9-DSD) Primary Application: Pharmacophore modulation, Piperazine bioisostere, Fragment-Based Drug Discovery (FBDD).[1]

In modern medicinal chemistry, the "Escape from Flatland" is more than a trend; it is a necessity for improving clinical success rates.[1] While traditional aromatic and piperazine scaffolds dominate legacy libraries, they often suffer from poor solubility and high non-specific binding (promiscuity).[1]

This guide profiles 2-Methyl-2,9-diazaspiro[4.5]decane , a rigid, spirocyclic diamine that serves as a superior bioisostere to N-methylpiperazine.[1] By introducing defined vectors and increasing fraction sp3 (Fsp3) character, this scaffold offers a proven pathway to enhance target selectivity and metabolic stability while reducing off-target toxicity (e.g., hERG inhibition).[1]

Comparative Analysis: 2,9-DSD vs. Standard Alternatives

The following analysis compares the 2,9-diazaspiro[4.5]decane core against the industry-standard piperazine and its structural isomer, the 2,8-diazaspiro[4.5]decane.

Table 1: Physicochemical and Selectivity Performance Matrix[1]
Feature2-Methyl-2,9-diazaspiro[4.5]decane (Focus)N-Methylpiperazine (Standard)2-Methyl-2,8-diazaspiro[4.5]decane (Isomer)
Dimensionality 3D (Rigid) 2D (Flat/Chair)3D (Rigid)
Vector Orientation Orthogonal (90° twist) Linear/PlanarLinear/Extended
Lipophilicity (LogD) Low to Moderate (Improved Sol.)[1]ModerateLow to Moderate
Metabolic Stability High (Steric bulk protects N)Low (N-dealkylation common)High
Selectivity Profile High (Restricted conformation)Low (Promiscuous binder)Moderate (Target dependent)
hERG Liability Reduced (Lower pKa/Lipophilicity)High RiskReduced
Primary Use Case GPCRs (Sigma, Opioid), PARP Kinases, GPCRs (General)JAK/TYK Kinases, CCRs
Key Insight: The Selectivity Mechanism

The superior selectivity of 2,9-DSD stems from its rigid spiro-junction .[1] Unlike piperazine, which can adopt multiple chair/boat conformations to induce fit into off-target pockets (e.g., CYP450 active sites), the 2,9-DSD is conformationally locked.[1] This "lock" ensures that the molecule only binds to targets with a complementary 3D architecture, significantly reducing "molecular obesity" and off-target noise.[1]

Case Study & Biological Profiling

Case Study: PARP-1 Inhibition (Piperazine Replacement)

In a comparative study referencing the Olaparib framework, replacing the piperazine core with a diazaspiro scaffold demonstrated a critical divergence in toxicity profiles.[1][2]

  • Piperazine Core: High PARP-1 affinity but significant DNA damage and cytotoxicity due to off-target interactions.[1]

  • Diazaspiro Core: Retained nanomolar PARP-1 affinity (

    
     < 15 nM) but showed negligible DNA damage  and reduced cytotoxicity.[1][2]
    
  • Mechanism: The spiro-core prevented intercalation or binding to secondary DNA-repair enzymes that the flatter piperazine engaged.[1]

Signaling Pathway & Mechanism of Action

The following diagram illustrates how the 2,9-DSD scaffold integrates into a receptor-ligand interaction, highlighting its role in blocking off-target pathways (CYP/hERG) while engaging the primary target.[1]

G cluster_0 Scaffold Properties cluster_1 Biological Interaction cluster_2 Clinical Outcome Compound 2-Methyl-2,9-diazaspiro [4.5]decane Rigidity Conformational Rigidity Compound->Rigidity Vector Orthogonal Vector Compound->Vector Target Primary Target (e.g., PARP-1, Sigma R) Rigidity->Target High Specificity (Lock & Key) OffTarget Off-Target (hERG, CYP450) Rigidity->OffTarget Steric Clash (No Induced Fit) Efficacy Sustained Potency Target->Efficacy Safety Reduced Toxicity OffTarget->Safety Avoidance

Figure 1: Mechanism of Selectivity.[1] The rigid spiro-scaffold enforces a specific binding mode, preventing the "induced fit" often seen with flexible piperazines in off-target sites like hERG or CYPs.[1]

Experimental Protocols

To validate the selectivity of 2-Methyl-2,9-diazaspiro[4.5]decane in your library, use the following self-validating protocols.

Protocol A: Competitive Radioligand Binding Screen (Selectivity)

Objective: Determine the selectivity ratio between the Primary Target (e.g., Sigma-2) and the Anti-Target (e.g., Sigma-1).

  • Preparation:

    • Prepare membrane homogenates from HEK293 cells overexpressing the target receptor.[1]

    • Ligand: Use [³H]-DTG (Universal Sigma ligand).[1]

    • Test Compound: 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride (dissolved in DMSO, final concentration <1%).

  • Incubation:

    • Incubate membranes with radioligand (2 nM) and increasing concentrations of Test Compound (

      
       to 
      
      
      
      M).[1]
    • Control: Use Haloperidol (non-selective) and Piperazine-derivative (reference) as positive controls.[1]

    • Incubate for 120 min at 37°C to reach equilibrium.

  • Filtration & Counting:

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% PEI (reduces non-specific binding of the hydrophobic spiro-core).[1]

    • Wash 3x with ice-cold Tris-HCl buffer.[1]

    • Measure radioactivity via liquid scintillation counting.[1]

  • Analysis:

    • Calculate

      
       and 
      
      
      
      using the Cheng-Prusoff equation.[1]
    • Success Metric: A Selectivity Index (

      
       Anti-target / 
      
      
      
      Target) > 50-fold indicates successful scaffold utilization.[1]
Protocol B: Microsomal Stability Assay (Metabolic Profiling)

Objective: Assess the metabolic stability of the spiro-amine vs. piperazine.

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]

  • Reaction:

    • Substrate concentration: 1 µM (ensures first-order kinetics).[1]

    • Cofactor: NADPH regenerating system.[1]

  • Sampling:

    • Time points: 0, 5, 15, 30, 60 min.[1]

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).[1]

  • Detection: LC-MS/MS (MRM mode). Monitor the parent ion

    
    .[1]
    
  • Interpretation:

    • Calculate Intrinsic Clearance (

      
      ).[1]
      
    • Benchmark: 2,9-DSD derivatives typically show

      
      , whereas N-methylpiperazine analogs often exceed 
      
      
      
      due to rapid N-demethylation or ring oxidation.[1]

Synthesis & Handling

Storage: 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride is hygroscopic.[1] Store at -20°C in a desiccator. Solubility: Highly soluble in water and methanol; sparingly soluble in DCM.[1] Handling: When using in SNAr or reductive amination reactions, use a mild base (DIPEA or


) to liberate the free base in situ.[1] Avoid strong bases that may racemize chiral centers if present in the final construct.[1]

References

  • RSC Organic & Biomolecular Chemistry. (2013).[1] One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds.Link[1]

  • Journal of Medicinal Chemistry. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.[1][2]Link[1]

  • MDPI Molecules. (2022).[1] Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.[1]Link[1]

  • Journal of Medicinal Chemistry. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor.[1]Link[1]

  • European Journal of Medicinal Chemistry. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors.[1][3]Link[1]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride

As laboratory professionals, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemical reagents we employ. The proper management and disposal of chemical waste are not merely regu...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemical reagents we employ. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride, grounding procedural steps in the principles of chemical safety and regulatory compliance.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any waste, understanding its potential hazards is paramount. This initial assessment dictates the required level of personal protection and the appropriate disposal pathway.

Table 1: Hazard Profile and Corresponding Safety Measures

Hazard Classification (Based on Analogs)GHS PictogramRequired Personal Protective Equipment (PPE)Immediate Safety Protocol
Acute Toxicity, Oral (Category 4) Standard laboratory attire (lab coat), Nitrile gloves, Safety glasses with side shieldsDo not eat, drink, or smoke when handling.[1] Wash hands thoroughly after use.[2]
Skin Corrosion/Irritation (Category 2) Chemical-resistant gloves (Nitrile), Lab coatAvoid contact with skin.[3] If contact occurs, wash with plenty of soap and water.[1][2]
Serious Eye Damage/Irritation (Category 2A) Safety goggles or face shield[4]Avoid contact with eyes. Use in a well-ventilated area or under a fume hood. If in eyes, rinse cautiously with water for several minutes.[2][3]
Specific Target Organ Toxicity (Single Exposure) Respiratory protection may be required if dusts are generated. Use in a well-ventilated area or fume hood.Avoid breathing dust or vapors.[2] If inhaled, move to fresh air.[1]

The foundation of safe chemical handling lies in the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the development of a written Chemical Hygiene Plan (CHP).[5][6][7] This plan must outline specific procedures for minimizing exposure, including waste disposal protocols.[5]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

Disposing of chemical waste is a systematic process governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8] The following protocol ensures compliance and safety from the point of generation to final pickup.

Step 1: Waste Characterization All waste must be evaluated to determine if it is hazardous.[9][10] Given the hazard profile of similar compounds, 2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride and any materials contaminated with it (e.g., weigh boats, gloves, absorbent pads) should be treated as hazardous chemical waste.[11]

Step 2: Segregation and Container Selection Proper segregation is critical to prevent dangerous reactions.[12]

  • Do Not Mix: Never mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to violent reactions or the generation of toxic gases.

  • Container Choice: Use a designated, chemically compatible container in good condition.[13] A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must have a secure, tight-fitting lid.[14] Never leave a funnel in the container, as this is considered an "open container" violation by the EPA.[13]

Step 3: Labeling the Waste Container Proper labeling is a strict regulatory requirement and essential for safety.[15][16] As soon as the first drop of waste enters the container, it must be labeled.[11]

  • Label Contents: The label must clearly state the words "Hazardous Waste."[13][15]

  • Chemical Identification: List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[13] For this specific waste, the label must read: "2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride".

  • Hazard Information: Indicate the relevant hazards (e.g., "Irritant," "Toxic").[17]

Step 4: Storage in a Satellite Accumulation Area (SAA) An SAA is a designated location at or near the point of waste generation where waste can be safely stored temporarily.[13][15]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[13]

  • Volume Limits: No more than 55 gallons of hazardous waste may be stored in an SAA.[11][15]

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks or spills.[11][14]

  • Closure: The waste container must be kept closed at all times except when actively adding waste.[11][13]

Step 5: Arranging for Disposal Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[12]

  • Request Pickup: When the waste container is approximately 75-90% full, or well before the regulatory storage time limit is reached, submit a request for waste pickup to your institution's Environmental Health & Safety (EH&S) department.[13]

  • Manifest System: The disposal process is tracked from "cradle-to-grave" using a Uniform Hazardous Waste Manifest, a legal document that ensures the waste is handled properly until its final disposal.[9]

The entire workflow is designed to ensure that hazardous waste is managed safely and in compliance with all relevant regulations, protecting both laboratory personnel and the environment.

Part 3: Visualization of the Disposal Decision Process

To clarify the procedural logic, the following diagram illustrates the key decision points in the laboratory chemical waste disposal process.

G Figure 1: Chemical Waste Disposal Workflow start Waste Generated (e.g., 2-Methyl-2,9-diazaspiro [4.5]decane;hydrochloride) p1 Characterize waste based on SDS or process knowledge start->p1 q1 Is waste hazardous? p2 Select appropriate container with secure lid q1->p2 Yes c1 Consult EH&S. Assume hazardous if unsure. q1->c1 No / Unsure q2 Is container compatible & in good condition? p3 Affix 'Hazardous Waste' label. List contents & date. q2->p3 Yes c2 Obtain a proper waste container q2->c2 No q3 Is container properly labeled? p4 Place in secondary containment. Keep closed. q3->p4 Yes c3 Correct or complete the label immediately q3->c3 No q4 Is container stored correctly in SAA? c4 Move to designated SAA. Ensure proper storage. q4->c4 No end_node Request pickup from EH&S for licensed disposal q4->end_node Yes p1->q1 p2->q2 p3->q3 p4->q4 c1->p2 c2->p3 c3->p4 c4->end_node

Caption: Figure 1: A flowchart outlining the decision-making process for compliant chemical waste handling.

By adhering to this structured approach, researchers can ensure the safe and compliant disposal of 2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride, fulfilling their professional and ethical obligations to maintain a safe laboratory environment.

References

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride.
  • OSHA. (n.d.). Laboratory Safety: OSHA Laboratory Standard [Fact Sheet]. Occupational Safety and Health Administration. Available at: [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 1,4-dioxaspiro[4.5]decan-8-one.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • ChemScene. (2024, March 7). Safety Data Sheet: 1-Methyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Pyridazine.
  • CymitQuimica. (2026, January 31). Safety Data Sheet: cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione.
  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]

  • CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan. Retrieved from [Link]

  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • Fisher Scientific. (2023, September 22). Safety Data Sheet: 1,4-Dioxa-8-azaspiro[4.5]decane.
  • Synerzine. (2018, June 22). Safety Data Sheet: 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)-.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Methyl-2,9-diazaspiro[4.5]decane;hydrochloride

As drug discovery increasingly adopts the "escape from flatland" strategy, spirocyclic amines like 2-Methyl-2,9-diazaspiro[4.5]decane have become critical building blocks[1]. These sp³-carbon-rich scaffolds enhance metab...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly adopts the "escape from flatland" strategy, spirocyclic amines like 2-Methyl-2,9-diazaspiro[4.5]decane have become critical building blocks[1]. These sp³-carbon-rich scaffolds enhance metabolic stability and significantly improve aqueous solubility compared to their flat, monocyclic counterparts[2],[3]. However, the very properties that make them valuable in pharmacology—high aqueous solubility and bioavailability—necessitate rigorous safety protocols during laboratory handling[4].

As a hydrochloride salt, 2-Methyl-2,9-diazaspiro[4.5]decane presents as a fine, hygroscopic powder. The primary operational hazards are aerosolization during weighing and rapid dissolution upon contact with mucosal membranes or perspiration,[5]. This guide provides a self-validating, step-by-step procedural framework for the safe handling, weighing, and disposal of this compound.

Hazard Assessment & The Causality of PPE Selection

To build a self-validating safety system, operators must understand why specific Personal Protective Equipment (PPE) is required, rather than just following a checklist.

  • Aerosolization Risk: Hydrochloride salts of small organic amines are prone to static charge accumulation. When manipulated with standard metal spatulas, electrostatic repulsion can cause the powder to aerosolize, leading to inhalation exposure.

  • Rapid Solvation: Because spirocyclic amine hydrochlorides are highly water-soluble, any airborne dust that settles on the eyes, respiratory tract, or sweating skin will dissolve immediately, crossing biological barriers and causing acute irritation[4],[5].

Logical relationship between chemical properties, exposure routes, and PPE mitigation.

Quantitative PPE Specification Matrix

The following table summarizes the mandatory quantitative and qualitative specifications for PPE when handling this compound,[5].

PPE CategorySpecification StandardCausality / Operational PurposeReplacement Frequency
Hand Protection Nitrile Gloves (EN 374)Prevents dermal absorption; nitrile offers superior chemical resistance to amine salts compared to latex.Every 2 hours or immediately upon contamination.
Eye Protection Safety Goggles (EN 166)Prevents mucosal absorption from aerosolized dust. Standard safety glasses are insufficient for fine powders.N/A (Reusable, decontaminate after use).
Respiratory & Environmental Class II BSC or N95/FFP2Local exhaust ventilation (BSC) captures particulates at the source. Respirators are required if handling >300mg outside a hood.N/A for BSC; Daily for N95 if utilized.
Body Protection Lab Coat (100% Cotton)Prevents accumulation of static charge which can attract powder to the operator's body.Weekly or immediately upon contamination.

Standard Operating Procedure: Handling & Weighing

Step-by-step operational workflow for handling spirocyclic amine hydrochloride powders.

Step-by-Step Methodology:

  • Preparation & Environmental Control: Conduct all powder handling inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood,[6].

    • Causality: Local exhaust ventilation captures aerosolized particulates at the source, negating the need for cumbersome personal respirators and protecting the wider lab environment.

  • Static Mitigation: Use an anti-static weighing boat and a ceramic or anti-static polymeric spatula.

    • Causality: Eliminates electrostatic repulsion, preventing the fine hydrochloride powder from "jumping" out of the weigh boat and contaminating the balance.

  • Weighing & Transfer: Tare the closed collection vessel. Transfer the required mass of 2-Methyl-2,9-diazaspiro[4.5]decane hydrochloride into the vessel. Seal the vessel before removing it from the BSC[6].

  • Dissolution (If Applicable): If preparing a stock solution, add the solvent (e.g., DMSO or water) directly to the sealed vessel inside the hood.

    • Causality: Wetting the powder eliminates the aerosolization risk entirely. Once in solution, the physical hazard shifts from inhalation to dermal contact, which is effectively mitigated by nitrile gloves.

Spill Response and Disposal Plan

A self-validating safety system must account for operational failures. In the event of a powder spill outside the BSC, follow this exact sequence:

  • Do NOT Dry Sweep: Never use a brush or broom to clean up the powder[6].

    • Causality: Dry sweeping introduces mechanical energy that heavily aerosolizes the fine hydrochloride powder, exponentially increasing the inhalation risk for the entire laboratory[6].

  • Dampen to Contain: Lightly mist the spill area with water or a suitable solvent (like ethanol) to dampen the powder[6].

  • Wipe and Collect: Use absorbent disposable laboratory towels to wipe up the dampened material. Place the contaminated towels into a labeled, sealable hazardous waste bag[6].

  • Secondary Decontamination: Wash the affected surface thoroughly with soap and water to remove any residual highly-soluble amine salt[5].

  • Disposal: Dispose of all cleanup materials as solid hazardous chemical waste according to institutional guidelines and local regulations[6].

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination - ACS Medicinal Chemistry Letters.[Link]

  • Oxa-spirocycles: synthesis, properties and applications - PMC.[Link]

  • BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE GHS Safety Data Sheet - Sdfine.[Link]

  • SAFETY DATA SHEET: 1,3-Dimethyl-5-aminoadamantane hydrochloride - Fisher Scientific.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.